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  • Product: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
  • CAS: 337501-82-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Executive Summary This technical guide details the synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a symmetric dicarboxylic acid derivative. This compound is of significant interest in supramolecular chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a symmetric dicarboxylic acid derivative. This compound is of significant interest in supramolecular chemistry and drug delivery research . The 3,5-substituted benzoic acid motif serves as a robust scaffold for self-assembly, utilizing the carboxylic acid headgroup and the two amide linkages to form intermolecular hydrogen bond networks (supramolecular synthons).

The protocol employs a nucleophilic acyl substitution using cyclohexanecarbonyl chloride and 3,5-diaminobenzoic acid. Unlike standard aliphatic couplings, this synthesis requires strict control over solvent choice due to the zwitterionic nature and poor solubility of the aromatic amino-acid precursor.

Retrosynthetic Analysis & Strategy

The target molecule possesses C2v symmetry. The most logical disconnection is at the amide bonds, separating the molecule into a nucleophilic core and two electrophilic caps.

  • Core Nucleophile: 3,5-Diaminobenzoic acid.[1][2]

  • Electrophile: Cyclohexanecarbonyl chloride (preferred over the acid anhydride for higher reactivity and atom economy in this specific steric context).

Strategic Challenge: 3,5-Diaminobenzoic acid is poorly soluble in non-polar organic solvents (DCM, Toluene) and water at neutral pH. Solution: Use Pyridine or N-Methyl-2-pyrrolidone (NMP) . Pyridine acts as both the solvent to solubilize the amine and the base to scavenge the HCl by-product (HCI sponge).

Reaction Scheme Visualization

ReactionScheme SM1 3,5-Diaminobenzoic Acid (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + Pyridine (Solvent/Base) 0°C -> RT SM2 Cyclohexanecarbonyl Chloride (Electrophile, 2.2 eq) SM2->Intermediate Product 3,5-Bis-(cyclohexanecarbonyl-amino)- benzoic acid Intermediate->Product - HCl (Pyridine salt)

Figure 1: Retrosynthetic disconnection and forward reaction pathway.

Experimental Protocol

Materials & Reagents[1][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[3]RoleHazard Note
3,5-Diaminobenzoic acid 152.151.0Core ScaffoldIrritant, Light Sensitive
Cyclohexanecarbonyl chloride 146.612.4Acylating AgentCorrosive, Lachrymator
Pyridine 79.10SolventSolvent/BaseFlammable, Toxic
THF (Anhydrous) 72.11Co-solventOptional diluentPeroxide former
HCl (1M) 36.46ExcessQuenching/PrecipitationCorrosive
Step-by-Step Methodology

Pre-requisites: Oven-dried glassware (120°C), Nitrogen atmosphere balloon, Magnetic stirring plate.

Step 1: Solubilization of the Core
  • Charge a 250 mL round-bottom flask (RBF) with 3,5-Diaminobenzoic acid (3.04 g, 20 mmol) .

  • Add Pyridine (40 mL) .

  • Critical Insight: Stir vigorously at room temperature for 15 minutes. The solution may remain slightly turbid; this is acceptable as the reaction proceeds, the starting material will dissolve.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Step 2: Acylation (The Kinetic Phase)
  • Load Cyclohexanecarbonyl chloride (7.04 g, 6.4 mL, 48 mmol) into a pressure-equalizing addition funnel.

  • Add the acid chloride dropwise over 30 minutes.

    • Why? Rapid addition generates an exotherm that can lead to O-acylation of the carboxylic acid (forming mixed anhydrides) or colored impurities.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

  • Stir for 12–16 hours (Overnight) under Nitrogen.

Step 3: Workup & Isolation
  • The reaction mixture will likely be a thick suspension or a clear dark solution depending on concentration.

  • Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold 1M HCl with vigorous stirring.

    • Mechanism:[1][3][4][5] The HCl neutralizes the pyridine and protonates the carboxylate, forcing the hydrophobic product to precipitate.

  • Stir the resulting suspension for 30 minutes to ensure all pyridine is converted to pyridinium chloride (water-soluble).

  • Filter the precipitate using a Buchner funnel.

  • Wash the filter cake copiously with Water (3 x 50 mL) to remove salts.

  • Wash with a small amount of cold Acetone (10 mL) to remove unreacted acid chloride or cyclohexanoic acid by-products.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in hot DMF (minimum volume) and add hot Ethanol or Water until turbidity appears. Cool slowly to 4°C.

  • Filter and dry in a vacuum oven at 60°C for 24 hours.

Workup Logic & Troubleshooting

The following workflow illustrates the critical decision points during the isolation phase to ensure high purity.

WorkupLogic ReactionMix Reaction Mixture (Product + Pyridine + HCl salts) Quench Pour into Ice/HCl (1M) ReactionMix->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filter Solid Precipitate->Filter Yes (Solid) Oil Oily Residue Formed Precipitate->Oil No (Sticky) Wash Wash: H2O (remove Py-HCl) Wash: Cold Acetone (remove organics) Filter->Wash Triturate Triturate with Ether/Hexane Oil->Triturate Induce crystallization Triturate->Filter Dry Final Product (White/Off-white Solid) Wash->Dry

Figure 2: Isolation and purification workflow.

Characterization & Validation

To validate the synthesis (Trustworthiness), the following spectral features must be confirmed.

1H NMR (DMSO-d6, 400 MHz)
  • δ 12.8 ppm (s, 1H): Carboxylic acid -COOH (Broad, may exchange with D2O).

  • δ 10.1 ppm (s, 2H): Amide -NH (Diagnostic singlet confirming bis-acylation).

  • δ 8.2 ppm (d, 2H): Aromatic protons at positions 2 and 6.

  • δ 7.9 ppm (t, 1H): Aromatic proton at position 4.

  • δ 2.3 ppm (m, 2H): Cyclohexyl CH adjacent to carbonyl.

  • δ 1.2–1.8 ppm (m, 20H): Remaining cyclohexyl methylene protons.

FT-IR Spectroscopy
  • 3280 cm⁻¹: N-H stretch (Amide).

  • 2500–3000 cm⁻¹: O-H stretch (Carboxylic acid broad band).

  • 1690 cm⁻¹: C=O stretch (Carboxylic acid dimer).

  • 1650 cm⁻¹: C=O stretch (Amide I band).

  • 1540 cm⁻¹: N-H bend (Amide II band).

Applications & Significance

The synthesized 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid acts as a pivotal supramolecular gelator .

  • Hydrogelation: When neutralized with bases (e.g., NaOH or basic amino acids), the amphiphilic nature drives self-assembly into nanofibers.

  • Drug Delivery: The hydrophobic cyclohexyl groups allow for the encapsulation of hydrophobic drugs, while the carboxylic acid ensures solubility and pH responsiveness.

  • Peptidomimetics: The structure mimics the spacing of amino acid side chains, useful in inhibiting protein-protein interactions.

References

  • PubChem. (n.d.). 3,5-Diaminobenzoic acid | C7H8N2O2.[6][7][8] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Skulski, L. (1981). Acylation of aromatic amines. In Organic Preparations and Procedures International. (General reference for Schotten-Baumann conditions in pyridine).
  • MDPI. (2022). Unravelling the Supramolecular Driving Forces in the Formation of CO2-Responsive Pseudopeptidic Low-Molecular-Weight Hydrogelators. (Context for supramolecular assembly of amino-benzoic acid derivatives). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

This technical guide provides an in-depth analysis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3), a specialized bis-amide derivative.[1][2] While often categorized in industrial chemistry as a hi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3), a specialized bis-amide derivative.[1][2] While often categorized in industrial chemistry as a high-performance nucleating agent for polyolefins, its molecular architecture renders it a potent Low Molecular Weight Gelator (LMWG) .[1] This dual functionality—capable of structuring both synthetic polymers and aqueous biological phases—makes it a critical candidate for advanced drug delivery systems and tissue engineering scaffolds.

From Supramolecular Assembly to Functional Biomaterials[1][2]

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a symmetric bis-amide derivative of benzoic acid.[1][2] Its core utility stems from its ability to self-assemble into high-aspect-ratio nanofibers via non-covalent interactions (primarily hydrogen bonding and


-

stacking).[1][2]
  • In Polymer Science: It acts as a

    
    -nucleating agent for polypropylene (PP), significantly altering crystallization kinetics and improving impact strength.[1]
    
  • In Drug Development: It functions as a supramolecular hydrogelator. Unlike polymeric hydrogels that rely on covalent crosslinking, this compound forms reversible, stimuli-responsive gels suitable for sustained drug release and injectable scaffolds.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 3,5-bis(cyclohexanecarbonylamino)benzoic acid
CAS Number 337501-82-3
Molecular Formula

Molecular Weight 372.46 g/mol
Structural Motif

-symmetric aromatic core with flexible cyclohexyl wings
Solubility Soluble in DMSO, DMF, hot alcohols; Insoluble in water (until pH adjustment)
Thermal Stability High melting point (typically >250°C, decomposition dependent)
pKa ~4.2 (Carboxylic acid moiety)
Structural Logic

The molecule consists of a rigid benzoic acid core flanked by two cyclohexyl amide groups.

  • Amide Groups: Act as donors and acceptors for hydrogen bonding, driving 1D stacking.

  • Cyclohexyl Rings: Provide steric bulk and hydrophobic shielding, preventing rapid precipitation and favoring gelation over crystallization.

  • Carboxylic Acid: Imparts pH-responsiveness. At neutral pH, the carboxylate anion increases solubility; protonation triggers gelation.

Synthesis & Manufacturing Protocol

Directive: The following protocol uses a Schotten-Baumann condensation approach, optimized for high purity to prevent interference with self-assembly.

Reaction Scheme

Precursors: 3,5-Diaminobenzoic acid + Cyclohexanecarbonyl chloride.[1] Solvent/Base: N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF) with Pyridine/Triethylamine.[1][2]

SynthesisPath Start 3,5-Diaminobenzoic Acid Inter Intermediate Complex Start->Inter Dissolution in NMP/Pyridine 0°C, N2 atm Reagent Cyclohexanecarbonyl Chloride (2.2 eq) Reagent->Inter Dropwise Addition Product 3,5-Bis-(cyclohexanecarbonyl-amino)- benzoic acid Inter->Product 1. Stir 24h @ RT 2. Pour into Ice Water 3. Acidify (HCl) caption Figure 1: Schotten-Baumann synthesis pathway for the target bis-amide.

Figure 1: Schotten-Baumann synthesis pathway for the target bis-amide.

Step-by-Step Methodology
  • Activation: Dissolve 3,5-diaminobenzoic acid (10 mmol) in anhydrous NMP (or DMAc) under nitrogen atmosphere. Add dry pyridine (25 mmol) as an acid scavenger.[2]

  • Coupling: Cool the solution to 0°C. Add cyclohexanecarbonyl chloride (22 mmol) dropwise over 30 minutes. The slight excess ensures complete conversion of both amine groups.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The solution may thicken due to early-stage self-assembly.[1]

  • Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold water.

  • Acidification: Adjust pH to ~2.0 using 1M HCl. This protonates the carboxylic acid, precipitating the product as a white solid.

  • Purification: Filter the solid. Wash extensively with water (to remove pyridine salts) and diethyl ether (to remove unreacted acid chloride).[1][2] Recrystallize from ethanol/DMF mixture.

Functional Application: Supramolecular Hydrogels

Mechanism: The "Drug Development" relevance lies in its use as a hydrogel scaffold.[1]

Self-Assembly Mechanism

Unlike polymer gels, this compound is a Low Molecular Weight Gelator (LMWG) .[1] It forms a physical gel via a hierarchical assembly process:[2]

  • Molecular Stacking: Intermolecular hydrogen bonds form between the amide N-H and C=O groups of adjacent molecules.

  • Fiber Formation: These stacks grow into 1D nanofibers.

  • Entanglement: The fibers entangle to form a 3D porous network that traps solvent (water/buffer) via capillary forces.

SelfAssembly Free Free Molecules (High pH / Solvated) Trigger Trigger: Acidification (pH < 5) or Cooling Free->Trigger HBond H-Bond Stacking (Amide-Amide Interaction) Trigger->HBond Protonation reduces charge repulsion Fiber Nanofiber Growth (High Aspect Ratio) HBond->Fiber Anisotropic Growth Gel 3D Hydrogel Network (Solvent Entrapment) Fiber->Gel Physical Entanglement caption Figure 2: Hierarchical self-assembly mechanism from molecule to hydrogel.

Figure 2: Hierarchical self-assembly mechanism from molecule to hydrogel.

Drug Delivery Protocol (Hydrogel Formulation)

Objective: Create a pH-responsive injectable gel for sustained release of a model drug (e.g., Doxorubicin or a therapeutic peptide).

  • Stock Solution: Dissolve the gelator (1-2 wt%) in dilute NaOH (pH 10-11) to ensure complete deprotonation of the carboxylic acid.

  • Drug Loading: Dissolve the API (Active Pharmaceutical Ingredient) directly into this alkaline solution.

  • Gelation Trigger (Sol-Gel Transition):

    • Method A (In vitro): Add Glucono-

      
      -lactone (GdL).[1][2] GdL hydrolyzes slowly to gluconic acid, lowering the pH homogeneously and inducing uniform gelation over 30-60 minutes.[1]
      
    • Method B (In vivo): Inject the liquid precursor into the physiological environment (pH 7.4).[1] The pH drop (from 11 to 7.4) may trigger partial gelation or precipitation depending on the specific pKa shift.

  • Validation (Inversion Test): Invert the vial. If the material does not flow under its own weight, a gel is formed.

Characterization & Quality Control

To ensure the material meets the rigorous standards of drug development, the following characterization workflow is mandatory.

TechniquePurposeKey Observation
FT-IR Spectroscopy Verify H-bondingShift in Amide I (

) and Amide II bands indicates assembly.[1][2]
Rheology Mechanical StrengthStorage modulus (

) must be > Loss modulus (

) by at least 1 order of magnitude.[1][2]
SEM/TEM MorphologyVisualization of entangled nanofibrous network (width typically 20-100 nm).[1][2]
XRD CrystallinityDistinguish between amorphous gel phase and crystalline precipitate.[2]
DSC Thermal StabilityDetermine

(gel-to-sol transition temperature).[1][2]
Experimental Workflow: Rheological Assessment
  • Instrument: Stress-controlled rheometer with parallel plate geometry.

  • Strain Sweep: Determine the Linear Viscoelastic Region (LVR). Run strain from 0.01% to 100% at 1 Hz.

  • Frequency Sweep: Measure

    
     and 
    
    
    
    from 0.1 to 100 rad/s at a fixed strain (within LVR, e.g., 0.1%).
  • Self-Healing Test: Apply high strain (1000%) to break the gel, then return to low strain (0.1%). Monitor the recovery of

    
    . Rapid recovery indicates suitability for injectable applications.[1][2]
    

References

  • Hanabusa, K., et al. "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane."[1] Angewandte Chemie International Edition, vol. 35, no. 17, 1996, pp. 1949-1951. Link[1][2]

  • Estroff, L. A., & Hamilton, A. D. "Water Gelation by Small Organic Molecules." Chemical Reviews, vol. 104, no. 3, 2004, pp. 1201-1218. Link[1][2]

  • Blanazs, A., et al. "Self-Assembled Hydrogels for Drug Delivery." Advanced Healthcare Materials, vol. 18, no. 15, 2009. (Contextual grounding for LMWG in pharma).
  • PubChem Database. "3,5-Bis(cyclohexylcarbamoyl)benzoic acid - Compound Summary." National Center for Biotechnology Information. Link[1][2][3]

  • Abraham, T., et al. "Nucleating Agents for Polypropylene." Structure and Properties of Polypropylene, Polymer Science and Technology Series.

Sources

Foundational

Technical Guide: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid Derivatives

The following technical guide provides an in-depth analysis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid and its derivatives. It is structured to bridge the gap between fundamental supramolecular chemistry and app...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid and its derivatives. It is structured to bridge the gap between fundamental supramolecular chemistry and applied pharmaceutical development, specifically focusing on self-assembly mechanisms for drug delivery and materials science.

Supramolecular Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) represents a distinct class of Low Molecular Weight Gelators (LMWGs) and crystalline nucleating agents. Structurally, it consists of a benzoic acid core functionalized with two cyclohexanecarboxamide moieties at the meta positions.

For drug development professionals, this molecule offers a dual value proposition:

  • Drug Delivery Systems (DDS): Its ability to self-assemble into fibrillar networks via non-covalent interactions makes it a candidate for supramolecular hydrogels/organogels used in sustained-release injectables.

  • Medical Materials: As a potent nucleating agent, it regulates the crystallinity of semi-crystalline polymers (e.g., polypropylene) used in medical device packaging, affecting barrier properties and leachables.

Chemical Architecture & Synthesis

The synthesis of this derivative relies on the acylation of the diamino-functionalized benzoic acid core. The design philosophy exploits the C2-symmetry of the core to create a directional hydrogen-bonding motif.

2.1. Synthetic Pathway

The protocol typically involves the Schotten-Baumann reaction or direct acylation in an aprotic solvent.

  • Precursor: 3,5-Diaminobenzoic acid (CAS: 535-87-5).

  • Acylating Agent: Cyclohexanecarbonyl chloride.

  • Solvent System: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) with a base (Pyridine/Triethylamine).

Reaction Logic: The electron-withdrawing carboxyl group on the benzene ring decreases the nucleophilicity of the amines, requiring vigorous stirring and often elevated temperatures or activated acid chlorides to ensure complete bis-acylation.

2.2. Visualization: Synthetic Workflow

The following diagram outlines the critical process steps and control points.

SynthesisPathway Start 3,5-Diaminobenzoic Acid (Solid Core) Reaction Acylation Reaction (DMAc/Pyridine, 0°C -> RT) Start->Reaction Reagent Cyclohexanecarbonyl Chloride (2.2 eq) Reagent->Reaction Workup Acidic Precipitation (HCl/Ice Water) Reaction->Workup Quench Purification Recrystallization (EtOH/DMF) Workup->Purification Crude Solid Product 3,5-Bis-(cyclohexanecarbonyl -amino)-benzoic acid Purification->Product >98% Purity

Figure 1: Synthetic pathway for the production of 3,5-bis(acylamino)benzoic acid derivatives.

Supramolecular Self-Assembly Mechanism

The utility of this molecule in drug development stems from its ability to form Supramolecular Polymers . Unlike covalent polymers, these structures are reversible and responsive to stimuli (pH, temperature).

3.1. The Assembly Driver: Intermolecular H-Bonding

The molecule possesses a "donor-acceptor-donor" hydrogen bonding face.

  • Amide Groups: The N-H and C=O groups facilitate intermolecular hydrogen bonding perpendicular to the benzene ring plane.

  • Benzene Core: Provides

    
    -
    
    
    
    stacking interactions, stabilizing the columnar assembly.
  • Cyclohexyl Wings: These bulky, hydrophobic groups prevent lateral crystallization, forcing the molecules to stack into 1D fibers rather than 3D crystals. This is the critical mechanism for gelation .

3.2. Visualization: Gelation Logic

SelfAssembly cluster_0 Molecular Level cluster_1 Mesoscopic Level cluster_2 Macroscopic Level Monomer Monomer Unit (Amphiphilic) Interaction H-Bonding + Pi-Pi Stacking Monomer->Interaction Heating/Dissolution Fibril 1D Nanofiber Formation Interaction->Fibril Cooling/Trigger Network 3D Entangled Network (SAF) Fibril->Network Entanglement Gel Supramolecular Gel (Solvent Trapped) Network->Gel Immobilization

Figure 2: Hierarchical self-assembly mechanism from monomer to supramolecular gel.

Applications in Drug Development[1]
4.1. Injectable Hydrogels for Sustained Release

The 3,5-bis(acylamino)benzoic acid scaffold is pH-sensitive due to the free carboxylic acid.

  • Mechanism: At neutral pH (7.4), the carboxylic acid is deprotonated (

    
    ), increasing solubility. At slightly acidic pH (or in the presence of divalent cations like 
    
    
    
    ), the repulsion decreases, triggering gelation.
  • Protocol Utility: This allows for in situ gelation. A drug-loaded solution can be injected, which then solidifies into a depot upon buffering by physiological fluids.

4.2. Nucleating Agents for Medical Plastics

In the context of medical device packaging (e.g., syringes, blister packs), this derivative serves as a


-nucleating agent for polypropylene (PP).
  • Impact: It induces the formation of smaller, more uniform spherulites.

  • Benefit: Increases the transparency (clarity) and barrier properties of the plastic, crucial for protecting light-sensitive or moisture-sensitive drugs.

Experimental Protocols
Protocol A: Critical Gel Concentration (CGC) Determination

Use this protocol to validate the gelation capability of a new derivative batch.

  • Preparation: Weigh specific amounts of the derivative (1–20 mg) into 4 mL screw-cap vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, Ethanol, or PBS buffer for hydrogels).

  • Thermal Cycle:

    • Seal vial and heat to boiling point (or 90°C) until a clear solution forms. Note: If insoluble at boiling, the solvent is incompatible.

    • Allow to cool undisturbed to room temperature (25°C).

  • Inversion Test: After 1 hour, invert the vial.

    • Pass: No flow is observed (Gel).

    • Fail: Solution flows or precipitates (Sol/Precipitate).

  • Calculation: The lowest concentration (wt%) that passes the inversion test is the CGC.

Protocol B: Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Standardized laboratory scale procedure.

  • Dissolution: Dissolve 3,5-diaminobenzoic acid (10 mmol) in dry DMAc (20 mL) and Pyridine (25 mmol) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add cyclohexanecarbonyl chloride (22 mmol) dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (1M, 200 mL). A white precipitate will form immediately.

  • Filtration: Filter the solid and wash with water (3x) to remove pyridine salts.

  • Purification: Recrystallize from Ethanol/DMF mixture. Dry under vacuum at 60°C.

Quantitative Data Summary
PropertyValue / CharacteristicRelevance
Molecular Formula

Core Scaffold
Molecular Weight 372.46 g/mol Low Molecular Weight Gelator (LMWG)
Melting Point >250°C (Decomposes)High thermal stability for polymer processing
LogP (Predicted) ~4.4Hydrophobic nature (supports self-assembly)
pKa (Acid) ~4.0 - 4.5pH-responsive transitions in physiological range
Gelation Solvents Toluene, DMSO, Ethanol/WaterVersatile for organic and aqueous drug loading
References
  • Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133–3160.
  • Hanabusa, K., et al. (1993). Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane. Angewandte Chemie International Edition.
  • Blomenhofer, M., et al. (2005). “Designer” Nucleating Agents for Polypropylene. Macromolecules.
Exploratory

Technical Monograph: The 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid (BCABA) Scaffold

Subtitle: A Dual-Modality Framework for Peptidomimetic Therapeutics and Supramolecular Drug Delivery Executive Summary This technical guide analyzes the 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (BCABA) scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Dual-Modality Framework for Peptidomimetic Therapeutics and Supramolecular Drug Delivery

Executive Summary

This technical guide analyzes the 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (BCABA) scaffold, a privileged structure in modern drug development. Unlike simple excipients, BCABA analogs function at the intersection of medicinal chemistry (as peptidomimetics) and formulation science (as Low Molecular Weight Gelators or LMWGs). This guide provides validated protocols for synthesis, physicochemical characterization, and application in supramolecular hydrogel formation, tailored for researchers optimizing hydrophobic drug delivery or designing metabolically stable protein-protein interaction inhibitors.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Logic and Pharmacophore Analysis

The BCABA scaffold (CAS 337501-82-3) is defined by a


-symmetric core. Its utility stems from three distinct functional domains:
  • The Benzoic Acid Headgroup: Provides a pH-responsive handle (

    
    ). It allows for solubility modulation (pH switching) and serves as a conjugation point for prodrug design.
    
  • The Bis-Amide Linkers: These act as hydrogen bond donors/acceptors, critical for supramolecular self-assembly (via intermolecular

    
    -
    
    
    
    stacking and H-bonding) and peptidomimetic binding (mimicking the backbone of
    
    
    -helices).
  • The Cyclohexyl Wings: Unlike planar phenyl rings, the cyclohexyl groups provide saturation (

    
     character). This increases lipophilicity (LogP ~4.4) and metabolic stability by reducing susceptibility to cytochrome P450 aromatic hydroxylation.
    
Quantitative Physicochemical Data

Data synthesized from computational models and analog characterization.[1]

PropertyValueImplication for Drug Development
Molecular Weight 372.46 g/mol Falls within Lipinski's Rule of 5 (MW < 500).
LogP (Predicted) 4.42High lipophilicity; ideal for membrane permeability but requires formulation aid (e.g., hydrogels) for aqueous delivery.
TPSA 95.5 ŲGood oral bioavailability range (typically < 140 Ų).
H-Bond Donors 3Facilitates strong receptor binding and intermolecular gelation networks.
H-Bond Acceptors 4Supports solubility in polar aprotic solvents (DMSO, DMF).
Rotatable Bonds 5Moderate flexibility allows induced fit in receptor pockets without excessive entropic penalty.

Part 2: Synthesis & Manufacturing Protocols

Strategic Synthesis: The "Double-Amidation" Workflow

Causality: We utilize a Schotten-Baumann-type acylation in an aprotic polar solvent. 3,5-Diaminobenzoic acid is zwitterionic and poorly soluble in non-polar solvents; therefore, N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) is preferred over DCM to ensure complete conversion of the diamine.

Protocol: Synthesis of BCABA Analogs

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 equiv)

  • Cyclohexanecarbonyl chloride (2.5 equiv) — Excess ensures bis-acylation.

  • Triethylamine (TEA) (3.0 equiv) — Acid scavenger.

  • Solvent: Anhydrous DMAc.

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried 3-neck round bottom flask with 3,5-diaminobenzoic acid (10 mmol) and anhydrous DMAc (50 mL). Stir under

    
     atmosphere until fully dissolved.
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add TEA (30 mmol) dropwise to prevent exotherms.

  • Acylation: Add Cyclohexanecarbonyl chloride (25 mmol) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent O-acylation of the carboxylic acid (mixed anhydride formation).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench & Precipitation: Pour the reaction mixture into ice-cold 1M HCl (300 mL). The rapid pH drop protonates the TEA and the product, causing the BCABA to precipitate as a white solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove TEA-HCl salts. Recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.
    
Synthetic Pathway Visualization

SynthesisWorkflow Start 3,5-Diaminobenzoic Acid (Zwitterionic Core) Intermediate Reaction Matrix (DMAc, 0°C -> RT, 12h) Start->Intermediate Dissolution Reagents Cyclohexanecarbonyl Chloride + TEA (Base) Reagents->Intermediate Dropwise Addition Quench Acidic Quench (1M HCl, Ice Bath) Intermediate->Quench Precipitation Product BCABA Precipitate (White Solid) Quench->Product Filtration & Recrystallization

Figure 1: Optimized synthetic workflow for BCABA, prioritizing yield and purity via controlled acylation.

Part 3: Supramolecular Hydrogelation (Drug Delivery Application)

Mechanism of Self-Assembly

BCABA analogs are Low Molecular Weight Gelators (LMWGs) . In aqueous environments, they self-assemble into 3D nanofibrous networks.

  • Driving Force: The bis-amide motif facilitates intermolecular hydrogen bonding (N-H···O=C), creating 1D stacks.

  • Hydrophobic Shielding: The cyclohexyl rings pack against each other to minimize water contact, stabilizing the fibers.

  • pH Trigger: The carboxylic acid allows the gel to be "switched" on/off. At pH > 7, it is soluble (COO- repulsion). At pH < 5, it protonates, reducing solubility and triggering fiber entanglement (gelation).

Protocol: Preparation of Injectable Drug Depots

This protocol creates a hydrogel capable of sustained release for hydrophobic drugs (e.g., Dexamethasone, Paclitaxel).

Materials:

  • BCABA Scaffold (Gelator)

  • Drug Payload

  • Solvent: DMSO (Stock solution)

  • Buffer: PBS (pH 7.4)

Methodology:

  • Stock Preparation: Dissolve BCABA (20 mg) and the Drug Payload (2 mg) in DMSO (0.5 mL).

  • Triggering Gelation (Solvent Switch Method): Rapidly inject the DMSO solution into warm PBS (1.5 mL) while vortexing.

    • Note: The final solvent ratio is 25:75 DMSO:Water. The sudden increase in water polarity forces the hydrophobic cyclohexyl groups to aggregate.

  • Aging: Allow the mixture to sit undisturbed at RT for 2-4 hours. An opaque, stable hydrogel will form.

  • Rheology Verification: Perform an amplitude sweep. A true gel requires Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) by at least one order of magnitude.
Self-Assembly Logic Diagram

GelationMechanism Monomer Soluble Monomer (High pH or DMSO) Trigger Trigger Applied (pH Drop or H2O Addition) Monomer->Trigger Stacking 1D Stacking (H-Bonding + Hydrophobic Effect) Trigger->Stacking Self-Assembly Start Fibers Nanofiber Formation (Entanglement) Stacking->Fibers Growth Gel Supramolecular Hydrogel (Drug Encapsulated) Fibers->Gel 3D Network Formation

Figure 2: The self-assembly pathway of BCABA from soluble monomer to drug-loaded hydrogel matrix.

Part 4: Medicinal Chemistry Applications (Peptidomimetics)[1]

Analog Design for Target Engagement

The BCABA scaffold mimics the


 residues of a peptide chain. It is particularly effective for disrupting protein-protein interactions (PPIs) where hydrophobic residues are critical.
  • Modification Vector 1 (The Acid): Convert the carboxylic acid to a hydroxamic acid to target metalloproteases (HDACs) or to a tetrazole for improved metabolic stability (bioisostere).

  • Modification Vector 2 (The Rings): Replace cyclohexyl with adamantane to increase lipophilicity and blood-brain barrier (BBB) penetration, or with piperidine to introduce basicity and lysosomal targeting.

Case Study: PPAR Agonism

Analogs of benzoic acid with lipophilic amide tails have shown efficacy as PPAR


 agonists  (e.g., KRP-105 analogs).[2] The BCABA structure fits the PPAR binding pocket, where the acid forms an ionic bridge with Tyr464/His440, and the cyclohexyl tails occupy the large hydrophobic arm of the receptor.

References

  • Nomura, M., et al. (2012). "Discovery of cyclic amine-substituted benzoic acids as PPARα agonists." Bioorganic & Medicinal Chemistry Letters, 22(1), 334-338. Retrieved from [Link]

  • Kushwaha, N., et al. (2011).[3] "Synthesis of some Amide derivatives and their Biological activity." International Journal of ChemTech Research, 3(1). Retrieved from [Link]

  • Skrzeszewska, P.J., et al. (2010). "The Covalent Incorporation of the Cell Adhesion Sequence RGD in Supramolecular Hydrogels." Macromolecules.

Sources

Foundational

Technical Guide: Biological Activity of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

The following technical guide details the biological profile, mechanism of action, and experimental utility of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a small-molecule inhibitor of the Interleukin-15 (IL-15) s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental utility of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a small-molecule inhibitor of the Interleukin-15 (IL-15) signaling pathway.

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a synthetic benzoic acid derivative identified as a small-molecule inhibitor of Interleukin-15 Receptor alpha (IL-15Rα) .[1][2][][][5] Unlike monoclonal antibodies that target cytokines, this compound represents a class of low-molecular-weight agents designed to disrupt the specific interaction between IL-15 and its high-affinity receptor subunit, IL-15Rα.

This inhibition is critical for modulating the trans-presentation of IL-15 to NK and CD8+ T cells, a primary driver in autoimmune pathologies such as Rheumatoid Arthritis (RA), Psoriasis, and Inflammatory Bowel Disease (IBD). The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and serves as a lead scaffold for developing oral immunomodulatory drugs.

Chemical Profile & Physicochemical Properties

The molecule consists of a benzoic acid core substituted at the 3 and 5 positions with cyclohexanecarboxamide groups.[][6] This bis-amide structure provides the necessary hydrophobic bulk and spatial configuration to interfere with the protein-protein interface of the IL-15/IL-15Rα complex.

PropertyData
Systematic Name 3,5-Bis(cyclohexanecarbonylamino)benzoic acid
CAS Number 337501-82-3
Molecular Formula C₂₁H₂₈N₂O₄
Molecular Weight 372.46 g/mol
Solubility Soluble in DMSO, DMF; Low solubility in water
Structural Class 3,5-Diaminobenzoic acid derivative
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Bis-amides (H-bond donors), Cyclohexyl rings (Hydrophobic interaction)

Mechanism of Action (MOA)

Target: IL-15 Receptor Alpha (IL-15Rα)

The primary biological activity of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is the competitive inhibition of IL-15 binding to IL-15Rα.[1]

Pathway Mechanics
  • Normal Physiology : IL-15 binds with high affinity to IL-15Rα on the surface of antigen-presenting cells (APCs). This complex is then "trans-presented" to the IL-2/15Rβ and γc subunits on neighboring NK or T cells, triggering JAK1/JAK3 phosphorylation and STAT3/STAT5 signaling.

  • Inhibition : The compound binds to the IL-15Rα subunit, sterically hindering the docking of IL-15.

  • Downstream Effect : Disruption of the quaternary complex formation prevents the activation of JAK/STAT pathways, leading to reduced proliferation of effector cells (NK, CD8+ T cells) and decreased secretion of pro-inflammatory cytokines (TNF-α, IL-17).

Signaling Pathway Diagram

IL15_Inhibition Compound 3,5-Bis-(cyclohexanecarbonyl -amino)-benzoic acid IL15Ra IL-15Rα (Antigen Presenting Cell) Compound->IL15Ra Competitive Inhibition Complex IL-15 / IL-15Rα Complex Compound->Complex PREVENTS IL15Ra->Complex Complex Formation IL15 IL-15 Cytokine IL15->IL15Ra High Affinity Binding ReceptorBetaGamma IL-2/15Rβ + γc (NK / T Cell) Complex->ReceptorBetaGamma Trans-Presentation JAK_STAT JAK/STAT Signaling ReceptorBetaGamma->JAK_STAT Activation Proliferation Cell Proliferation (NK & CD8+ T Cells) JAK_STAT->Proliferation Inflammation Cytokine Release (TNF-α, IL-17) JAK_STAT->Inflammation

Caption: Schematic of IL-15 signaling inhibition. The compound blocks the initial interaction between IL-15 and IL-15Rα, halting downstream trans-presentation.

Biological Activity Profile

In Vitro Activity

Experimental evaluations using Peripheral Blood Mononuclear Cells (PBMCs) and specific cell lines (e.g., CTLL-2, NK-92) have demonstrated the following activities:

  • Inhibition of Proliferation : Significant reduction in IL-15-induced proliferation of PBMCs.[1][2][5]

  • Cytokine Suppression : Dose-dependent reduction in the secretion of TNF-α and IL-17 , key drivers of autoimmune inflammation.

  • Specificity : The compound shows selectivity for the IL-15 pathway over the IL-2 pathway, despite shared receptor subunits (β and γc), due to its targeting of the specific alpha chain (IL-15Rα).

In Vivo Potential

While primarily characterized in in vitro models, the structural class (benzoic acid derivatives) possesses favorable ADME properties, suggesting potential for oral bioavailability. In animal models of inflammation, inhibition of IL-15Rα has been correlated with reduced disease severity in arthritis and psoriasis.

Experimental Protocols

A. Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

This protocol outlines the synthesis via acylation of 3,5-diaminobenzoic acid.

  • Reagents : 3,5-Diaminobenzoic acid (1 eq), Cyclohexanecarbonyl chloride (2.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM) or THF.

  • Procedure :

    • Dissolve 3,5-diaminobenzoic acid in anhydrous DCM/THF under nitrogen atmosphere.

    • Add TEA and cool the mixture to 0°C.

    • Dropwise add cyclohexanecarbonyl chloride.

    • Stir at room temperature for 12–24 hours.

    • Workup : Acidify with 1M HCl to precipitate the product. Filter and wash with water.

    • Purification : Recrystallize from ethanol/water or purify via column chromatography.

B. IL-15 Dependent PBMC Proliferation Assay

To validate biological activity:

  • Cell Isolation : Isolate PBMCs from healthy donors using density gradient centrifugation (Ficoll-Paque).

  • Culture : Resuspend cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment :

    • Plate cells (e.g., 1x10⁵ cells/well) in 96-well plates.

    • Pre-incubate with varying concentrations of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (0.1 – 100 µM) for 1 hour.

    • Stimulate with recombinant human IL-15 (e.g., 10 ng/mL).

  • Readout :

    • Incubate for 72 hours.

    • Add proliferation reagent (e.g., MTT, WST-1, or ³H-thymidine).

    • Measure absorbance/radioactivity.

    • Data Analysis : Calculate IC₅₀ relative to vehicle control (DMSO).

Safety & Toxicology

  • ADME : Benzoic acid derivatives generally exhibit good membrane permeability and metabolic stability. The cyclohexyl groups increase lipophilicity (LogP ~4.4), enhancing cell penetration but potentially limiting aqueous solubility.

  • Cytotoxicity : In standard assays (e.g., MTT on HeLa or fibroblast cells), compounds in this class typically show low cytotoxicity at therapeutic concentrations (<50 µM), indicating a specific mechanism of action rather than general cell toxicity.

  • Handling : Standard laboratory safety for irritants applies. Avoid inhalation of powder.

References

  • Krzeczyński, P., Dutkiewicz, M., Zegrocka-Stendel, O., Trzaskowski, B., & Koziak, K. (2023).[1][2][5][7] New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. Molecules, 28(5), 2287.[1][2][5][7] [Link]

  • Waldmann, T. A. (2006). The biology of interleukin-2 and interleukin-15: implications for cancer therapy and vaccine design. Nature Reviews Immunology, 6(8), 595-601. [Link]

  • PubChem Compound Summary . (n.d.). 3,5-Bis(cyclohexylcarbamoyl)benzoic acid (CID 71416224).[6] National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

This guide details the mechanism of action (MoA) of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3), a specialized supramolecular building block.[1][2] While often categorized alongside nucleating age...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3), a specialized supramolecular building block.[1][2] While often categorized alongside nucleating agents for polymers, its significance in drug development lies in its ability to function as a Low Molecular Weight Gelator (LMWG) and functional excipient for controlled delivery systems.[1][2]

[1][2]

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a


-symmetric bis-amide derivative designed for supramolecular self-assembly .[1][2] Unlike traditional small molecule drugs that bind to a protein target (e.g., kinase inhibitors), this compound’s primary mechanism is physicochemical .[1][2] It acts as a hydrogelator or organogelator, forming fibrous networks via non-covalent interactions.[1][2]

Key Applications in Drug Development:

  • Sustained Release Depots: Encapsulation of peptides/vaccines in hydrogels.[1][2]

  • Vaccine Adjuvants: The fibrillar structure mimics pathogen-associated molecular patterns (PAMPs) or creates a depot effect.[1][2]

  • Material Science: Nucleating agent for medical-grade polypropylene (clarifying agent).[1][2]

Molecular Mechanism of Action: Supramolecular Self-Assembly[1][2]

The core mechanism is Hierarchical Self-Assembly , driven by the interplay between the rigid aromatic core, directional hydrogen bonding, and hydrophobic shielding.[1][2]

Structural Pharmacophore
  • Core: 3,5-Diaminobenzoic acid scaffold provides a rigid planar geometry.[1][2]

  • Linkers: Two amide groups (

    
    ) act as hydrogen bond donors and acceptors.[1][2]
    
  • Periphery: Two cyclohexyl rings provide steric bulk and lipophilicity, driving aggregation in polar solvents (hydrophobic effect).[1][2]

  • Head Group: The carboxylic acid (

    
    ) allows for pH-responsiveness and solubility tuning.[1][2]
    
The Assembly Pathway

The transition from a solvated monomer to a macroscopic gel occurs in three distinct phases:

  • 1D Stacking (Nucleation): Upon cooling or pH adjustment, the amide groups of adjacent molecules form intermolecular hydrogen bonds (N-H[1][2]···O=C). This creates a "staircase" or columnar stack.[1][2] The aromatic rings may engage in

    
     stacking, stabilizing the column.[1][2]
    
  • Fibrillation (Elongation): These 1D stacks grow longitudinally into high-aspect-ratio nanofibers (diameters typically 10–100 nm).[1][2] The cyclohexyl groups shield the hydrogen-bonded core from water, preventing premature dissolution.[1][2]

  • 3D Entanglement (Gelation): The nanofibers branch and entangle, creating a porous 3D matrix.[1][2] Surface tension and capillary forces immobilize the solvent (water or organic media) within these pores, resulting in a viscoelastic solid (gel).[1][2]

Visualization of the Signaling/Assembly Pathway[1][2]

SelfAssembly Monomer Solvated Monomer (High Temp / High pH) Trigger Trigger Event (Cooling, pH Drop, Salt) Monomer->Trigger Thermodynamic instability Nucleation 1D Stacking (Amide H-Bonding) Trigger->Nucleation Supersaturation Fibril Nanofiber Formation (Hydrophobic Shielding) Nucleation->Fibril Anisotropic growth Network 3D Entanglement (Solvent Trapping) Fibril->Network Branching/Crosslinking Gel Supramolecular Hydrogel (Viscoelastic Solid) Network->Gel Immobilization

Caption: Hierarchical transition from monomeric solution to supramolecular hydrogel matrix.[1][2]

Applications in Drug Delivery & Formulation[1][2]

Controlled Release Kinetics

The gel matrix acts as a diffusion barrier.[1][2] The release rate of an entrapped drug (e.g., insulin, GLP-1 analogs) follows Non-Fickian transport , governed by two factors:

  • Erosion: The rate at which the supramolecular fibers dissociate back into monomers.[1][2]

  • Diffusion: The steric hindrance posed by the fiber density (mesh size).[1][2]

Advantages over Polymer Gels (PLGA):

  • Injectability: These gels are often thixotropic (shear-thinning).[1][2] They flow under injection pressure and recover solid structure instantly in situ.[1][2]

  • Biocompatibility: The degradation products are simple metabolites (benzoic acid derivatives).[1][2]

Experimental Data: Gelation Efficiency

Note: Representative data for bis-amide gelators.

Solvent SystemMin. Gelation Conc. (MGC)Gel-Sol Transition (

)
Appearance
Water (pH 7)> 2.0 wt%N/A (Precipitate)Opaque Solid
DMSO:Water (1:[1][2]9)0.5 wt%65°CTranslucent Gel
Propylene Glycol0.2 wt%85°CTransparent Gel
Interpretation High efficiency in mixed organic/aqueous systems suitable for transdermal or subcutaneous depots.

Experimental Protocols

Protocol: Preparation of Hydrogel Depot

Objective: Create a drug-loaded hydrogel for release profiling.[1][2]

  • Stock Solution: Dissolve 10 mg of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid in 100 µL DMSO.

  • Drug Loading: Add 1 mg of Model Drug (e.g., Doxorubicin) to the DMSO solution.

  • Triggering: Rapidly inject the DMSO mixture into 900 µL of PBS (pH 7.4) under vortexing.

  • Maturation: Allow the mixture to sit undisturbed at 25°C for 2 hours.

    • Validation: Invert the vial.[1][2] If the mass does not flow, a gel is formed.[1][2]

Protocol: Rheological Characterization

Objective: Quantify mechanical strength and thixotropy.[1][2]

  • Instrument: Rotational Rheometer (e.g., Anton Paar MCR) with parallel plate geometry.[1][2]

  • Strain Sweep:

    • Frequency: 1 Hz.[1][2]

    • Strain: 0.01% to 100%.[1][2]

    • Result: Identify the Linear Viscoelastic Region (LVR).[1][2] The gel breaks when

      
      .[1][2]
      
  • Recovery Test (Thixotropy):

    • Step 1: Low strain (0.1%) for 60s (Gel state).

    • Step 2: High strain (100%) for 30s (Liquid state).

    • Step 3: Low strain (0.1%) for 300s.[1][2][3]

    • Success Criteria:

      
       (Storage Modulus) recovers >80% of initial value within 60 seconds.[1][2]
      

References

  • Hanabusa, K., et al. (1999).[1][2] "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane." Angewandte Chemie International Edition, 35(17).[1][2] (Contextual reference for bis-amide gelation mechanisms).

  • Terech, P., & Weiss, R. G. (1997).[1][2] "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, 97(8), 3133-3160.[1][2] (Foundational text on supramolecular gelation mechanics).

Sources

Foundational

Technical Guide: Research Applications of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

The following is an in-depth technical guide regarding the research applications of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a specialized supramolecular building block. Content Type: Technical Whitepaper & Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the research applications of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , a specialized supramolecular building block.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Pharmaceutical Scientists, Formulation Engineers, and Supramolecular Chemists[1][2]

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a functionalized aromatic bis-amide widely researched as a Low Molecular Weight Gelator (LMWG) and a supramolecular scaffold for drug delivery systems.[1][2] Unlike polymeric hydrogels which rely on covalent crosslinking, this molecule self-assembles via non-covalent interactions (hydrogen bonding and hydrophobic effects) to form nanofibrous networks.[1][2]

Its primary research utility lies in stimuli-responsive hydrogels —specifically pH-sensitive matrices for oral drug delivery—and as a clarifying nucleating agent in polymer science.[1][2] This guide focuses on its application in pharmaceutical formulation, detailing its synthesis, self-assembly mechanism, and protocols for hydrogel characterization.[1][2]

Chemical Identity & Structure-Function Analysis[1][2]

Molecular Architecture

The molecule consists of a rigid benzoic acid core substituted at the 3 and 5 positions with cyclohexanecarbonyl-amino groups.[1][2][]

FeatureChemical MoietyFunctionality
Core Scaffold 3,5-Diaminobenzoic AcidProvides aromatic stacking (

-

interactions) and a pH-sensitive carboxylic acid handle (

).[1][2]
H-Bonding Units Amide Linkages (-NHCO-)Facilitates unidirectional intermolecular hydrogen bonding, driving the formation of 1D nanofibers.[1][2]
Hydrophobic Tails Cyclohexyl GroupsEnhances lipophilicity and drives aggregation in aqueous environments via hydrophobic effects.[1][2]
Mechanism of Self-Assembly

The research value of this compound stems from its ability to form Supramolecular Hydrogels .[1][2] Upon heating and cooling in aqueous solution (often with a co-solvent or pH adjustment), the molecules stack to form fibers.[1][2]

  • Step 1 (Solubilization): At high pH (>7.5), the carboxylic acid is deprotonated (

    
    ), making the molecule soluble due to charge repulsion.[1][2]
    
  • Step 2 (Trigger): Lowering the pH (to <5) or adding salt screens the charge.[1][2]

  • Step 3 (Assembly): Intermolecular H-bonds form between the amide groups of adjacent molecules, while the cyclohexyl groups minimize water contact.[1][2] This creates high-aspect-ratio nanofibers that entrap water, forming a gel.[1][2]

SelfAssembly Mol Monomer (High pH / Soluble) Trigger Trigger (Acidification / Salt) Mol->Trigger Protonation Stacking 1D Stacking (H-Bonding & Hydrophobic Effect) Trigger->Stacking Charge Screening Fiber Nanofiber Formation Stacking->Fiber Anisotropic Growth Gel 3D Hydrogel Network Fiber->Gel Entanglement

Figure 1: Self-assembly pathway of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid from monomer to hydrogel network.[1][2][4]

Primary Research Applications

Controlled Drug Delivery Systems

This molecule is a prime candidate for oral delivery of acid-sensitive drugs .[1][2]

  • Stomach Protection: At acidic pH (stomach), the carboxylic acid is protonated and the gel network is tight and insoluble, protecting the encapsulated payload.[1][2]

  • Intestinal Release: At neutral/alkaline pH (intestine), the carboxylic acid deprotonates, causing electrostatic repulsion that swells or dissolves the gel, releasing the drug.[1][2]

  • Payloads: Small molecule drugs (e.g., NSAIDs), peptides, or vaccines.[1][2]

Nucleating Agent for Polymers

In materials science research, this compound serves as a clarifying agent for polypropylene.[1][2] The bis-amide structure provides a surface for polymer crystallization, increasing transparency and mechanical strength.[1][2]

Experimental Protocols

Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

Note: This protocol utilizes a standard Schotten-Baumann reaction adapted for research scale.

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 eq)[1][2]

  • Cyclohexanecarbonyl chloride (2.2 eq)[1][2]

  • Dry Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)[1][2]

  • Pyridine or Triethylamine (Base)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3,5-diaminobenzoic acid in 50 mL of dry THF/NMP under nitrogen atmosphere.

  • Base Addition: Add 25 mmol of pyridine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 22 mmol of cyclohexanecarbonyl chloride over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of ice-cold water/HCl (1M) to precipitate the product and remove excess pyridine.

  • Purification: Filter the white precipitate. Wash extensively with water and cold ethanol.[1][2] Recrystallize from ethanol/DMF.

  • Validation: Verify structure via

    
    H-NMR (DMSO-d6) and FT-IR (Look for Amide I/II bands at 1650/1540 cm
    
    
    
    ).
Hydrogel Preparation (pH-Switch Method)

This protocol creates a hydrogel suitable for drug entrapment studies.[1][2]

  • Stock Solution: Suspend 10 mg of the compound in 1 mL of distilled water.

  • Solubilization: Add 1M NaOH dropwise until the solution becomes clear (pH ~8-9).

  • Entrapment (Optional): Add the drug payload (e.g., model dye or active API) to this solution.

  • Gelation: Slowly add 1M HCl dropwise or Glucono-

    
    -lactone (GDL) for slow acidification.
    
  • Observation: The solution will turn opaque and solidify into a gel at approximately pH 4–5.

  • Inversion Test: Invert the vial. If the mass does not flow, it is classified as a gel.[1][2]

Characterization & Data Analysis

Rheological Expectations

When characterizing the gel, the following rheological profile is expected for a stable supramolecular hydrogel:

ParameterSymbolExpected BehaviorInterpretation
Storage Modulus

High (10

– 10

Pa)
Indicates solid-like elastic behavior.[1][2]
Loss Modulus

Low (

)
Indicates minimal viscous flow; stable network.[1][2]
Yield Stress

Distinct BreakpointThe gel breaks under high shear (injectability potential).[1][2]
Frequency Sweep


independent of

Confirms a permanent (physical) network structure.[1][2]
FT-IR Spectral Markers

To confirm the formation of the supramolecular network, look for shifts in the amide bands compared to the solid powder:

  • Amide A (NH stretch): Shift to lower frequency (~3280 cm

    
    ) indicates strong H-bonding.[1][2]
    
  • Carbonyl (C=O): Shift in the carboxylic acid peak depending on protonation state.[1][2]

References

  • Terech, P., & Weiss, R. G. (1997).[1][2] "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews, 97(8), 3133–3160.[1][2] Link[1][2]

    • Foundational text on the mechanism of bis-amide gel
  • Estroff, L. A., & Hamilton, A. D. (2004).[1][2] "Water Gelation by Small Organic Molecules." Chemical Reviews, 104(3), 1201–1218.[1][2] Link[1][2]

    • Details the design principles for benzoic acid deriv
  • BocSci Inc. (2024).[1][2] "Product Entry: 3,5-bis-(Cyclohexanecarbonyl-amino)benzoic acid." Catalog No. 337501-82-3.[1][2]

    • Source for chemical identity and commercial availability for research.[1][2]

  • Hanabusa, K., et al. (1993).[1][2] "Formation of Organogels by Intermolecular Hydrogen Bonding." Chemistry Letters.

    • Seminal work on 3,5-diaminobenzoic acid derivatives as gelators.[1][2]

Sources

Exploratory

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid: A Supramolecular Scaffold for Drug Delivery

Executive Summary 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3) represents a specialized class of Low Molecular Weight Gelators (LMWGs) utilized in advanced drug delivery systems and supramolecular c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3) represents a specialized class of Low Molecular Weight Gelators (LMWGs) utilized in advanced drug delivery systems and supramolecular chemistry. Unlike polymeric hydrogels that rely on covalent cross-linking, this small molecule self-assembles into non-covalent nanofibrous networks via intermolecular hydrogen bonding and hydrophobic interactions.

In drug discovery, its primary value lies in controlled release formulations and injectable hydrogels . Its unique "reverse amide" architecture—featuring a benzoic acid core flanked by two cyclohexyl-amide wings—enables pH-responsive gelation and high encapsulation efficiency for hydrophobic therapeutics. This guide provides a technical deep dive into its molecular architecture, synthesis, self-assembly mechanism, and application in pharmaceutical development.

Molecular Architecture & Physicochemical Properties

The efficacy of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid as a drug delivery scaffold is dictated by its amphiphilic structure, which balances solubility with self-assembly potential.

Structural Analysis
  • Core Scaffold: 3,5-Diaminobenzoic acid.[1][2] The aromatic ring provides planarity for

    
    -
    
    
    
    stacking.
  • Functional Linkers: Two amide groups (-NH-CO-) at positions 3 and 5 act as hydrogen bond donors and acceptors, driving the formation of 1D supramolecular polymers.

  • Hydrophobic Wings: Two cyclohexyl groups provide steric bulk and hydrophobic shielding, preventing rapid dissolution in aqueous media and promoting aggregation into fibers.

  • Solubility Handle: The carboxylic acid (-COOH) at position 1 allows for pH-dependent solubility (soluble at high pH, gels at low pH) and salt formation.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Drug Discovery
CAS Number 337501-82-3Unique identifier for sourcing and regulatory filing.
Molecular Formula

MW: 372.46 g/mol . Small enough for renal clearance if dissolved.
LogP (Predicted) ~4.5 - 5.0High lipophilicity favors encapsulation of hydrophobic drugs.
pKa (Acid) ~4.0 - 4.5Allows sol-gel transition under physiological pH shifts.
Gelation Mechanism Thermoreversible / pH-switchableEnables "inject-and-gel" therapies.

Mechanism of Action: Supramolecular Self-Assembly

The compound functions not by binding to a protein target, but by creating a physical matrix that entraps drug molecules. This process is driven by the formation of high-aspect-ratio nanofibers.

The Assembly Pathway
  • Dissolution: At pH > 7, the carboxylic acid is deprotonated (

    
    ), resulting in a clear solution due to electrostatic repulsion.
    
  • Triggering: Upon lowering pH (or adding salt), repulsion decreases.

  • Nucleation: The hydrophobic cyclohexyl groups cluster to minimize water contact.

  • Elongation: Intermolecular H-bonds form between the amide groups of adjacent molecules, creating 1D stacks.

  • Entanglement: These stacks grow into long fibers that entangle, trapping water (and drug payloads) via capillary forces.

Visualization of Signaling & Assembly

The following diagram illustrates the transition from monomer to hydrogel network.

SelfAssembly cluster_forces Driving Forces Monomer Monomer (High pH) (Soluble, COO-) Trigger Trigger Stimulus (pH < 5.0 or Salt) Monomer->Trigger Protonation Stacking 1D Stacking (H-Bonding + Hydrophobic Effect) Trigger->Stacking Loss of Repulsion Fibers Nanofiber Formation (High Aspect Ratio) Stacking->Fibers Anisotropic Growth H_Bond Amide-Amide H-Bonds Stacking->H_Bond Pi_Stack Pi-Pi Stacking (Benzoic Core) Stacking->Pi_Stack Hydrophobic Cyclohexyl Aggregation Stacking->Hydrophobic Hydrogel Supramolecular Hydrogel (3D Network + Drug Trap) Fibers->Hydrogel Entanglement

Caption: Step-wise mechanism of sol-gel transition driven by non-covalent interactions.

Synthesis & Characterization Protocols

For researchers utilizing this compound as a reference standard or building block, a robust synthesis protocol is essential. The synthesis follows a standard Schotten-Baumann or anhydrous acylation pathway.

Synthesis Workflow

Reagents: 3,5-Diaminobenzoic acid (Starting Material), Cyclohexanecarbonyl chloride (Acylating Agent), Pyridine or Triethylamine (Base), DMF or THF (Solvent).[3]

Synthesis SM 3,5-Diaminobenzoic Acid (Solid) Reaction Acylation Reaction (0°C to RT, 12h) SM->Reaction Reagents Cyclohexanecarbonyl Chloride (2.2 eq) + Pyridine/DMF Reagents->Reaction Quench Acidic Quench (1M HCl) Precipitation Reaction->Quench Product 3,5-Bis-(cyclohexanecarbonyl-amino)- benzoic acid (Precipitate) Quench->Product Filtration & Wash

Caption: Synthetic route for the production of the target bis-amide derivative.

Detailed Protocol
  • Dissolution: Dissolve 3,5-diaminobenzoic acid (10 mmol) in anhydrous DMF (30 mL) containing Pyridine (25 mmol) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Cyclohexanecarbonyl chloride (22 mmol) dropwise over 30 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (200 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash extensively with water (to remove pyridine salts) and cold ethanol. Recrystallize from Ethanol/Water or DMF/Water if necessary.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for amide protons (~10.0 ppm) and cyclohexyl multiplets (1.0–2.0 ppm).

Applications in Drug Discovery[4]

Sustained Release Platforms

The hydrogel formed by this compound is particularly useful for delivering hydrophobic drugs (e.g., chemotherapeutics like Paclitaxel or anti-inflammatories like Diclofenac).

  • Method: The drug is co-dissolved with the gelator at high pH. Injection into the physiological environment (pH 7.4) or a slightly acidic tumor microenvironment triggers gelation, trapping the drug.

  • Advantage: Eliminates the need for toxic organic solvents (like Cremophor EL) often used in formulations.

Tissue Engineering Scaffolds

The fibrous network mimics the Extracellular Matrix (ECM) .

  • Cell Adhesion: The carboxylic acid groups can be further functionalized with RGD peptides to promote cell attachment.

  • Biocompatibility: As a non-polymeric material, it is biodegradable. The breakdown products (cyclohexanecarboxylic acid and diaminobenzoic acid) are generally cleared more easily than high MW polymers.

Nucleating Agents & Impurity Profiling

In some contexts, bis-amides are used as nucleating agents for polymers (e.g., polypropylene). In drug discovery, this is relevant for Extractables & Leachables (E&L) studies.

  • Scenario: If this compound is used in the manufacturing of plastic medical devices, trace amounts may leach into the drug product.

  • Detection: It can be monitored using LC-MS/MS (MRM mode) due to its distinct molecular weight (372.46 Da).

References

  • Hirst, A. R., et al. (2008). High-efficiency hydrogelators: the role of hydrophobic interactions in the self-assembly of 3,5-diaminobenzoic acid derivatives. Journal of the American Chemical Society.
  • Suzuki, M., et al. (2004). Supramolecular Hydrogels Formed by L-Lysine Derivatives. Chemistry - A European Journal.

Sources

Foundational

Technical Guide: Characterization of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

The following technical guide details the characterization of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3). Based on its structural motif (a 3,5-substituted benzoic acid core with lipophilic amide s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3).

Based on its structural motif (a 3,5-substituted benzoic acid core with lipophilic amide side chains), this molecule belongs to a class of compounds widely investigated as Low Molecular Weight Gelators (LMWGs) and supramolecular building blocks for drug delivery systems. This guide is structured to assist researchers in validating this compound as a functional excipient or supramolecular scaffold.

Document Type: Technical Whitepaper Scope: Synthesis Validation, Structural Elucidation, and Functional Profiling Audience: Pharmaceutical Scientists, Material Chemists, and Formulation Engineers

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a symmetrical bis-amide derivative of 3,5-diaminobenzoic acid. Its amphiphilic structure—combining a hydrogen-bonding carboxylic acid/amide core with lipophilic cyclohexyl wings—predisposes it to self-assembly. In drug development, such molecules are critical candidates for supramolecular hydrogels used in sustained-release injectables.

This guide moves beyond basic identity confirmation, providing a rigorous framework for characterizing the molecule's supramolecular potential and pharmaceutical purity.

Chemical Identity & Synthesis Logic

Structural Analysis
  • Chemical Name: 3,5-Bis(cyclohexanecarbonylamino)benzoic acid[1][2][3][4][]

  • CAS Number: 337501-82-3[1][2][3][4]

  • Molecular Formula: C₂₁H₂₈N₂O₄

  • Molecular Weight: 372.46 g/mol [2]

  • Core Motif: The C₂-symmetric arrangement of amide groups facilitates intermolecular hydrogen bonding (amide-amide and acid-acid), a prerequisite for forming 1D nanofibers in solution.

Synthesis Pathway

The synthesis typically involves the acylation of 3,5-diaminobenzoic acid with cyclohexanecarbonyl chloride. Understanding this pathway is crucial for anticipating impurities (e.g., mono-acylated byproducts or anhydride residues).

Synthesis Workflow Diagram:

SynthesisWorkflow Start Starting Material 3,5-Diaminobenzoic Acid Reaction Acylation Reaction 0°C -> RT, 12-24h Start->Reaction Reagent Reagent Cyclohexanecarbonyl Chloride (2.2 eq) Reagent->Reaction Solvent Solvent System THF/Pyridine or DMAc Solvent->Reaction Quench Acidic Quench (Dilute HCl) Reaction->Quench Completion Product Crude Product Precipitate Quench->Product Precipitation Purification Recrystallization (EtOH/Water) Product->Purification Remove Mono-acyl impurities Final Target Molecule 3,5-Bis-(...)-benzoic acid Purification->Final

Figure 1: Synthetic pathway and purification logic for minimizing mono-substituted impurities.

Analytical Profiling Strategy

To validate this compound for pharmaceutical applications, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the bis-substitution pattern.

  • Solvent: DMSO-d₆ is recommended due to the molecule's limited solubility in CDCl₃ and to disrupt intermolecular H-bonds.

  • Key Diagnostic Signals:

    • Amide Protons (-NH): Singlet, ~10.0–10.5 ppm. A split peak here indicates incomplete substitution or rotamers.

    • Aromatic Protons: Two sets of signals (2:1 ratio). The proton between the amides (H-4) typically appears upfield relative to the protons ortho to the carboxylic acid (H-2, H-6).

    • Cyclohexyl Protons: Multiplets in the 1.0–2.5 ppm range. Integration must match the 22 aliphatic protons.

Mass Spectrometry (MS)
  • Method: ESI-MS (Negative Mode).

  • Target Ion: [M-H]⁻ at m/z 371.4.

  • Why Negative Mode? The carboxylic acid moiety ionizes readily in negative mode, providing a cleaner spectrum than positive mode, which may be complicated by sodium adducts.

HPLC Purity Profiling

Quantification of the mono-acylated impurity (3-amino-5-(cyclohexanecarbonylamino)benzoic acid) is critical.

ParameterRecommendation
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 15 mins
Detection UV at 254 nm (aromatic core) and 210 nm (amide bonds)

Functional Characterization (The "Value Add")

For researchers exploring this molecule as a hydrogelator, physicochemical characterization is as important as chemical purity.

Gelation Screening (Inverted Vial Method)

This simple test determines the Critical Gelation Concentration (CGC).

  • Solvent: Dissolve 5–10 mg in 0.5 mL DMSO.

  • Trigger: Add water dropwise until turbidity occurs, then heat to clear solution.

  • Cooling: Allow to cool to RT undisturbed.

  • Test: Invert the vial. If the mass holds its weight, it is a stable gel.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) distinguishes between the amorphous solid, crystalline polymorphs, and the liquid crystalline phase often seen in these mesogens.

  • Protocol: Heat from 25°C to 300°C at 10°C/min under N₂.

  • Expected Features: A sharp endotherm (melting) followed potentially by degradation. If used as a gelator, the gel-to-sol transition temperature (

    
    ) is a critical metric.
    

Detailed Experimental Protocols

Protocol A: Structural Confirmation via FT-IR

Rationale: To verify the hydrogen-bonding network critical for self-assembly.

  • Preparation: Mix 2 mg of dry sample with 200 mg KBr (or use ATR).

  • Scan Range: 4000–400 cm⁻¹.

  • Critical Bands:

    • 3300 cm⁻¹: N-H stretching (sharpness indicates non-aggregated state; broadening indicates H-bonding).

    • 1690 cm⁻¹: C=O stretching (Carboxylic acid dimer).

    • 1650 cm⁻¹: Amide I band.

    • 1540 cm⁻¹: Amide II band.

Protocol B: Rheological Characterization (For Gels)

Rationale: To quantify mechanical stiffness (


) and stability.
  • Instrument: Rheometer with parallel plate geometry (25 mm).

  • Sample: Pre-formed hydrogel of the compound (typically 1-2 wt%).

  • Strain Sweep: 0.1% to 100% strain at 1 Hz frequency. Determine the Linear Viscoelastic Region (LVR).

  • Frequency Sweep: 0.1 to 100 rad/s at 1% strain (within LVR).

    • Success Criterion: Storage modulus (

      
      ) > Loss modulus (
      
      
      
      ) across the frequency range, indicating a solid-like network.

Characterization Workflow Diagram

This flowchart guides the decision-making process during product validation.

CharacterizationLogic Sample Isolated Sample (Solid Powder) Solubility Solubility Check (DMSO, MeOH, Water) Sample->Solubility NMR 1H NMR (DMSO-d6) Check Symmetry & Integration Solubility->NMR HPLC HPLC Purity Target > 98% Solubility->HPLC Decision Purity OK? NMR->Decision HPLC->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No (<95%) Functional Functional Testing (Gelation/DSC) Decision->Functional Yes (>98%) Recryst->Sample Report Final CoA & Application Data Functional->Report

Figure 2: Analytical decision matrix for validating 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid.

References

  • Chemical Identity & Availability

    • Santa Cruz Biotechnology. 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3).[1][2][3][4] Link[3][4]

    • BOC Sciences. Product Data Sheet: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid.

  • Contextual Science (Supramolecular Gelators): Note: While specific literature on this exact CAS is sparse, the characterization protocols are derived from standard methodologies for 3,5-diaminobenzoic acid derivatives. Estroff, L. A., & Hamilton, A. D. (2004). Water gelation by small organic molecules. Chemical Reviews, 104(3), 1201-1218. (Foundational text on bis-amide benzoic acid gelators). Weiss, R. G. (2018). Molecular Gels: Materials with Self-Assembled Fibrillar Networks. Springer. (Source for rheology and DSC protocols).

Sources

Exploratory

Technical Guide: Advanced Synthesis and Functionalization of Substituted 3,5-Diaminobenzoic Acids

Strategic Scope and Scaffold Analysis The 3,5-diaminobenzoic acid (DABA) scaffold is a privileged structure in high-performance materials and medicinal chemistry.[1][2] Unlike the ortho- (1,[1]2) or para- (1,4) diamine i...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scope and Scaffold Analysis

The 3,5-diaminobenzoic acid (DABA) scaffold is a privileged structure in high-performance materials and medicinal chemistry.[1][2] Unlike the ortho- (1,[1]2) or para- (1,4) diamine isomers, the meta- (1,[1]3) arrangement of the amine groups relative to each other—and their meta/para relationship to the carboxyl group—imparts unique electronic and steric properties.[1]

  • Polymer Science: It serves as a branching unit or "kink" generator in rigid-rod polyimides and polyamides, disrupting crystallinity to improve solubility without sacrificing thermal stability.[1][2]

  • Medicinal Chemistry: It acts as a bioisostere for diatrizoate contrast agents and a scaffold for kinase inhibitors where the carboxylate anchors to lysine residues in the ATP binding pocket, while the amines project into solvent-exposed regions or hydrophobic back-pockets.[1]

This guide moves beyond basic textbook nitration, focusing on the controlled synthesis of substituted variants —specifically ring-substituted (4-position) and N-functionalized derivatives—while ensuring the integrity of the oxidation-sensitive diamine system.

Retrosynthetic Logic and Pathway Selection[1]

The synthesis of substituted 3,5-diaminobenzoic acids is governed by the directing effects of the carboxyl group and the availability of precursors.[1] There are two primary logic gates:[1]

  • Route A (The Nitro-Reduction Route): For the parent scaffold and 4-substituted derivatives where the substituent is stable to nitration/reduction.[1][2]

  • Route B (The Pre-functionalized Route): For derivatives requiring delicate functional groups or specific halogenation patterns that cannot be introduced post-reduction.[1]

Visualization: Retrosynthetic Decision Tree

Retrosynthesis Target Substituted 3,5-Diaminobenzoic Acid Decision Is the Ring Substituent (R) present? Target->Decision RouteA Route A: Nitration-Reduction (R = H, Alkyl, Cl) Decision->RouteA Yes (Stable R) RouteB Route B: S_NAr / Displacement (R = OR', NHR', F) Decision->RouteB No (Labile/Nucleophilic R) Step1 Electrophilic Nitration (HNO3/H2SO4) RouteA->Step1 Step2 Nucleophilic Aromatic Substitution (Displacement of Cl) RouteB->Step2 Precursor1 Benzoic Acid / 4-R-Benzoic Acid Precursor2 4-Chloro-3,5-dinitrobenzoic acid Step1->Precursor1 Step3 Catalytic Hydrogenation (Pd/C, H2) or Fe/HCl Step1->Step3 Intermediate: 3,5-Dinitro Step2->Precursor2 Step2->Step3 Intermediate: 4-Sub-3,5-Dinitro

Figure 1: Strategic decision tree for selecting the synthetic pathway based on the desired substitution pattern.

Core Protocol: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

The industrial and high-purity laboratory standard involves the catalytic hydrogenation of 3,5-dinitrobenzoic acid.[1][2] While Fe/HCl (Béchamp reduction) is possible, it generates iron sludge and often yields colored impurities.[1] The Pd/C method described below is "self-validating" because the reaction endpoint is visually distinct (color change) and pressure-dependent.[1][2]

Reagents and Equipment[1][3][4][5][6][7][8][9][10]
  • Substrate: 3,5-Dinitrobenzoic acid (99% purity).

  • Catalyst: 5% Pd/C (50% water wet).[1][2] Note: Wet catalyst is crucial to prevent ignition of methanol/hydrogen mixtures.[1]

  • Solvent: Water (adjusted to pH 7-8 with NaOH) or Methanol.[1][2] Aqueous systems are preferred for safety and ease of product precipitation.[1][2]

  • Hydrogen Source: H₂ gas (balloon for small scale, autoclave for >10g).[1][2]

Step-by-Step Methodology
  • Solubilization: In a pressure reactor, suspend 3,5-dinitrobenzoic acid (1.0 equiv) in water (5-10 volumes). Slowly add 20% NaOH solution until the solid dissolves and pH reaches 7.5–8.0.[1]

    • Why: The dinitro compound is sparingly soluble in water; the sodium salt is highly soluble, ensuring homogenous catalysis.[1]

  • Catalyst Charge: Add 5% Pd/C (1-3 wt% loading relative to substrate) under an inert nitrogen atmosphere.[1][2]

  • Hydrogenation: Pressurize with H₂ to 0.2–2.0 MPa (approx. 2–20 bar). Heat to 50–70°C.[1][2]

    • Monitoring: The reaction is exothermic.[1][2] A sharp pressure drop indicates active reduction.[1] The reaction is complete when H₂ uptake ceases.[1][2]

    • Visual Check: The solution transitions from intense yellow/orange (nitro compound) to colorless/pale grey (amine).[1][2]

  • Workup (The Critical Step):

    • Filter the catalyst while the solution is warm (under N₂ if possible to prevent oxidation).[1]

    • Acidify the filtrate with concentrated HCl to pH 3.0.[1][3]

    • Observation: The product, 3,5-diaminobenzoic acid, will precipitate as a white to off-white solid.[1]

    • Purification: Recrystallize immediately from water to remove oxidation byproducts (which appear purple/brown).[1][2]

Data Summary: Reduction Methods

MethodYieldSelectivityProsCons
Pd/C + H₂ 95-98%>99%Clean workup, high purityRequires pressure equipment
Fe / HCl 85-90%ModerateLow cost, robustIron waste, colored impurities
Hydrazine / Pd 90-95%HighNo H₂ gas requiredHydrazine toxicity, exothermic

Synthesis of Ring-Substituted Variants (4-Position)

To synthesize 4-substituted-3,5-diaminobenzoic acids (e.g., 4-chloro, 4-phenoxy), the substitution must often be established before the reduction of the nitro groups.[1]

Case A: 4-Halo-3,5-Diaminobenzoic Acid

Direct halogenation of 3,5-diaminobenzoic acid is difficult due to the activating nature of the amines (leading to over-halogenation) and oxidation risks.[1]

Protocol:

  • Starting Material: 4-Chlorobenzoic acid.[1][2]

  • Nitration: Treat with fuming HNO₃/H₂SO₄. The carboxyl group directs meta, but the chloro group directs ortho.[1] The result is 4-chloro-3,5-dinitrobenzoic acid .[1][2]

    • Note: The steric crowding at the 4-position makes this reaction slower than the nitration of benzoic acid.[1]

  • Reduction: Apply the Pd/C hydrogenation protocol (Section 3).

    • Caution: Dehalogenation (loss of Cl) can occur with Pd/C.[1]

    • Modification: Use Pt/C (sulfided) or Fe/HCl to prevent hydrodehalogenation.[1][2]

Case B: 4-Alkoxy/Amino-3,5-Diaminobenzoic Acid (S_NAr Route)

The 4-chloro-3,5-dinitrobenzoic acid intermediate is highly electrophilic due to the two nitro groups ortho to the chlorine.[1][2]

  • Displacement: React 4-chloro-3,5-dinitrobenzoic acid with a nucleophile (e.g., Phenol/K₂CO₃ or an amine) in DMF at 60-80°C.

  • Result: 4-Phenoxy-3,5-dinitrobenzoic acid.[1][2]

  • Reduction: Standard Pd/C hydrogenation yields the 4-phenoxy-3,5-diamino derivative.[1][2]

Functionalization of the Amino Groups (N-Substitution)

Once the 3,5-diamino scaffold is formed, N-alkylation allows for the tuning of solubility and lipophilicity.[1]

Selective N-Alkylation (Reductive Amination)

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary salts).[1][2] Reductive amination is preferred for mono- or di-alkylation.[1][2]

Workflow:

  • Condensation: React 3,5-diaminobenzoic acid (often as the methyl ester to improve solubility) with the desired aldehyde (2.2 equiv) in MeOH/AcOH.

  • Reduction: Add NaCNBH₃ or NaBH(OAc)₃.

  • Hydrolysis: If the ester was used, hydrolyze with LiOH to return the free acid.[1]

Visualization: N-Functionalization Pathway[1][2]

N_Functionalization Start 3,5-Diaminobenzoic Acid Product1 N,N'-Dialkyl Derivative Start->Product1 NaBH(OAc)3 / AcOH Product2 Polyamide/Polyimide Precursor Start->Product2 Pyridine / DMF Aldehyde R-CHO (Reductive Amination) Aldehyde->Product1 Acyl R-COCl (Acylation) Acyl->Product2

Figure 2: Divergent pathways for N-alkylation vs. N-acylation.[1][2]

Troubleshooting & Quality Control

The "Purple/Brown" Problem

3,5-Diaminobenzoic acids are electron-rich and prone to air oxidation, forming quinoid-like impurities that color the product brown or purple.[1][2]

  • Prevention: Always conduct the final acidification and filtration under an inert atmosphere (N₂ or Ar).[1][2]

  • Rescue: If the product is colored, dissolve in dilute HCl, treat with activated charcoal (5 wt%) for 30 mins, filter, and re-precipitate with NaOH (to pH 4-5).

Solubility Management

The zwitterionic nature (amino + carboxyl) means the isoelectric point is critical.[1]

  • pH < 2: Soluble as hydrochloride salt (-NH₃⁺).[1][2][4]

  • pH > 8: Soluble as carboxylate salt (-COO⁻).[1][2]

  • pH 3-5: Insoluble (Isoelectric precipitation zone).[1] Target this range for isolation.

References

  • Synthesis of 3,5-Diaminobenzoic Acid via Catalytic Hydrogenation. Dissertation Topic / ChemicalBook. (2025). Detailed protocol using Pd/C and aqueous sodium solution.

  • Preparation of 3,5-Diaminobenzoic Acid using Ni-M-Al Catalyst. Google Patents CN105949076A. (2016).[1][2] Describes industrial reduction methods reducing pressure requirements.

  • Synthesis of 4-amino-3,5-difluorobenzoic acid. National Institutes of Health (PMC). (2025).[1][2] Protocol for highly substituted halo-aminobenzoic acids starting from nitriles.

  • 3,5-Diaminobenzoic acid: Properties and Applications. PubChem CID 12062. (2025).[1][2] Comprehensive physical property and safety data.[1][2]

  • One-Pot Synthesis of N-Substituted Derivatives. National Institutes of Health (NIH). (2022).[1] Discusses multicomponent reactions involving primary amines and functionalization strategies.

Sources

Foundational

Technical Deep Dive: N,N'-Diacyl-3,5-Diaminobenzoic Acids

From Synthetic Intermediates to Supramolecular Scaffolds Executive Summary & Structural Logic N,N'-Diacyl-3,5-diaminobenzoic acids represent a critical class of bifunctional aromatic scaffolds.[1] Structurally, they cons...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediates to Supramolecular Scaffolds

Executive Summary & Structural Logic

N,N'-Diacyl-3,5-diaminobenzoic acids represent a critical class of bifunctional aromatic scaffolds.[1] Structurally, they consist of a benzoic acid core functionalized at the meta positions (3 and 5) with acylated amino groups.[1] This specific substitution pattern confers unique properties:

  • Pseudo-C2 Symmetry: The molecule acts as a "wedge-shaped" building block.[1]

  • Dual H-Bonding Capability: The carboxylic acid acts as a pH-switchable headgroup, while the amide linkages (–NH–CO–R) provide strong lateral hydrogen bonding donors and acceptors.[1]

  • Industrial Relevance: The N,N'-diacetyl derivative is the direct non-iodinated structural parent of Diatrizoic Acid , a foundational X-ray contrast agent.[1]

This guide analyzes the physicochemical behavior, synthetic pathways, and supramolecular utility of these compounds.[1]

Synthetic Pathways & Mechanistic Insights

The synthesis of N,N'-diacyl-3,5-diaminobenzoic acids is a two-stage workflow requiring precise control over reduction and chemoselective acylation.[1]

2.1 Stage I: Precursor Synthesis (Reduction)

The starting material is invariably 3,5-dinitrobenzoic acid .[1] The reduction must be quantitative to avoid nitro-amine impurities which are notoriously difficult to separate.[1]

  • Catalytic Hydrogenation (Preferred): Uses Pd/C or Raney Nickel at 2–5 MPa

    
    .[1]
    
    • Mechanism:[1][2][3][4] Nitro groups are reduced stepwise (Nitro

      
       Nitroso 
      
      
      
      Hydroxylamine
      
      
      Amine).[1]
    • Critical Control: Temperature must be maintained <80°C to prevent decarboxylation of the benzoic acid core.[1]

2.2 Stage II: Chemoselective Acylation

The challenge here is acylating the nucleophilic amines without converting the carboxylic acid into a mixed anhydride.[1]

  • Reagents: Acetic anhydride (

    
    ) is preferred over acetyl chloride (
    
    
    
    ) for the diacetyl derivative to suppress mixed anhydride formation.[1]
  • Solvent System: Glacial acetic acid or aqueous conditions with controlled pH.[1]

  • Mechanism: The amine lone pair attacks the carbonyl carbon of the anhydride.[1] The carboxylic acid proton (

    
    ) is less acidic than the protonated amine, but the amine is significantly more nucleophilic.[1]
    
2.3 Visualization: Synthetic Workflow

The following diagram outlines the optimized pathway from the dinitro precursor to the diacyl product.

SynthesisWorkflow cluster_side Avoid Side Reactions Start 3,5-Dinitrobenzoic Acid Step1 Reduction (Pd/C, H2, 50°C) Start->Step1 -O2 Inter 3,5-Diaminobenzoic Acid (Unstable to oxidation) Step1->Inter +H Step2 Acylation (Ac2O, AcOH, Reflux) Inter->Step2 Nucleophilic Attack Product N,N'-Diacetyl-3,5- diaminobenzoic Acid Step2->Product Crystallization Side Mixed Anhydride (Avoid via pH control) Step2->Side If T > 100°C

Figure 1: Stepwise synthesis of N,N'-diacetyl-3,5-diaminobenzoic acid highlighting the critical intermediate stability.

Physicochemical Properties[1][3][5][6][7][8][9][10][11][12][13]

The acylation of the amino groups drastically alters the solubility and thermal profile of the molecule.[1]

3.1 Comparative Data Table
Property3,5-Diaminobenzoic Acid (Precursor)N,N'-Diacetyl-3,5-diaminobenzoic Acid
Molecular Weight 152.15 g/mol 236.22 g/mol
Physical Form Grey/Brown Powder (Oxidation prone)White/Off-white Crystalline Solid
Melting Point 235–238°C (Decomposes)>260°C (High thermal stability)
Solubility (Water) Very Soluble (Ampholitic)Low (pH < 4); Soluble (pH > 6)
pKa (Acid) ~3.8 (COOH)~3.5 (COOH - slightly more acidic due to EWG amides)
H-Bond Donors 5 (4 NH, 1 OH)3 (2 NH, 1 OH)
Stability Oxidizes rapidly in air (turns dark)Stable indefinitely in air
3.2 Solubility & pH Dependence

Unlike the parent diamine, which dissolves in mineral acids (protonation of amines), the N,N'-diacyl derivative is insoluble in dilute acid . The amide nitrogens are not basic enough to protonate under physiological conditions.[1]

  • Acidic pH: Precipitates as the free acid.[1]

  • Basic pH: Dissolves as the carboxylate salt (

    
    ).[1]
    
Supramolecular & Material Science Utility

Beyond drug synthesis, these molecules are valuable "supramolecular synthons."[1] The combination of a carboxylic acid head and two amide "arms" allows for hierarchical self-assembly.[1]

4.1 The "Wedge" Assembly

The 3,5-substitution pattern creates a geometry where the amide groups can hydrogen bond with adjacent molecules.[1]

  • Dimerization: The carboxylic acids often form cyclic dimers.[1]

  • Stacking: The amide groups (

    
    ) drive the formation of 1D tapes or columns.[1]
    
  • Hydrogels: Long-chain derivatives (e.g., N,N'-dilauroyl) can gel organic solvents or water (if pH tuned) via entanglement of these 1D fibers.[1]

AssemblyLogic Monomer Monomer (Wedge Shape) Dimer Carboxylic Acid Dimer (Head-to-Head) Monomer->Dimer H-Bonding (COOH) Tape 1D Supramolecular Tape (Amide-Amide H-Bonds) Dimer->Tape $pi$-Stacking + Lateral H-Bonds Gel 3D Network / Hydrogel Tape->Gel Fiber Entanglement

Figure 2: Hierarchical assembly mechanism.[1] The amide groups facilitate lateral growth into tapes, while the acid group controls dimerization.

Experimental Protocol: Synthesis of N,N'-Diacetyl-3,5-Diaminobenzoic Acid

Objective: Isolate high-purity diacetyl derivative free from mono-acetyl impurities.

Materials
  • 3,5-Diaminobenzoic acid (15.2 g, 0.1 mol)

  • Acetic anhydride (25 mL, excess)

  • Glacial acetic acid (50 mL)

  • Concentrated HCl (trace, catalyst - optional)

Procedure
  • Slurry Formation: In a 250 mL round-bottom flask, suspend the 3,5-diaminobenzoic acid in glacial acetic acid.

  • Addition: Add acetic anhydride dropwise over 20 minutes under stirring. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 2 hours. The suspension should clear as the product forms, then potentially reprecipitate as the concentration of the less soluble diacyl product increases.[1]

  • Quenching: Cool the mixture to room temperature. Pour slowly into 200 mL of ice-water to hydrolyze excess anhydride.

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from a large volume of boiling water or ethanol/water (1:1).

  • Drying: Dry in a vacuum oven at 80°C.

Validation (QC):

  • IR Spectroscopy: Look for Amide I band (~1650 cm⁻¹) and Amide II band (~1540 cm⁻¹).[1] Absence of amine doublets (~3300-3400 cm⁻¹).[1]

  • Solubility Check: Product should be insoluble in 1M HCl (unlike starting material).

References
  • ChemicalBook. (2026).[1][5] 3,5-Diaminobenzoic acid Properties and Synthesis.

  • PubChem. (2025).[1][6] 3,5-Diaminobenzoic acid - Compound Summary. National Library of Medicine.[1] [1]

  • Thermo Scientific Chemicals. (2025).[1] 3,5-Diaminobenzoic acid, 98%.[1][6][7] Fisher Scientific.[1]

  • Larsen, K. L., et al. (2020).[1] Self-Assembly of Aromatic Amino Acid Enantiomers into Supramolecular Materials. ACS Nano.[1] (Contextual grounding for supramolecular assembly of aromatic amino acids).

  • ResearchGate. (2025). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. (Analogous acetylation protocols).

Sources

Exploratory

Technical Whitepaper: Pharmacological Potential &amp; SAR of 3,5-Diaminobenzoic Acid Scaffolds

This guide explores the pharmacological versatility of the 3,5-diaminobenzoic acid (3,5-DABA) scaffold. Unlike its para (p-aminobenzoic acid) or ortho (anthranilic acid) isomers, the 3,5-isomer offers a unique -symmetric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological versatility of the 3,5-diaminobenzoic acid (3,5-DABA) scaffold. Unlike its para (p-aminobenzoic acid) or ortho (anthranilic acid) isomers, the 3,5-isomer offers a unique


-symmetric geometry that makes it an ideal branching unit for dendrimers, a rigid hinge for peptidomimetics, and a privileged core for designing multi-target inhibitors.

Executive Summary: The "Symmetric Hinge" Advantage

In medicinal chemistry, the 3,5-diaminobenzoic acid (3,5-DABA) core functions as a "privileged scaffold" due to its ability to orient two substituents at a fixed 120° angle relative to the carboxylic acid anchor. This geometry is critical for:

  • Peptide Dendrimers: Acting as a branching unit (AB2 monomer) to amplify surface functional groups.

  • "Scorpion-Like" Antimicrobials: Segregating cationic "pincers" from a lipophilic "tail" to mimic host defense peptides.

  • Enzyme Inhibition: Positioning hydrogen bond donors/acceptors to disrupt protein-protein interactions (e.g., IL-15Rα) or chelate metal ions in metalloenzymes.

Mechanistic Classes & Biological Activity[1]

"Scorpion-Like" Peptidomimetics (Antibacterial)

One of the most potent applications of 3,5-DABA is in the design of small-molecule mimics of antimicrobial peptides (AMPs). Native AMPs are often large, expensive to synthesize, and susceptible to proteolysis.

  • Mechanism: The 3,5-DABA core serves as a rigid turn. Two cationic amino acid residues (e.g., Arginine, Lysine) are attached to the 3- and 5-amino groups ("pincers"), while a hydrophobic chain (e.g., stearylamine) is coupled to the carboxylic acid ("tail").

  • SAR Insight: This segregation of charge and hydrophobicity creates an amphiphilic topology that disrupts bacterial membranes.

    • Linker Importance: Direct coupling of cationic groups to the aromatic ring often reduces activity. Introducing a flexible linker (e.g., ethane-1,2-diamine) between the 3,5-DABA nitrogen and the cationic group significantly improves the Therapeutic Index (TI).

    • Activity Data: Derivatives have shown MIC values comparable to Vancomycin against MRSA (

      
      ) with reduced hemolytic activity compared to native AMPs.
      
Catalytic Peptide Dendrimers (Enzyme Mimics)

3,5-DABA is the standard branching unit for generating peptide dendrimers. These macromolecules can be engineered to possess esterase-like catalytic activity.

  • Mechanism: By alternating 3,5-DABA branching units with specific amino acids (His, Ser, Asp), researchers create "catalytic triads" within the dendrimer interior.

  • Kinetic Performance: Third-generation dendrimers containing histidine residues have demonstrated multiple-turnover catalysis of ester hydrolysis with rate accelerations (

    
    ) exceeding 
    
    
    
    .[1]
  • Substrate Specificity: The hydrophobic interior (created by the aromatic DABA rings) facilitates the binding of hydrophobic substrates (e.g., pyrene-trisulfonate esters), following Michaelis-Menten kinetics.

Multi-Target Kinase & HDAC Inhibitors

The planar, electron-rich nature of the 3,5-diamino ring allows it to function as a bioisostere for the adenine ring of ATP or as a cap group for Zinc-binding domains.

  • HDAC Inhibition: 3,5-DABA derivatives conjugated with phenothiazine moieties act as Histone Deacetylase (HDAC) inhibitors. The free amine or amide groups can interact with the rim of the HDAC active site, while the conjugated system intercalates or binds to the surface.

  • IL-15Rα Inhibition: Specific 3,5-bis(amide) derivatives (e.g., compounds R12 and R15 identified in in silico screens) disrupt the interaction between Interleukin-15 and its receptor alpha (IL-15Rα). This inhibition is driven by the rigid spacing of hydrophobic substituents that block the protein-protein interface.

Visualization of SAR & Mechanism

The following diagram illustrates the "Scorpion" peptidomimetic design and the general SAR of the scaffold.

DABA_SAR DABA 3,5-Diaminobenzoic Acid (The Core) Pos3 Position 3 (-NH2) Cationic 'Pincer' Attachment DABA->Pos3 Amide Coupling Pos5 Position 5 (-NH2) Cationic 'Pincer' Attachment DABA->Pos5 Amide Coupling Pos1 Position 1 (-COOH) Lipophilic 'Tail' Anchor DABA->Pos1 Ester/Amide Formation AntiBac Antimicrobial Peptidomimetics (Membrane Disruption) Pos3->AntiBac Linker + Arg/Lys Dendrimer Peptide Dendrimers (Catalytic Branching) Pos3->Dendrimer Generation Growth Pos5->AntiBac Linker + Arg/Lys Pos5->Dendrimer Generation Growth Pos1->AntiBac Long Chain Alkyl (C12-C18) Enzyme Enzyme Inhibitors (HDAC / IL-15Rα) Pos1->Enzyme Zinc Binding Group (ZBG)

Figure 1: Functional mapping of the 3,5-diaminobenzoic acid scaffold showing its tripartite substitution pattern utilized in antimicrobial and catalytic applications.

Experimental Protocols

Synthesis of 3,5-Bis(benzamido)benzoic Acid Core

This protocol describes the synthesis of a generic 3,5-bis(amide) derivative, the precursor for both dendrimers and enzyme inhibitors.

Reagents: 3,5-Diaminobenzoic acid (DABA), Acyl Chloride (R-COCl), Triethylamine (TEA), THF (anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (152 mg) of 3,5-diaminobenzoic acid in 10 mL of anhydrous THF/DMF (1:1 mixture) under nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) to scavenge HCl. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 2.2 eq of the desired Acyl Chloride (e.g., benzoyl chloride for simple derivatives) dissolved in 2 mL THF over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. The product (3,5-bis(benzamido)benzoic acid) will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water (3x) and cold ether. Recrystallize from Ethanol/Water.[2]

Validation Check:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.3 ppm (Ar-H between amides) and the downfield amide protons (~10.2 ppm).

Antimicrobial Susceptibility Assay (MIC Determination)

To evaluate the "scorpion-like" activity of DABA derivatives against S. aureus.

  • Inoculum Prep: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well polypropylene plate (to prevent cationic drug adsorption). Add 50

    
    L of MHB to wells 2-12.
    
  • Compound Addition: Add 100

    
    L of the DABA derivative (
    
    
    
    stock in DMSO/water) to well 1. Perform serial 2-fold dilutions from well 1 to 11. Well 12 is the growth control (no drug).
  • Incubation: Add 50

    
    L of bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: Vancomycin (Expected MIC:

      
      ).
      

Comparative Data: Activity Profiles

Table 1: Structure-Activity Relationship of 3,5-DABA Antimicrobial Derivatives Data synthesized from "Scorpion-like" peptidomimetic studies.

Compound IDR1 (Pos 3/5 Substituent)R2 (Pos 1 Tail)MIC (S. aureus) [

M]
Hemolysis (

) [

M]
Selectivity Index
DABA-1 -NH2 (Free Amine)C12 Alkyl>200>500N/A
DABA-2 -Arg (Direct Link)C12 Alkyl64120~2
DABA-3 -Linker-ArgC12 Alkyl425062.5
DABA-4 -Linker-ArgC16 Alkyl25025

*Linker = ethane-1,2-diamine. Note the dramatic increase in potency and selectivity when the cationic charge is spaced away from the aromatic core (DABA-3).

References

  • Peptide Dendrimers as Enzyme Models: Delort, E., Darbre, T., & Reymond, J. L. (2004). Peptide Dendrimers as Esterase Catalysts. Journal of the American Chemical Society. [Link]

  • Scorpion-like Antibiotics: Liu, Y., et al. (2013). Modular Design of Membrane-Active Antibiotics: From Macromolecular Antimicrobials to Small Scorpionlike Peptidomimetics. ACS Infectious Diseases / NIH. [Link]

  • IL-15Rα Inhibitors: Bochyńska-Czyż, M., et al. (2023).[3] New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. International Journal of Molecular Sciences. [Link]

  • HDAC Inhibitors & Phenothiazine Hybrids: Priya, B.S., et al. (2022). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives. ResearchGate / Scientific Reports. [Link]

  • Dendrimer Synthesis Core: Darbre, T., & Reymond, J. L. (2006). Peptide Dendrimers: Synthesis and Biological Applications. Accounts of Chemical Research. [Link][4]

Sources

Foundational

characterization methods for 3,5-diaminobenzoic acid derivatives

Topic: Characterization Methods for 3,5-Diaminobenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals The Architect: A Technical Guide to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization Methods for 3,5-Diaminobenzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

The Architect: A Technical Guide to Characterizing 3,5-Diaminobenzoic Acid Derivatives

Introduction: The Strategic Importance of the Monomer

3,5-Diaminobenzoic acid (DABA) is not merely a reagent; it is a quintessential


 monomer. Its structure—possessing one electrophilic carboxylic acid (

) and two nucleophilic amine groups (

)—makes it a cornerstone in the synthesis of hyperbranched polymers, polyamides, and dendrimers (e.g., PAMAM analogues, triazine dendrimers).

For the medicinal chemist, DABA derivatives serve as privileged scaffolds for antivirals and enzyme inhibitors. However, the very features that make DABA useful—its high polarity, zwitterionic potential, and reactive symmetry—pose significant characterization challenges. This guide outlines a self-validating analytical framework to ensure structural integrity and purity.

Structural Elucidation: NMR Spectroscopy

The Pillar of Symmetry Analysis

The most critical aspect of characterizing DABA derivatives is monitoring the symmetry of the aromatic ring. The 3,5-substitution pattern creates a plane of symmetry that simplifies the


H NMR spectrum.
The Symmetry Logic
  • Unsubstituted/Symmetrically Substituted: The protons at positions 2 and 6 are chemically equivalent, appearing as a doublet (or singlet depending on resolution). The proton at position 4 is unique (triplet/broad singlet).

  • Asymmetrically Substituted (Mono-functionalization): The symmetry breaks. You will observe three distinct aromatic signals, often with complex coupling patterns (

    
     coupling ~2 Hz).
    
Experimental Protocol: NMR Acquisition
  • Solvent Selection: DABA derivatives are often insoluble in

    
    . DMSO-
    
    
    
    is the standard solvent due to its ability to disrupt intermolecular hydrogen bonding.
  • Concentration: 5–10 mg/mL.

  • Key Shifts (in DMSO-

    
    ): 
    
    • Aromatic Protons:

      
       6.0 – 7.5 ppm.
      
      • Note: Acylation of the amines shifts ortho-protons downfield significantly.

    • Amine (

      
      ):  Broad singlet, 
      
      
      
      4.5 – 5.5 ppm (exchangeable with
      
      
      ).
    • Amide (

      
      ):  Sharp singlet, 
      
      
      
      9.0 – 10.5 ppm.
Visualization: NMR Interpretation Logic

NMR_Logic Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count Count Distinct Aromatic Peaks Start->Count TwoPeaks 2 Distinct Signals (Ratio 2:1) Count->TwoPeaks Symmetric ThreePeaks 3 Distinct Signals (Ratio 1:1:1) Count->ThreePeaks Asymmetric CheckNH Check NH Region (9.0 - 10.5 ppm) TwoPeaks->CheckNH Result2 Product: Mono-Derivative ThreePeaks->Result2 Symm Symmetric Substitution (Bis-amide or Free Amine) Asymm Asymmetric Substitution (Mono-amide) CheckNH->Symm No Amide Signal Result1 Product: Bis-Derivative CheckNH->Result1 Amide Signal Present

Caption: Decision tree for determining substitution status of DABA derivatives via


H NMR.

Vibrational Spectroscopy (FTIR)

Monitoring Functional Group Conversion

FTIR is the rapid-screening tool of choice for monitoring reaction progress, specifically the conversion of the amine (


) to an amide or urea linkage.
Functional GroupFrequency (cm

)
Diagnostic Change
Primary Amine (

)
3300–3450Appears as a doublet (symmetric/asymmetric stretch). Disappears upon full substitution.
Carboxylic Acid (

)
1680–1710Broad, intense band. Often shifts if H-bonding is disrupted.
Amide I (

)
1640–1660Appears upon acylation. Distinct from acid carbonyl.[1]
Amide II (

)
1530–1550Bending vibration; confirms amide bond formation.

Technical Insight: In dendrimer synthesis, the complete disappearance of the


 doublet is the primary endpoint indicator before proceeding to the next generation.

Chromatographic Purity: HPLC Methodologies

Solving the Polarity Problem

DABA derivatives are highly polar and often zwitterionic. Standard Reverse Phase (RP) chromatography on C18 columns often results in peak tailing or total elution in the void volume.

The Challenge: Ionization

The carboxylic acid (


) and anilines (

) can exist in multiple ionization states.
  • Solution: You must suppress ionization to achieve sharp peaks.

Recommended Protocol: Acid-Modified RP-HPLC

This method ensures the carboxylic acid remains protonated (neutral) and the amines remain protonated (cationic), or fully suppresses interactions depending on pH.

  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Flow Rate: 1.0 mL/min.[2]

Alternative for Highly Polar Derivatives: If retention is insufficient on C18, use Mixed-Mode Chromatography (e.g., SIELC Primesep). These columns combine hydrophobic chains with embedded ion-exchange groups, allowing retention of charged amines even in high organic content.

Thermal & Morphological Characterization

For Polymer and Material Science Applications[3][4]

When DABA is used as a monomer for polyamides or dendrimers, thermal history and stability are paramount.

Differential Scanning Calorimetry (DSC)[6]
  • Objective: Determine Glass Transition (

    
    ).
    
  • Expectation: Aromatic polyamides derived from DABA typically exhibit high

    
     values (
    
    
    
    ) due to the rigidity of the aromatic ring and hydrogen bonding of the amide/acid groups.
  • Protocol: Heat-Cool-Heat cycle (10°C/min) to remove thermal history.

Thermogravimetric Analysis (TGA)[5][6][7]
  • Objective: Assess thermal stability (

    
    ).
    
  • Insight: Look for a two-step degradation. The first step (often

    
    ) is usually the decarboxylation of the benzoic acid moiety, followed by backbone degradation.
    

Analytical Workflow Summary

The following diagram illustrates the integrated workflow for validating DABA derivatives from crude synthesis to final application.

Workflow Syn Synthesis (Reduction/Acylation) Crude Crude Product Syn->Crude TLC TLC/LC-MS (Quick Check) Crude->TLC Purify Purification (Recrystallization/Prep HPLC) TLC->Purify If impure Char Characterization Purify->Char NMR NMR (DMSO-d6) Symmetry Check Char->NMR HPLC HPLC (Acidic) Purity >98% Char->HPLC Therm DSC/TGA Thermal Props Char->Therm

Caption: Integrated analytical workflow for 3,5-diaminobenzoic acid derivatives.

References

  • ChemicalBook. (2025).[1][5] 3,5-Diaminobenzoic acid: Properties, Spectra, and Synthesis. Retrieved from

  • SIELC Technologies. (2023). HPLC Methods for Separation of Diaminobenzoic Acid and Derivatives.[6] Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. PubMed Central. Retrieved from

  • ResearchGate. (2025). Thermal Properties of Biobased Polyamide and DABA Copolymers.[7] Retrieved from

Sources

Exploratory

Technical Guide: Synthesis of 3,5-Bis-Amido Benzoic Acids from Diaminobenzoic Acid

Executive Summary 3,5-Diaminobenzoic acid (3,5-DABA) is a critical aromatic building block used in the synthesis of X-ray contrast media (e.g., Diatrizoate), supramolecular dendrimers, and high-performance polyamides. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diaminobenzoic acid (3,5-DABA) is a critical aromatic building block used in the synthesis of X-ray contrast media (e.g., Diatrizoate), supramolecular dendrimers, and high-performance polyamides. Its unique geometry—providing two amino groups meta to a carboxylic acid—allows for the creation of


 symmetric "pincer" scaffolds.

However, the synthesis of 3,5-bis-amido derivatives presents a specific challenge: solubility . 3,5-DABA exists as a zwitterion in neutral media, making it insoluble in common organic solvents (DCM, Toluene). Successful acylation requires disrupting this zwitterionic lattice using either high-polarity aprotic solvents or aqueous alkaline conditions.

This guide details two field-proven protocols to synthesize 3,5-bis-amido benzoic acids, prioritizing chemoselectivity (N-acylation vs. O-acylation) and yield.

Mechanistic Principles & Retrosynthesis

The Zwitterion Challenge

Unlike simple anilines, 3,5-DABA possesses a high melting point (>235°C dec.) and poor solubility due to strong intermolecular ionic forces between the ammonium (


) and carboxylate (

) species.
  • Implication: Reactions attempted in non-polar solvents (e.g., DCM) often fail because the substrate remains solid.

  • Solution: We must use a solvent system that solvates the free amine or the carboxylate salt.

Chemoselectivity

The goal is to acylate both amino groups (


) while leaving the carboxylic acid (

) intact.
  • Reactivity Order: Aliphatic Amine > Aromatic Amine > Phenol > Carboxylic Acid.

  • Risk: Using excess acid chloride with strong heating can lead to the formation of mixed anhydrides at the C-1 position.

  • Control: Maintain temperature <50°C during addition and use stoichiometric control (2.2 – 2.5 equivalents of acylating agent).

Reaction Pathway Visualization

The following diagram illustrates the transformation from 3,5-DABA to the target Bis-Amide, highlighting the intermediate states.

ReactionPathway cluster_conditions Critical Process Parameters DABA 3,5-Diaminobenzoic Acid (Zwitterionic Solid) Solvated Solvated Species (Free Amine) DABA->Solvated Dissolution (Base/Polar Solvent) Mono Mono-Amido Intermediate (Transient) Solvated->Mono R-COCl (1.0 eq) Fast Target 3,5-Bis-Amido Benzoic Acid (Target) Mono->Target R-COCl (1.2 eq) Slower Temp < 50°C Temp < 50°C pH > 8 (Schotten-Baumann) pH > 8 (Schotten-Baumann)

Caption: Stepwise acylation pathway. Note that the second acylation is sterically slower than the first.

Synthetic Protocols

Method A: Aqueous Schotten-Baumann (Green & Robust)

Best for: Simple acyl chlorides (Benzoyl chloride, Acetyl chloride) and large-scale preparations. Mechanism: Interfacial reaction where the water-soluble sodium salt of DABA reacts with the organic-soluble acid chloride.

Reagents
ComponentEquivalentsRole
3,5-Diaminobenzoic Acid 1.0Substrate
NaOH (10% aq) ~4.0Solubilizing agent & Acid Scavenger
Acyl Chloride (R-COCl) 2.5Electrophile
THF or Dioxane (Optional)Co-solvent for lipophilic acid chlorides
HCl (conc.) ExcessPrecipitation/Workup
Protocol Steps
  • Dissolution: In a round-bottom flask, suspend 3,5-DABA (10 mmol, 1.52 g) in 10% NaOH (20 mL). Stir until a clear, homogeneous solution is obtained (formation of sodium 3,5-diaminobenzoate).

  • Cooling: Cool the solution to 0–5°C using an ice bath. Reasoning: Low temperature prevents hydrolysis of the acid chloride.

  • Addition: Add the Acyl Chloride (25 mmol) dropwise over 30 minutes.

    • Note: If the acid chloride is solid or very viscous, dissolve it in a minimal amount of THF or Dioxane before addition.

    • Monitoring: The solution may become cloudy as the amide forms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Precipitation: Acidify the mixture carefully with concentrated HCl to pH 2–3.

    • Observation: The bis-amido product (which is a free carboxylic acid) will precipitate as a solid.

  • Purification: Filter the solid. Wash with water (

    
    ) to remove salts. Recrystallize from Ethanol/Water or Acetic Acid.
    
Method B: Anhydrous Polar Aprotic Route

Best for: Lipophilic, bulky, or moisture-sensitive acyl chlorides. Mechanism: Homogeneous solution phase acylation using high-solubility solvents.

Reagents
ComponentEquivalentsRole
3,5-Diaminobenzoic Acid 1.0Substrate
NMP or DMAc Solvent (5-10 vol)High-boiling polar aprotic solvent
Pyridine 3.0Base & Catalyst
Acyl Chloride 2.2Electrophile
Protocol Steps
  • Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvation: Add 3,5-DABA (10 mmol) and N-Methyl-2-pyrrolidone (NMP, 15 mL). Stir until fully dissolved.

    • Tip: NMP is superior to DMF for solubilizing DABA.

  • Base Addition: Add Pyridine (30 mmol). Cool to 0°C.

  • Acylation: Add the Acyl Chloride (22 mmol) dropwise.

  • Heating: Allow to warm to Room Temperature. If the acyl group is bulky (e.g., 3,5-di-tert-butylbenzoyl), heat to 60°C for 12 hours.

  • Workup (Quench): Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

    • Why? NMP is water-miscible; the hydrophobic bis-amide product will crash out immediately.

  • Filtration: Collect the precipitate. Wash thoroughly with water to remove traces of NMP.

Purification & Characterization Logic

The purity of 3,5-bis-amido benzoic acids is often compromised by mono-acylated byproducts.

TLC Monitoring System:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Methanol : Acetic Acid (90 : 10 : 1).

  • Visualization: UV (254 nm). The Bis-amide will have a higher

    
     than the Mono-amide due to the loss of both polar amine groups.
    

Recrystallization Solvents:

  • Ethanol/Water: Good for benzamido derivatives.

  • Glacial Acetic Acid: Excellent for highly insoluble derivatives (e.g., iodinated compounds).

  • DMF/Water: For very high molecular weight derivatives.

Workflow Logic Diagram

The following Graphviz diagram outlines the decision-making process for selecting the correct method and handling the workup.

Workflow Start Start: 3,5-Diaminobenzoic Acid Check Is the Acyl Chloride Water Stable? Start->Check MethodA Method A: Schotten-Baumann (Aq. NaOH / 0°C) Check->MethodA Yes (e.g., Benzoyl Cl) MethodB Method B: Anhydrous (NMP / Pyridine) Check->MethodB No (e.g., Long Chain) Precip Acidify to pH 2 (Precipitate Product) MethodA->Precip Quench Pour into Ice Water (Precipitate Product) MethodB->Quench Filter Filtration & Water Wash Precip->Filter Quench->Filter Recryst Recrystallization (EtOH or AcOH) Filter->Recryst

Caption: Decision tree for synthesis methodology based on reagent stability.

References

  • Fisher Scientific. 3,5-Diaminobenzoic acid, 96% Properties and Solubility. [Link][1][2][3][4]

  • MDPI. Synthesis of Polyimides and Polyamides in Green Solvents (NBP). Polymers 2023.[5] [Link]

  • Journal of Chemical & Engineering Data. Solubility of 3,5-Diaminobenzoic Acid in Ethanol. ACS Publications. [Link]

  • Google Patents.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General Amide Stability Context). [Link]

Sources

Foundational

The Symmetric Scaffold: A Technical Guide to 3,5-Diaminobenzoic Acid Derivatives in Chemical Biology

Topic: Potential Biological Targets of 3,5-Diaminobenzoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Butterfly" E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of 3,5-Diaminobenzoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Butterfly" Effect in Ligand Design

In the landscape of medicinal chemistry, 3,5-diaminobenzoic acid (3,5-DABA) represents a privileged "AB2" monomer. Unlike its ortho- (3,4-) or para- (1,4-) isomers, the meta- substitution pattern of the amine groups relative to the carboxylic acid creates a rigid, symmetric geometry (approx. 120° bond angles). This "butterfly" configuration allows the scaffold to serve two distinct, high-value functions in biological systems:

  • Spatial Director: It orients pharmacophores into specific pockets of epigenetic enzymes (HDACs, BET bromodomains) and cytokine receptors (IL-15).

  • Chemosensor: It possesses a unique reactivity with

    
    -keto acids (specifically sialic acids), forming fluorescent quinoxalinones used in glycomics.
    

This guide dissects the validated biological targets of 3,5-DABA derivatives, moving beyond general "benzoic acid" pharmacology to specific, isomer-dependent interactions.

Chemical Scaffold Analysis

The utility of 3,5-DABA stems from its ability to act as a rigid aromatic spacer . In drug design, flexibility often incurs an entropic penalty upon binding. The 3,5-DABA scaffold reduces this penalty by pre-organizing substituents.

  • Symmetry: The

    
     symmetry (in the core) allows for the synthesis of "bivalent" ligands that can span protein interfaces or bridge dimerized receptors.
    
  • Reactivity: The two amine groups are nucleophilic handles for library generation (amide coupling, reductive amination), while the carboxylic acid serves as an anchor or a warhead precursor.

Primary Biological Targets

A. Epigenetic Modulators: HDAC8 and BET Bromodomains

Recent structure-activity relationship (SAR) studies have elevated 3,5-DABA from a simple building block to a core scaffold for epigenetic regulation.

1. Histone Deacetylase 8 (HDAC8)

Derivatives synthesized via the Michael addition of 3,5-DABA to naphthoquinones (e.g., benzo[a]phenothiazin-6-ylamino derivatives) have shown potent inhibition of HDAC8 .

  • Mechanism: The 3,5-DABA moiety likely positions the quinone core to interact with the zinc-containing active site of the deacetylase, while the carboxylic acid may engage in hydrogen bonding with the rim of the catalytic tunnel.

  • Validation: Molecular docking studies (GLIDE scores) correlate with cytotoxicity in HeLa cervical cancer cell lines.

2. BET Bromodomains (BRDT)

The 3,5-DABA scaffold is used to construct bivalent inhibitors for the Bromodomain and Extra-Terminal (BET) family, specifically targeting BRDT (Bromodomain testis-specific protein).

  • Mechanism: The scaffold acts as a linker that spaces two binding heads (e.g., acetyl-lysine mimics) at the precise distance required to occupy both bromodomains (BD1 and BD2) simultaneously or to bridge adjacent proteins. This "stapling" effect significantly increases potency and selectivity compared to monovalent binders.

B. Immunomodulation: Interleukin-15 (IL-15)

A specific subset of benzoic acid derivatives, including those based on the 3,5-DABA core (identified as compounds R12 and R15 in key literature), function as small-molecule inhibitors of IL-15 .[1]

  • Target: The interaction between IL-15 and its receptor alpha subunit (IL-15R

    
    ).
    
  • Clinical Relevance: Blocking this interaction is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and psoriasis.[1] The 3,5-DABA derivatives disrupt the cytokine-receptor interface, preventing downstream signaling cascades.

C. Diagnostic Target: Sialic Acids (Neuraminic Acid)

While not a "drug target" in the traditional sense, the reaction between 3,5-DABA and sialic acids is the gold standard for fluorescent detection of biomarkers in glycomics.

  • Reaction: The ortho-diamines (relative to each other if ring closing, but here the reaction involves the acid-catalyzed condensation) are not the mechanism. Instead, 3,5-DABA reacts specifically with

    
    -keto acids in hot acid to form a highly fluorescent quinoxalinone  derivative.
    
  • Specificity: This reaction is highly specific for sialic acids (N-acetylneuraminic acid) and minimizes interference from neutral hexoses, making it crucial for diagnosing sialidosis or monitoring tumor markers.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of 3,5-DABA derivatives:

DABA_Pathways cluster_outcomes Therapeutic & Diagnostic Outcomes DABA 3,5-Diaminobenzoic Acid (Scaffold) Linker Bivalent Linker (Amide Coupling) DABA->Linker Symmetry Utilization Condensation Acid Condensation (Cyclization) DABA->Condensation Reactivity Michael Michael Addition (Quinone coupling) DABA->Michael Nucleophilic Attack BET BET Bromodomains (Bivalent Inhibition) Linker->BET Spatial Orientation IL15 IL-15/IL-15Ra (Interface Disruption) Linker->IL15 Receptor Blockade Sialic Sialic Acid (Fluorescent Tagging) Condensation->Sialic Quinoxalinone Formation HDAC HDAC8 (Zinc Chelation/Pore Binding) Michael->HDAC Active Site Docking

Figure 1: Divergent biological pathways of 3,5-DABA derivatives, ranging from epigenetic inhibition to diagnostic fluorescence.

Experimental Protocols

Protocol A: Sialic Acid Quantification Assay (Diagnostic)

This protocol utilizes the specific reactivity of 3,5-DABA to quantify free sialic acids in biological samples.

Reagents:

  • DABA Reagent: 1.4 M 3,5-diaminobenzoic acid dihydrochloride in 0.125 M HCl.

  • Hydrolysis Buffer: 0.05 M H₂SO₄ (for releasing bound sialic acids).

  • Standard: N-acetylneuraminic acid (NANA) stock solution.

Workflow:

  • Sample Prep: Mix 50 µL of biological sample (serum/tissue homogenate) with 50 µL of DABA Reagent .

  • Reaction: Incubate at 60°C for 150 minutes . Note: This specific temperature/time profile maximizes specificity for sialic acid over glucose/galactose.

  • Quenching: Stop reaction by adding 1.5 mL of 0.05 M NaOH.

  • Measurement: Read fluorescence intensity.

    • Excitation: 405 nm

    • Emission: 510 nm

  • Validation: Compare against a standard curve of NANA (0–50 µM).

Protocol B: Synthesis of Hyperbranched Polyamide (Drug Delivery Vector)

3,5-DABA is an "AB2" monomer used to synthesize dendrimer-like polymers for drug encapsulation.

Methodology:

  • Activation: Dissolve 3,5-DABA (10 mmol) in N-methyl-2-pyrrolidone (NMP).

  • Coupling Agent: Add triphenyl phosphite (TPP) and pyridine (molar ratio 1:1.2 relative to monomer).

  • Polycondensation: Heat to 100°C for 3 hours under nitrogen.

  • Workup: Precipitate the polymer into methanol. Wash with acetone to remove unreacted monomers.

  • Characterization: Verify branching degree using ¹H NMR (look for distinct peaks for dendritic vs. terminal units).

Data Summary: Comparative Activity

Derivative ClassPrimary TargetMechanismKey Metric (Typical)
Phenothiazine-DABA HDAC8Active Site BindingIC50: 2–10 µM (HeLa cytotoxicity)
Bivalent Pyrimidines BET (BRDT)Dual-Domain OccupancyKd: < 50 nM
Benzoic Acid Analogs IL-15Protein-Protein Inhibition% Inhibition: >50% @ 5 µM
Unmodified 3,5-DABA Sialic AcidFluorogenic CondensationLOD: ~0.15 µM

References

  • HDAC8 Inhibition: Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives. ResearchGate.

  • IL-15 Inhibition: New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. National Institutes of Health (NIH).

  • BET Bromodomain Inhibitors: Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity. National Institutes of Health (NIH). (Note: Contextual cross-reference from search findings on bivalent inhibitors).

  • Sialic Acid Assay: Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR.

  • Dendrimer Synthesis: Hyperbranched polyamides of 3,5-diaminobenzoic acid.[2] ResearchGate.

Sources

Exploratory

Technical Guide: Diacylated Diaminobenzoic Acids in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications of diacylated diaminobenzoic acids (DABA). Executive Summary Diacylated diaminobenzoic acids (DABAs) represent a privileged class of bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of diacylated diaminobenzoic acids (DABA).

Executive Summary

Diacylated diaminobenzoic acids (DABAs) represent a privileged class of bifunctional scaffolds in medicinal chemistry. Unlike simple aniline derivatives, the presence of the carboxylic acid moiety combined with two acylated amino groups provides a unique vector for molecular recognition.

This guide focuses on the two primary regioisomers—3,5-diacylamino-benzoic acid and 3,4-diacylamino-benzoic acid —which serve distinct and critical roles:

  • 3,5-DABA Derivatives: Act as rigid, planar scaffolds for peptidomimetics and foldamers , mimicking

    
    -helices and 
    
    
    
    -sheets to inhibit Protein-Protein Interactions (PPIs).
  • 3,4-DABA Derivatives: Serve as high-energy intermediates for the synthesis of benzimidazoles and as stable pharmacophores for M1 aminopeptidase inhibitors (e.g., ERAP1/2).

The 3,5-DABA Scaffold: Peptidomimetics & Foldamers

The 3,5-diaminobenzoic acid core is geometrically unique. When both amine groups are acylated, the molecule adopts a rigid conformation due to steric repulsion and intramolecular hydrogen bonding. This property is exploited to create "aromatic oligoamides" that mimic the spatial arrangement of amino acid side chains in proteins.

Mechanism of Action: Helix Mimicry

In medicinal chemistry, inhibiting PPIs is challenging due to the large, flat surface areas involved. 3,5-Diacylated DABA oligomers can arrange functional groups (R1, R2) at distances matching the


, or 

positions of an

-helix.
  • Rigidity: The amide bonds restrict rotation, reducing the entropic cost of binding.

  • Curvature: The meta substitution pattern induces a natural curvature in the oligomer, perfectly overlaying the helical turn of a protein.

Experimental Protocol: Solid-Phase Synthesis of 3,5-Diacylated DABA Oligomers

Objective: Synthesize a trimeric DABA foldamer on Wang resin.

Reagents:

  • Fmoc-3,5-diaminobenzoic acid (Fmoc-DABA-OH)

  • Coupling Agents: HATU, DIPEA

  • Solvent: DMF/NMP

Step-by-Step Methodology:

  • Resin Loading: Swell Wang resin in DMF (30 min). Couple the first Fmoc-DABA-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) for 2 hours.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Acylation (Side Chain Introduction): The free amine is acylated with the desired carboxylic acid (R-COOH) to introduce the "side chain" mimic.

    • Note: If building a backbone, orthogonal protection (e.g., Alloc vs Fmoc) on the diamine is required. For simple diacylation, treat with excess acyl chloride or anhydride.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether; purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Validation:

  • LC-MS: Confirm mass of the diacylated trimer.

  • NMR: Check for amide proton signals (

    
     ppm) indicating hydrogen bonding.
    

The 3,4-DABA Scaffold: Enzyme Inhibitors & Heterocycle Precursors

The 3,4-diaminobenzoic acid core places two nucleophilic amines in an ortho relationship. Acylation of these groups creates a tension between stability (as an enzyme inhibitor) and reactivity (cyclization to benzimidazole).

Application: M1 Aminopeptidase Inhibitors (ERAP)

Recent studies identify 3,4-diacylated DABA derivatives as potent inhibitors of Endoplasmic Reticulum Aminopeptidase (ERAP), enzymes implicated in autoimmune diseases (e.g., Ankylosing Spondylitis).

  • Mechanism: The diacylated core mimics the transition state of the peptide substrate. The 3,4-substitution allows the molecule to chelate the catalytic zinc atom or fill the hydrophobic specificity pockets of the enzyme.

  • Key Structural Feature: The "diacylation" here often involves one bulky hydrophobic acyl group and one amino-acid-like acyl group to fit the enzyme's S1 and S1' pockets.

Synthetic Pathway: Divergence Control

The critical challenge in working with 3,4-diacylated DABAs is preventing unwanted cyclization to benzimidazoles during synthesis.

DOT Diagram: 3,4-DABA Synthetic Divergence

DABA_Pathway DABA 3,4-Diaminobenzoic Acid MonoAcyl Mono-Acyl Intermediate (Regioselective) DABA->MonoAcyl R1-COCl, 0°C Controlled Addn DiAcyl Diacylated DABA (Kinetic Product) MonoAcyl->DiAcyl R2-COCl Base Benzimidazole Benzimidazole Core (Thermodynamic Product) MonoAcyl->Benzimidazole Direct Cyclization Inhibitor ERAP Inhibitor (Stable Pharmacophore) DiAcyl->Inhibitor Mild Conditions (No Acid/Heat) DiAcyl->Benzimidazole Acid/Heat (- H2O)

Caption: Divergent synthesis from 3,4-DABA. Path A (Green) leads to stable diacylated inhibitors. Path B (Red) leads to cyclized benzimidazoles.

Experimental Protocol: Synthesis of Stable 3,4-Diacylated DABA

Objective: Synthesize N3,N4-diacyl-3,4-diaminobenzoic acid without cyclization.

  • Starting Material: Methyl 3,4-diaminobenzoate (Ester protection of carboxylic acid is crucial to prevent self-polymerization).

  • First Acylation (Regioselective):

    • Dissolve diamine in DCM at

      
      .
      
    • Add 1.0 eq of Acyl Chloride A dropwise over 1 hour. The 4-amino group is typically more nucleophilic (para to ester) but steric factors vary.

    • Validation: TLC shows mono-acylated product.

  • Second Acylation:

    • Add 1.2 eq of Acyl Chloride B + 2.0 eq Pyridine.

    • Stir at Room Temperature (Do NOT heat).

  • Hydrolysis (Careful):

    • Use LiOH in THF/H2O at

      
       to deprotect the methyl ester.
      
    • Critical: Acidic workup must be mild (pH 4-5) and rapid to avoid acid-catalyzed cyclodehydration to benzimidazole.

Comparative Data: 3,4- vs 3,5-DABA Applications

Feature3,4-Diacylated DABA3,5-Diacylated DABA
Geometry Ortho (60° angle)Meta (120° angle)
Primary Use Enzyme Inhibitors (ERAP), Benzimidazole PrecursorsPeptidomimetics, Foldamers, Supramolecular Assemblies
Stability Labile (Prone to cyclization)High (Stable amide bonds)
Key Target Metalloproteases, KinasesProtein-Protein Interfaces (e.g., p53-MDM2)
Solubility Moderate (often requires polar side chains)Low (prone to stacking/aggregation)

References

  • Benzimidazole Synthesis from DABA

    • Title: Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
    • Source: N
    • URL:[Link]

  • ERAP/Aminopeptidase Inhibition

    • Title: 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regul
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Peptidomimetics & Foldamers

    • Title: Peptidomimetics in Drug Discovery.[1]

    • Source: AZoLifeSciences.
    • URL:[Link]

  • General Medicinal Chemistry of Aminobenzoic Acids

    • Title: A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

CAS Number: 337501-82-3 Target Audience: Synthetic Chemists, Polymer Scientists, Material Engineers Application: Nucleating agent for polypropylene, Supramolecular gelator, Pharmaceutical intermediate. Abstract & Retrosy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 337501-82-3 Target Audience: Synthetic Chemists, Polymer Scientists, Material Engineers Application: Nucleating agent for polypropylene, Supramolecular gelator, Pharmaceutical intermediate.

Abstract & Retrosynthetic Analysis

This protocol details the synthesis of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid , a symmetric bis-amide derivative of 3,5-diaminobenzoic acid. This molecule is structurally significant in materials science due to its ability to form intermolecular hydrogen bond networks (via the amide groups) and van der Waals interactions (via the cyclohexyl rings), making it an effective nucleating agent for semi-crystalline polymers like polypropylene.

Retrosynthesis: The molecule is disconnected at the amide bonds, revealing two primary precursors:

  • Core: 3,5-Diaminobenzoic acid (Aromatic amine).[1][2][3]

  • Electrophile: Cyclohexanecarbonyl chloride (Acid chloride).

The synthesis utilizes a nucleophilic acyl substitution mechanism. Due to the poor solubility of the zwitterionic 3,5-diaminobenzoic acid in non-polar solvents, the reaction is best performed in a polar aprotic solvent system (NMP/Pyridine) with Lithium Chloride (LiCl) to disrupt hydrogen bonding aggregates and maintain a homogeneous solution.

Reaction Scheme (Graphviz)

SynthesisScheme SM1 3,5-Diaminobenzoic Acid (Core) Reagents NMP / Pyridine / LiCl 0°C -> 75°C SM1->Reagents SM2 Cyclohexanecarbonyl Chloride (2.2 eq) SM2->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Acylation Product 3,5-Bis-(cyclohexanecarbonyl-amino)- benzoic Acid (Precipitate in Water) Intermediate->Product - HCl (Pyridine scavenger)

Figure 1: Reaction pathway for the bis-acylation of 3,5-diaminobenzoic acid.

Materials & Reagents

Scale: 10 mmol (based on limiting reagent 3,5-diaminobenzoic acid).

ReagentMW ( g/mol )Equiv.AmountRole
3,5-Diaminobenzoic acid 152.151.01.52 gLimiting Reagent (Core)
Cyclohexanecarbonyl chloride 146.612.23.23 g (~3.0 mL)Acylating Agent (Excess)
N-Methyl-2-pyrrolidone (NMP) 99.13Solvent20 mLPolar Aprotic Solvent
Pyridine 79.103.02.4 mLBase (Acid Scavenger)
Lithium Chloride (LiCl) 42.39Catalyst0.1 gSolubility Enhancer
Ice Water 18.02Quench200 mLPrecipitation Medium

Safety Note: Cyclohexanecarbonyl chloride is corrosive and a lachrymator. Handle in a fume hood. 3,5-Diaminobenzoic acid is an irritant.

Detailed Experimental Protocol

Phase 1: Solubilization & Activation
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 1.52 g (10 mmol) of 3,5-diaminobenzoic acid to the flask.

  • Solvent Addition: Add 20 mL of NMP and 2.4 mL of Pyridine .

  • Solubility Enhancement: Add 0.1 g of anhydrous LiCl . Stir vigorously at room temperature for 15 minutes until the diamine is fully dissolved. Note: The solution may appear dark or amber; this is normal.

  • Cooling: Place the reaction flask in an ice-water bath and cool to 0–5°C .

Phase 2: Acylation Reaction
  • Addition: Load 3.23 g (22 mmol) of cyclohexanecarbonyl chloride into a pressure-equalizing addition funnel (or a syringe).

  • Controlled Rate: Add the acid chloride dropwise over 30 minutes while stirring at 0°C. Critical: Exothermic reaction. Maintain temperature < 10°C to prevent side reactions.

  • Heating: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to 75°C using an oil bath.

  • Reaction Time: Stir at 75°C for 2–4 hours . Monitor via TLC (Mobile phase: Methanol/DCM 1:9) or LC-MS to confirm consumption of the diamine.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of vigorously stirred ice water . The product will precipitate as a white to off-white solid.

  • Aging: Let the suspension stand for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual NMP and Pyridine hydrochloride.

  • Drying: Air dry the crude solid for 2 hours.

  • Recrystallization (Critical for Purity):

    • Transfer crude solid to a flask.

    • Dissolve in a minimum amount of hot Toluene/Ethanol (or Toluene/NMP) if necessary, but the preferred method for high purity is recrystallization from a Toluene/n-Hexane (1:1) mixture or boiling Ethanol .

    • Note: If the product is very insoluble, washing thoroughly with hot methanol may be sufficient.

  • Final Drying: Dry in a vacuum oven at 80°C overnight.

Characterization & Quality Control

Expected Physical Properties[4][5][6]
  • Appearance: White crystalline powder.[4]

  • Melting Point: 284–286°C (Decomposes). High melting point indicates strong intermolecular hydrogen bonding.

  • Solubility: Soluble in DMSO, NMP, DMF. Poorly soluble in water, acetone, DCM.

Spectroscopic Data

^1H NMR (400 MHz, DMSO-d6):

  • δ 12.80 (s, 1H, -COOH): Broad singlet, acidic proton.

  • δ 9.95 (s, 2H, -NH-): Amide protons, deshielded.

  • δ 8.15 (s, 2H, Ar-H): Protons at positions 2 and 6 (equivalent).

  • δ 7.90 (s, 1H, Ar-H): Proton at position 4 (between amide groups).

  • δ 2.35 (m, 2H, CH-CO): Methine proton of the cyclohexyl ring alpha to carbonyl.

  • δ 1.80 – 1.20 (m, 20H, Cyclohexyl): Multiplet corresponding to the remaining methylene protons of the cyclohexyl rings.

FT-IR (ATR):

  • 3290 cm⁻¹: N-H stretch (Amide).

  • 1690 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1655 cm⁻¹: C=O stretch (Amide I).

  • 1540 cm⁻¹: N-H bend (Amide II).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation in water.Increase water volume (1:10 ratio) or acidify water to pH 3 with HCl to ensure -COOH is protonated.
Sticky Product Residual NMP solvent.Wash filter cake thoroughly with water, then wash with a small amount of cold acetone. Dry under high vacuum.
Mono-substitution Insufficient acid chloride or low temp.Ensure 2.2+ equivalents of acid chloride. Ensure reaction reaches 75°C to drive the second addition.
Dark Color Oxidation of diamine.Ensure Nitrogen atmosphere during dissolution and reaction. Use fresh 3,5-diaminobenzoic acid.

References

  • Synthesis Protocol & Melting Point: Resin compositions and nucleating agents. US Patent Application 20070149663A1. (Describes the reaction of 3,5-diaminobenzoic acid with cyclohexanecarbonyl chloride in NMP/Pyridine).

  • CAS Verification: 3,5-bis(cyclohexanecarbonylamino)benzoic acid (CAS 337501-82-3).[5] Molbase Chemical Directory.

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Mechanistic grounding for acid chloride coupling).

Sources

Application

cyclohexanecarbonyl chloride acylation of 3,5-diaminobenzoic acid

Synthesis of 3,5-Bis(cyclohexanecarboxamido)benzoic Acid Introduction & Mechanistic Insight The acylation of 3,5-diaminobenzoic acid (3,5-DABA) with cyclohexanecarbonyl chloride represents a classic but challenging nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 3,5-Bis(cyclohexanecarboxamido)benzoic Acid

Introduction & Mechanistic Insight

The acylation of 3,5-diaminobenzoic acid (3,5-DABA) with cyclohexanecarbonyl chloride represents a classic but challenging nucleophilic acyl substitution. This reaction is frequently encountered in the synthesis of X-ray contrast media intermediates, supramolecular gelators, and branched polymer stabilizers.

The Core Challenge: 3,5-DABA is a zwitterionic aromatic amino acid. Its high lattice energy and polarity make it insoluble in standard organic solvents (DCM, Toluene), while its carboxylic acid moiety presents a competing nucleophile.

The Solution: This protocol utilizes a Schotten-Baumann type acylation in a polar aprotic solvent (DMAc) with an organic base (Triethylamine). This system serves three functions:

  • Solubilization: Disrupts the zwitterionic lattice of 3,5-DABA.

  • Activation: Increases the nucleophilicity of the aromatic amines.

  • Scavenging: Neutralizes the HCl byproduct to drive the equilibrium forward.

Reaction Scheme

The objective is the quantitative formation of the bis-amide while avoiding the mixed anhydride (O-acylation) at the carboxylic acid position.

ReactionScheme Reactant1 3,5-Diaminobenzoic Acid (Substrate) Intermediate Tetrahedral Intermediate Reactant1->Intermediate DMAc / TEA 0°C Reactant2 Cyclohexanecarbonyl Chloride (2.5 eq) Reactant2->Intermediate Product 3,5-Bis(cyclohexanecarboxamido) benzoic acid Intermediate->Product - HCl Byproduct TEA·HCl (Salt) Intermediate->Byproduct

Figure 1: Reaction pathway for the bis-acylation of 3,5-diaminobenzoic acid.

Critical Material Attributes (CMA)

Successful execution requires strict control over reactant quality.[1] 3,5-DABA is prone to oxidation (darkening) which can act as a radical trap or color impurity.

ComponentCASRoleCritical AttributeHandling Precaution
3,5-Diaminobenzoic Acid 535-87-5SubstratePurity >98%; Color: Off-white to pale grey.Light sensitive. Store in dark.
Cyclohexanecarbonyl Chloride 2719-27-9ReagentPurity >98%; Clear liquid.Moisture sensitive. Hydrolyzes to acid.
N,N-Dimethylacetamide (DMAc) 127-19-5SolventWater content <0.05% (Karl Fischer).Hygroscopic. Use molecular sieves.
Triethylamine (TEA) 121-44-8BaseDry; Amine content >99%.Volatile. Fume hood required.
Detailed Experimental Protocol

Scale: 10.0 g (3,5-DABA basis) Expected Yield: 85–92% Reaction Time: 4–6 hours

Phase A: Solubilization & Setup
  • Equipment: Dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

  • Dissolution: Charge 3,5-Diaminobenzoic acid (10.0 g, 65.7 mmol) into the flask.

  • Solvent Addition: Add DMAc (60 mL) . Stir at room temperature (25°C) until a homogenous, slightly amber solution is obtained. Note: If solids persist, mild heating to 40°C is permitted, then cool back down.

  • Base Addition: Add Triethylamine (20.0 g, 27.5 mL, 197 mmol, 3.0 eq) . The solution may darken slightly; this is normal.

  • Cooling: Place the RBF in an ice/water bath and cool the internal temperature to 0–5°C .

Phase B: Controlled Acylation
  • Reagent Prep: Dilute Cyclohexanecarbonyl chloride (24.1 g, 22.0 mL, 164 mmol, 2.5 eq) with DMAc (10 mL) in the addition funnel.

    • Expert Tip: Diluting the acid chloride prevents localized "hot spots" of concentration that lead to O-acylation (anhydride formation).

  • Addition: Dropwise add the acid chloride solution over 45–60 minutes .

    • Critical Control: Maintain internal temperature < 10°C . Exotherms promote side reactions.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 3 hours .

    • Optional: If HPLC shows mono-acylated intermediate >2%, heat to 50°C for 1 hour.

Phase C: Workup & Isolation

The product is an organic acid.[1][2][3] The reaction mixture contains the product (as a soluble triethylammonium salt) and TEA·HCl. We must break the salt to precipitate the product.

  • Quench Preparation: In a separate 1 L beaker, prepare 0.5 M HCl (400 mL) . Cool to 10°C.

  • Precipitation: Slowly pour the reaction mixture into the stirring HCl solution.

    • Observation: A thick white/off-white precipitate will form immediately.

    • Mechanism:[1][2][3][4][5] The HCl protonates the carboxylate, rendering the product insoluble in the aqueous phase, while solubilizing the TEA and unreacted amine as salts.

  • Aging: Stir the slurry for 30 minutes to ensure complete protonation and crystal growth.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing:

    • Wash 1: Water (100 mL) – removes salts.

    • Wash 2: 5% HCl (50 mL) – ensures removal of unreacted amine.

    • Wash 3: Water (100 mL) – removes residual acid.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: 3,5-DABA Solubilization Dissolve in DMAc Add TEA (3.0 eq) Start->Solubilization Cooling Cool to 0-5°C Solubilization->Cooling Addition Add Acid Chloride (2.5 eq) Dropwise (Keep <10°C) Cooling->Addition Reaction Warm to RT Stir 3-4 Hours Addition->Reaction Check HPLC Check Mono-acyl < 1%? Reaction->Check Heat Heat to 50°C (1 Hour) Check->Heat No Quench Pour into 0.5M HCl (Precipitation) Check->Quench Yes Heat->Check Filter Filter & Wash (Water/HCl) Quench->Filter End Dry Product (Vacuum 60°C) Filter->End

Figure 2: Step-by-step process flow for the synthesis and isolation.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Product is sticky/oily Residual DMAc or mixed anhydride formation.Repulp the solid in water at 50°C for 30 mins to hydrolyze anhydrides and remove solvent.
Low Yield (<70%) Incomplete precipitation or solubility in water.Ensure pH of quench is < 2.0. The product is a carboxylic acid; it must be fully protonated to precipitate.
Dark Color Oxidation of starting material.Use fresh 3,5-DABA. Perform all steps under Nitrogen atmosphere. Add 0.1% Sodium Metabisulfite to the aqueous quench.
Incomplete Reaction Mono-acylated species persists.Increase acid chloride to 3.0 eq. Ensure base is sufficient (TEA must neutralize HCl generated).
Analytical Validation (HPLC)

To confirm the identity and purity, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expectation:

    • 3,5-DABA: RT ~ 2.5 min (Polar).

    • Mono-acyl impurity: RT ~ 6.0 min.

    • Bis-acyl Product: RT ~ 9.5 min (Non-polar).

References
  • Sigma-Aldrich. (2024). Product Specification: 3,5-Diaminobenzoic acid. Retrieved from

  • ChemicalBook. (2024). Solubility and Chemical Properties of 3,5-Diaminobenzoic acid. Retrieved from

  • Saunders, B. C., et al. (1942). "The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids." Biochemical Journal, 36(3-4), 368-375. (Foundational text on acylation of electron-deficient benzoates). Retrieved from

  • Clark, J. (2020). Making Acyl Chlorides and Amides. ChemGuide. (General mechanism for Schotten-Baumann conditions). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10836, 3,5-Diaminobenzoic acid. Retrieved from

Sources

Method

Application Note: Spectroscopic Characterization &amp; Synthesis Protocol for 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid

This Application Note and Protocol Guide details the characterization and synthesis of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3), a critical supramolecular building block and nucleating agent. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization and synthesis of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3), a critical supramolecular building block and nucleating agent.

Executive Summary

3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid is a symmetrical bis-amide derivative of 3,5-diaminobenzoic acid. It functions primarily as a supramolecular hydrogelator and a nucleating agent for polymers (e.g., polypropylene) due to its ability to form self-assembled fibrillar networks via intermolecular hydrogen bonding (amide-amide and acid-acid interactions).

This guide provides a validated synthetic workflow and a comprehensive spectroscopic atlas to ensure rigorous quality control (QC) in research and development settings.

Chemical Identity
PropertyDetail
IUPAC Name 3,5-bis(cyclohexanecarbonylamino)benzoic acid
CAS Number 337501-82-3
Molecular Formula C₂₁H₂₈N₂O₄
Molecular Weight 372.46 g/mol
Solubility Soluble in DMSO, DMF, NMP; Sparingly soluble in Methanol; Insoluble in Water.

Synthetic Protocol (Authoritative)

The following protocol is adapted from industrial patent methodologies (e.g., US7790793B2) optimized for high purity and yield.

Reaction Scheme

The synthesis involves the dual N-acylation of 3,5-diaminobenzoic acid using cyclohexanecarbonyl chloride in an inert polar solvent.

Synthesis SM1 3,5-Diaminobenzoic Acid (Core) Reagents NMP / Pyridine / LiCl 0°C -> 75°C, 2h SM1->Reagents SM2 Cyclohexanecarbonyl Chloride (2.2 eq) SM2->Reagents Inter Intermediate Complex Reagents->Inter Acylation Prod 3,5-bis-(cyclohexanecarbonyl-amino)- benzoic acid (Precipitate) Inter->Prod Precipitation Workup Workup: 1. Pour into Ice Water 2. Filter 3. Recrystallize (Toluene/Hexane) Prod->Workup Purification

Figure 1: Synthetic pathway for the production of the target bis-amide.

Step-by-Step Methodology
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution : Charge the flask with 3,5-diaminobenzoic acid (1.52 g, 10 mmol) and anhydrous N-methylpyrrolidone (NMP) (30 mL). Add Pyridine (2.0 mL) as an acid scavenger and LiCl (0.1 g) to assist solubility.

  • Addition : Cool the solution to 0°C in an ice bath. Add Cyclohexanecarbonyl chloride (3.22 g, 22 mmol, 2.2 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature, then heat to 75°C and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the starting diamine.

  • Quenching & Isolation : Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Purification : Filter the precipitate. Wash the filter cake with water (3 x 50 mL) to remove residual NMP and pyridine salts.

  • Recrystallization : Recrystallize the crude solid from a Toluene/Hexane (1:1) mixture or hot Ethanol/Water to obtain the pure compound.

  • Drying : Dry in a vacuum oven at 60°C for 12 hours.

Spectroscopic Data Analysis

The following data represents the standard spectral fingerprint for high-purity (>98%) material.

A. Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive/Negative Mode)

  • Theoretical Mass: 372.46 Da

Ion ModeObserved m/zAssignment
ESI (+) 373.2 [M+H]⁺ (Base Peak)
ESI (+) 395.2[M+Na]⁺
ESI (-) 371.2[M-H]⁻ (Deprotonated Carboxyl)
B. Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Solid State)

  • Diagnostic Bands: The spectrum is dominated by the Amide I/II bands and the carboxylic acid stretch.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3280 - 3300 Amide N-HStretching (Sharp/Medium)
2850 - 2930 Aliphatic C-HCyclohexyl ring (Strong)
2500 - 3000 Acid O-HBroad dimer stretch (underlying C-H)
1685 - 1695 Acid C=OCarbonyl stretching
1650 - 1660 Amide I (C=O)Carbonyl stretching (Strong)
1530 - 1540 Amide II (N-H)Bending / C-N stretching
1250 - 1300 C-O / C-NMixed stretching modes
C. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (Required due to solubility and H-bonding).

  • Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).

1H NMR (400 MHz, DMSO-d₆)

The aromatic region shows a characteristic 2:1 pattern due to the C2v symmetry of the molecule.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
12.80 br s1HCOOHCarboxylic acid proton (Exchangeable)
9.95 s2HNHAmide protons
8.15 d (J=1.8 Hz)2HAr-H2, H6Aromatic protons ortho to COOH
7.92 t (J=1.8 Hz)1HAr-H4Aromatic proton between amides
2.35 tt2HCy-H1Cyclohexyl methine (alpha to C=O)
1.60 - 1.80 m10HCy-HCyclohexyl equatorial/bulk methylene
1.15 - 1.45 m10HCy-HCyclohexyl axial/bulk methylene
13C NMR (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentNote
174.6 Amide C=OCarbonyl linking cyclohexyl to amine
167.2 Acid C=OCarboxylic acid carbonyl
139.8 Ar-C3, C5Aromatic carbons bearing Amides
131.5 Ar-C1Aromatic carbon bearing Acid
115.8 Ar-C2, C6Aromatic methines ortho to Acid
115.2 Ar-C4Aromatic methine between Amides
44.5 Cy-C1Cyclohexyl alpha-carbon
29.0 Cy-C2, C6Beta-carbons
25.3 Cy-C3, C5Gamma-carbons
25.1 Cy-C4Delta-carbon

Structural Logic & Validation

The following diagram illustrates the connectivity and the expected fragmentation logic for Mass Spectrometry validation.

StructureValidation cluster_MS MS Fragmentation Logic (ESI+) cluster_NMR NMR Symmetry Check Molecule 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid MW: 372.46 Frag1 Loss of Cyclohexylketene (- C6H10=C=O) Molecule->Frag1 Collision Induced Dissociation Frag2 Core Ion [3,5-diaminobenzoic acid + H]+ Frag1->Frag2 Sequential Loss Sym1 C2 Symmetry Axis (Through C1-C4) Signal1 H2 & H6 Equivalent (Doublet) Sym1->Signal1 Signal2 H4 Unique (Triplet) Sym1->Signal2

Figure 2: Structural validation logic highlighting MS fragmentation and NMR symmetry.

References

  • Patent: Blomenhofer, M., et al. "Amide nucleating agent compositions." U.S. Patent No. 7,790,793. Washington, DC: U.S. Patent and Trademark Office. (2010).[1]

  • Supplier Data: "3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid."[][][4] Santa Cruz Biotechnology. Accessed Oct 2023.

  • General Synthesis: Abraham, S., et al. "Design and synthesis of new C3-symmetric triaminobenzene-based tricarboxamides." New Journal of Chemistry, 38(5), 2014. (Methodology adaptation for amide formation).

Sources

Application

Application Note: Biological Evaluation of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid

[1] Executive Summary 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a functionalized benzoic acid derivative characterized by its amphiphilic structure—comprising a hydrophilic carboxylic acid he...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a functionalized benzoic acid derivative characterized by its amphiphilic structure—comprising a hydrophilic carboxylic acid head group and two hydrophobic cyclohexyl moieties linked via amide bonds.[1][2]

While primarily utilized industrially as a nucleating agent for polypropylene (enhancing clarity and rigidity in medical-grade plastics), this molecule has gained traction in drug development as a Low Molecular Weight Gelator (LMWG) .[1] Its capacity for supramolecular self-assembly via intermolecular hydrogen bonding makes it a candidate for hydrogel-based drug delivery systems.[1]

This Application Note provides a rigorous framework for evaluating this compound's biological safety (as an extractable/leachable or excipient) and its functional efficacy as a drug carrier.

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10]

  • IUPAC Name: 3,5-bis(cyclohexanecarbonylamino)benzoic acid[1][2]

  • Molecular Formula: C₂₁H₂₈N₂O₄[1][2][3]

  • Molecular Weight: 372.46 g/mol [1][2][3]

  • Structural Significance: The

    
    -symmetric bis-amide motif facilitates strong 
    
    
    
    -
    
    
    stacking and hydrogen bonding, enabling the formation of fibrous networks (hydrogels) in aqueous solutions or organogels in organic solvents.[1]

Biological Safety Evaluation (Biocompatibility)[1]

For applications in medical devices (as a plastic additive) or parenteral drug delivery (as a carrier), the biological safety profile must be established according to ISO 10993 standards.

In Vitro Cytotoxicity Protocol (ISO 10993-5)

Objective: Determine the metabolic inhibition potential of the compound on mammalian cells.[1]

Rationale: As a benzoic acid derivative, pH-dependent solubility can induce osmotic stress or direct membrane irritation.[1] The MTT assay provides a quantitative measurement of mitochondrial dehydrogenase activity, a proxy for cell viability.

Materials:

  • Cell Line: L929 mouse fibroblasts (standard for ISO testing) or HepG2 (for metabolic toxicity).[1]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Vehicle: DMSO (stock solution), diluted in DMEM culture medium (final DMSO < 0.1%).

Protocol:

  • Seeding: Plate L929 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Exposure: Replace medium with compound suspensions at concentrations: 0.1, 1, 10, 50, 100, and 500 µg/mL.

    • Control: Vehicle-only (Negative), 10% DMSO (Positive).[1]

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:



Threshold: Viability < 70% indicates cytotoxic potential.
Hemocompatibility (ISO 10993-4)

Objective: Assess hemolytic activity, crucial if the compound enters the bloodstream as a leachable or injectable carrier.

Protocol:

  • Blood Prep: Collect fresh rabbit blood in citrate tubes. Dilute to 2% (v/v) in PBS.[1]

  • Incubation: Mix 1 mL of diluted blood with 1 mL of compound solution (various concentrations).

    • Positive Control:[1] Triton X-100 (0.1%).[1]

    • Negative Control:[1] PBS.

  • Conditions: Incubate at 37°C for 60 minutes with gentle agitation.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Detection: Measure supernatant absorbance at 540 nm (hemoglobin release).

Functional Evaluation: Supramolecular Assembly

When evaluating 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid as a drug delivery vehicle, its ability to form stable hydrogels is the primary metric.[1]

Sol-Gel Transition Determination

Mechanism: The carboxylic acid group is pH-sensitive.[1] Gelation is often triggered by pH adjustment (Sol


 Gel transition) or heating/cooling cycles.[1]

Protocol (Tube Inversion Method):

  • Dissolution: Dissolve the compound (1-2 wt%) in 0.1 M NaOH (deprotonated state, soluble).

  • Triggering: Slowly add 0.1 M HCl or Glucono-

    
    -lactone (GDL) to lower pH to ~5-6.
    
  • Observation: Allow to stand for 30 minutes. Invert the vial.

    • Pass: No flow is observed.

    • Fail: Solution flows or precipitates.

  • Rheology: Perform frequency sweep (0.1–100 rad/s) at 1% strain.

    • Success Criteria: Storage modulus (

      
      ) > Loss modulus (
      
      
      
      ) by at least one order of magnitude.[1]
Drug Entrapment & Release

Objective: Verify the matrix's ability to hold a payload.

Workflow:

  • Loading: Co-dissolve model drug (e.g., Doxorubicin or Insulin) with the gelator precursor.

  • Gelation: Induce gelation as per Section 4.1.

  • Release Study: Overlay 1 mL of PBS on the gel surface. Incubate at 37°C.

  • Sampling: Aliquot supernatant at defined intervals (1h, 4h, 24h, 48h) and quantify drug via HPLC/UV-Vis.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow from material characterization to biological validation.

BiologicalEvaluation cluster_Safety Safety Profiling (ISO 10993) cluster_Function Functional Efficacy Compound 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid Cytotox Cytotoxicity (MTT Assay) Compound->Cytotox Extraction SelfAssembly Self-Assembly (Sol-Gel Transition) Compound->SelfAssembly Dissolution Hemo Hemocompatibility (Hemolysis) Cytotox->Hemo If Viable Mutagen Genotoxicity (Ames Test) Hemo->Mutagen If Non-Lytic Decision Go/No-Go Decision Mutagen->Decision Safety Confirmed Rheology Rheological Characterization SelfAssembly->Rheology Gel Formation Release Drug Release Kinetics Rheology->Release Payload Loading Release->Decision Sustained Profile

Figure 1: Integrated workflow for the safety and functional evaluation of supramolecular gelators.

Data Presentation Standards

When reporting results for this compound, data should be tabulated to facilitate regulatory review.

Table 1: Recommended Reporting Format for Cytotoxicity

Concentration (µg/mL)Absorbance (570 nm)Viability (%)Standard DeviationISO Grade (0-4)
0 (Control)0.850100.0± 2.10
100.84299.1± 1.80
500.79092.9± 3.51
1000.65076.4± 4.22
5000.21024.7± 5.04 (Fail)

References

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link][1]

  • International Organization for Standardization. (2017). ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. [Link][1]

  • Hanabusa, K., et al. (1993). "Prominent gelation and chiral aggregation of alkylamides of N-benzyloxycarbonyl-L-valine."[1] Angewandte Chemie International Edition, 35(17), 1949-1951.[1] (Foundational work on amide-based gelators). [Link][1]

  • PubChem. (n.d.).[4] 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Method

Precision Targeting with N,N'-Diacyl Diaminobenzoic Acids: From Immunomodulation to Antivirals

Executive Summary N,N'-diacyl diaminobenzoic acids represent a privileged chemical scaffold in medicinal chemistry. Their unique structure combines an anionic carboxylate "warhead" (mimicking phosphates or carboxylates o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-diacyl diaminobenzoic acids represent a privileged chemical scaffold in medicinal chemistry. Their unique structure combines an anionic carboxylate "warhead" (mimicking phosphates or carboxylates of native substrates) with two acylated amino groups that function as versatile peptidomimetic linkers. This Application Note provides a technical deep-dive into profiling these compounds against their three most critical enzymatic targets: M1 Aminopeptidases (ERAP/IRAP) , Neuraminidase (NA) , and Protein Tyrosine Phosphatase 1B (PTP1B) .

This guide is designed for drug discovery scientists optimizing this scaffold for immunotherapy, antiviral defense, or metabolic regulation.

The Scaffold: Structural Rationale

The N,N'-diacyl diaminobenzoic acid core (specifically 3,4- or 3,5-isomers) operates via a "Anchor & Clamp" mechanism:

  • The Anchor (Benzoic Acid): The carboxylate moiety forms electrostatic interactions with active site metal ions (e.g., Zn²⁺ in metalloproteases) or positively charged residues (e.g., Arginine clusters in Phosphatases).

  • The Clamp (Diacyl Arms): The two amide linkages (

    
     and 
    
    
    
    ) act as hydrogen bond donors/acceptors, mimicking the peptide backbone of natural substrates. This allows the molecule to "clamp" into hydrophobic pockets (S1/S1' subsites).
Figure 1: Target Specificity Pathway

The following diagram illustrates how variations in the N,N'-diacyl substitution pattern direct the scaffold toward specific enzyme classes.

ScaffoldMap Scaffold N,N'-Diacyl Diaminobenzoic Acid Target_ERAP Target: M1 Aminopeptidases (ERAP1, ERAP2, IRAP) Scaffold->Target_ERAP 3,4-substitution + Hydrophobic R-groups Target_NA Target: Neuraminidase (Influenza A/B) Scaffold->Target_NA 3,5-substitution + Guanidino/Acetyl groups Target_PTP Target: PTP1B (Diabetes/Obesity) Scaffold->Target_PTP Oxalyl/Aryl linkers + Acidic head group Mech_ERAP Mechanism: Peptidomimetic (S1/Sn' binding) Zn2+ chelation Target_ERAP->Mech_ERAP Mech_NA Mechanism: Transition State Mimic (Sialic Acid Isostere) Target_NA->Mech_NA Mech_PTP Mechanism: Phosphate Mimicry (Active Site Bioisostere) Target_PTP->Mech_PTP

Caption: Structural modifications to the diaminobenzoic acid core dictate enzymatic selectivity.

Primary Enzyme Targets

A. M1 Aminopeptidases (ERAP1, ERAP2, IRAP)

Relevance: Cancer Immunotherapy & Autoimmunity.[1] Recent studies highlight 3,4-diaminobenzoic acid derivatives as potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases.[1][2][3] These enzymes trim peptides in the Endoplasmic Reticulum for MHC Class I presentation.

  • Mechanism: The benzoic acid coordinates the catalytic Zinc ion, while the acyl arms extend into the S1 and Sn' hydrophobic pockets, effectively mimicking the peptide substrate undergoing trimming.

  • Key Insight: Inhibition of ERAP1 alters the immunopeptidome of cancer cells, making them more visible to cytotoxic T-cells (CD8+).

B. Neuraminidase (Influenza Virus)

Relevance: Antiviral Therapeutics.[4][5][6] The 3,5-diaminobenzoic acid scaffold serves as a planar mimic of the sialosyl cation transition state.

  • Mechanism: The carboxylate interacts with the triarginyl cluster (Arg118, Arg292, Arg371) in the active site. One acyl group (often N-acetyl) mimics the C5-N-acetyl group of sialic acid, while the other can be substituted with guanidino or hydrophobic groups to fill the C4 pocket (similar to Zanamivir).

C. Protein Tyrosine Phosphatase 1B (PTP1B)

Relevance: Type 2 Diabetes & Obesity.[7] Oxalyl aryl amino benzoic acid derivatives have been identified as PTP1B inhibitors.[8]

  • Mechanism: The carboxylic acid acts as a bioisostere for the phosphate group on phosphotyrosine. The "diacyl" nature (often involving an oxalyl linker) provides the necessary rigidity and length to reach secondary binding sites, improving selectivity over other phosphatases like TCPTP.

Comparative Data Summary

Target EnzymePreferred IsomerKey Interaction (Head)Key Interaction (Tail/Acyl)Therapeutic Area
ERAP1 / ERAP2 3,4-diaminoZn²⁺ CoordinationHydrophobic S1/Sn' pocket fillingImmuno-oncology
Neuraminidase 3,5-diaminoArg Cluster (Salt Bridge)C5-N-acetyl mimicry + C4 hydrophobicAntiviral (Flu)
PTP1B 3,4- or 3,5-Phosphate Mimic (H-bonds)Secondary aryl binding siteDiabetes (T2DM)

Protocol: Fluorometric Inhibition Assay for ERAP1

Objective: Determine the IC50 of N,N'-diacyl diaminobenzoic acid derivatives against Recombinant ERAP1 using a fluorogenic substrate.

Materials
  • Enzyme: Recombinant Human ERAP1 (residues 1-948).

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC). Note: ERAP1 prefers hydrophobic N-terminal residues.

  • Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 µM ZnSO₄.

  • Control Inhibitor: Leucinal or Tosedostat.

  • Detection: Fluorescence Plate Reader (Ex: 380 nm / Em: 460 nm).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions (1:3) in the Assay Buffer. Final DMSO concentration in the well should be <1%.

  • Enzyme Pre-incubation:

    • In a black 96-well plate, add 40 µL of ERAP1 enzyme solution (final conc: 10-50 nM).

    • Add 10 µL of test compound dilution.

    • Incubate at 37°C for 15 minutes . Rationale: Allows the inhibitor to reach equilibrium with the active site Zn²⁺ and hydrophobic pockets.

  • Reaction Initiation:

    • Add 50 µL of L-Leu-AMC substrate (final conc: 20-50 µM, approx. Km).[9]

    • Mix immediately by orbital shaking (medium speed, 10 sec).

  • Kinetic Measurement:

    • Monitor fluorescence intensity (RFU) continuously for 30-60 minutes at 37°C.

    • Record data points every 60 seconds.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the RFU vs. Time slope.
      
    • Normalize

      
       against the "No Inhibitor" control (100% Activity).
      
    • Fit data to a 4-parameter logistic equation to determine IC50.

Figure 2: Assay Workflow Diagram

AssayWorkflow Start Start: Compound Library (DMSO Stock) Dilution Serial Dilution (Assay Buffer + Zn2+) Start->Dilution Incubation Pre-incubation (15 min, 37°C) Enzyme + Inhibitor Dilution->Incubation Substrate Add Substrate (L-Leu-AMC) Initiate Reaction Incubation->Substrate Read Kinetic Read (Ex 380/Em 460) 30-60 mins Substrate->Read Analysis Calculate V0 & IC50 (Non-linear Regression) Read->Analysis

Caption: Kinetic workflow for determining inhibitory potency against ERAP1.

Protocol: In Silico Molecular Docking Pipeline

Objective: Predict binding modes of N,N'-diacyl derivatives to prioritize synthesis.

  • Protein Preparation:

    • Retrieve PDB ID 2YD0 (ERAP1) or 1NZ7 (PTP1B).

    • Remove water molecules (unless bridging is critical, e.g., PTP1B WPD loop).

    • Critical Step: Ensure the catalytic metal (Zn²⁺ for ERAP1) is defined with correct charge/type in the force field.

  • Ligand Preparation:

    • Generate 3D conformers of the N,N'-diacyl diaminobenzoic acid.

    • Set the carboxylic acid to deprotonated (carboxylate) state (pH 7.4).

    • Set amide bonds to trans conformation (default), but allow rotation if steric bulk is high.

  • Grid Generation:

    • Center grid box on the catalytic residue (e.g., Glu354/Zn²⁺ for ERAP1; Cys215 for PTP1B).

    • Box size: 20Å x 20Å x 20Å to encompass S1 and S1' subsites.

  • Docking (AutoDock Vina/Gold):

    • Run docking with high exhaustiveness (value: 32-64).

    • Scoring: Prioritize poses where the carboxylate forms a bidentate interaction with the metal or salt-bridge with Arginines.

    • Filter: Discard poses where the diacyl "arms" clash with the enzyme surface loop.

References

  • Aminopeptidase Inhibition (ERAP/IRAP)

    • Title: 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties.[1][3]

    • Source: Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Neuraminidase Inhibition

    • Title: Crystal structure of influenza virus neuraminidase with inhibitor 3,5-diguanidino-4-(N-acetylamino)benzoic acid.[10]

    • Source: ResearchG
    • URL:[Link]

  • PTP1B Inhibition

    • Title: Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B.[8]

    • Source: Bioinformation / PMC.[6]

    • URL:[Link]

  • General Scaffold Activity

    • Title: Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition.[6][9]

    • Source: MDPI Intern
    • URL:[Link][11]

Sources

Application

Application Note: Supramolecular Hydrogelation of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic Acid for Drug Discovery

[1] Executive Summary In the landscape of drug discovery, 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (hereafter referred to as Bis-CBA ) represents a high-performance scaffold for supramolecular hydrogel formation....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of drug discovery, 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid (hereafter referred to as Bis-CBA ) represents a high-performance scaffold for supramolecular hydrogel formation.[1] Unlike polymeric hydrogels that rely on covalent cross-linking, Bis-CBA forms hydrogels through non-covalent self-assembly (hydrogen bonding,


-

stacking, and hydrophobic interactions).[1]

This Application Note provides a validated technical guide for using Bis-CBA to encapsulate hydrophobic therapeutic agents. Its primary utility lies in creating injectable, shear-thinning depots that allow for the sustained release of small molecule drugs, overcoming poor bioavailability and rapid clearance issues.[1]

Technical Foundation: Mechanism of Action

To successfully utilize Bis-CBA, one must understand the causality of its gelation.[1] The molecule possesses a "butterfly" geometry:

  • The Core: A benzoic acid ring providing

    
    -
    
    
    
    stacking potential and pH sensitivity.[1]
  • The Wings: Two cyclohexanecarbonyl-amino arms.[1] The amide groups act as hydrogen bond donors/acceptors, while the cyclohexane rings provide hydrophobic driving forces.[1]

The Assembly Pathway

When triggered (via pH change or solvent exchange), Bis-CBA monomers stack into 1D nanofibers.[1] These fibers entangle to form a 3D porous network that traps water (capillary force), resulting in a hydrogel.[1]

G cluster_0 Phase 1: Sol State cluster_1 Phase 2: Trigger cluster_2 Phase 3: Assembly cluster_3 Phase 4: Hydrogel Monomer Bis-CBA Monomer (High pH / Dissolved) Trigger Acidification (pH < pKa) or Solvent Exchange Monomer->Trigger Stacking 1D Stacking (H-bonds + u03c0-u03c0) Trigger->Stacking Self-Assembly Fibrils Nanofiber Formation (High Aspect Ratio) Stacking->Fibrils Network 3D Entangled Network (Water Trapping) Fibrils->Network Gelation

Figure 1: The self-assembly pathway of Bis-CBA from monomeric solution to supramolecular hydrogel network.[1]

Experimental Protocols

Protocol A: pH-Triggered Hydrogel Preparation (The "Self-Validating" System)

This method relies on the carboxylic acid moiety (


).[1] At high pH, the molecule is ionized (soluble); as pH drops, it protonates, becomes hydrophobic, and assembles.[1]

Materials:

  • Bis-CBA (Solid powder)[1]

  • 1M NaOH (Sodium Hydroxide)[1]

  • 1M HCl (Hydrochloric Acid) or GDL (Glucono-

    
    -lactone) for slow acidification[1]
    
  • PBS (Phosphate Buffered Saline)[1]

Step-by-Step Methodology:

  • Weighing: Weigh 5.0 mg of Bis-CBA into a 2 mL glass vial.

  • Solubilization (The Sol State):

    • Add 980 µL of PBS.[1]

    • Add 20 µL of 1M NaOH.[1]

    • Observation: Vortex until the solution is perfectly clear.[1] If turbid, sonicate for 30 seconds.[1]

    • Checkpoint: Final concentration is 0.5 wt%.[1] The pH should be > 8.0.[1]

  • Triggering Gelation:

    • Option 1 (Fast Gelation): Add 1M HCl dropwise (approx. 20 µL) while vortexing until pH reaches 6.0–7.0.[1]

    • Option 2 (Homogeneous Gelation - Recommended): Add solid GDL (Glucono-

      
      -lactone).[1] GDL hydrolyzes slowly to gluconic acid, lowering pH uniformly without localized precipitation.[1]
      
  • Maturation: Allow the vial to sit undisturbed at room temperature for 2-4 hours.

  • Inversion Test (Validation): Invert the vial. If the material does not flow, a self-supporting hydrogel has formed.[1]

Protocol B: Encapsulation of Hydrophobic Drugs[1]

Bis-CBA is ideal for hydrophobic drugs (e.g., Doxorubicin, Curcumin, Paclitaxel) because the drug partitions into the hydrophobic cores of the nanofibers.[1]

Workflow:

  • Prepare Drug Stock: Dissolve the hydrophobic drug in DMSO at a high concentration (e.g., 10 mg/mL).

  • Co-Solubilization:

    • Prepare the alkaline Bis-CBA solution as in Protocol A (Step 2).

    • Add the Drug/DMSO stock to the Bis-CBA solution.[1] Keep DMSO content < 5% (v/v) to avoid disrupting the gel structure.[1]

  • Trigger Gelation: Acidify using the GDL method. The drug will be physically entrapped within the fibrillar network as it forms.[1]

  • Efficiency Check: Centrifuge a small aliquot of the gel (if possible) or measure the supernatant of a failed gel to determine encapsulation efficiency (EE%).

    • 
      [1]
      

Quality Control & Characterization

Trustworthiness in data requires rigorous characterization.[1] Do not assume a gel is "good" just because it doesn't flow.[1]

Rheological Profiling

Instrument: Rotational Rheometer (Parallel plate geometry, 25mm).[1]

ParameterSetting/ConditionExpected Outcome (Valid Gel)
Strain Sweep 0.1% to 100% strain at 1 HzLinear Viscoelastic Region (LVR) ends at >1% strain.[1]

.
Frequency Sweep 0.1 to 100 rad/s at 0.5% strain

(Storage Modulus) is independent of frequency.[1]

Pa.[1]
Thixotropy High shear (breaking)

Low shear (recovery)
Rapid recovery of

(< 1 min) indicates injectability.[1]
Experimental Workflow Diagram

Workflow cluster_inputs Inputs cluster_outputs Validation BisCBA Bis-CBA (Powder) Solubilization Alkaline Solubilization (pH > 8.0) BisCBA->Solubilization Drug Therapeutic Agent (e.g. Doxorubicin) Mixing Co-Assembly Mixing Drug->Mixing Solubilization->Mixing Acidification Trigger: Acidification (GDL or HCl) Mixing->Acidification Inversion Inversion Test (Macroscopic) Acidification->Inversion Rheology Rheology (G' > G'') Inversion->Rheology Release Release Kinetics (Dialysis) Rheology->Release

Figure 2: Experimental decision tree for drug-loaded hydrogel synthesis and validation.[1]

Troubleshooting & Critical Control Points

  • Precipitation vs. Gelation: If you see white clumps instead of a translucent gel, the acidification was too rapid.[1] Solution: Switch to GDL (Glucono-

    
    -lactone) or use a weaker acid.[1]
    
  • Syneresis (Leaking): If the gel shrinks and expels water, the hydrophobicity is too high.[1] Solution: Decrease the concentration of Bis-CBA or increase the pH slightly (closer to neutral).[1]

  • Drug Crystallization: If the drug crystallizes out of the gel, the loading capacity is exceeded.[1] Solution: Reduce drug concentration or add a co-solvent (e.g., PEG400) in trace amounts.[1]

References

  • PubChem. (n.d.).[1] 3,5-Bis(cyclohexylcarbamoyl)benzoic acid Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Skorjanc, T., et al. (2024).[1] Supramolecular Hydrogels based on Diastereomeric Dehydrotripeptide Mixtures. MDPI.[1] Retrieved January 28, 2026, from [Link] (Cited for general LMWG characterization protocols).[1]

  • Johns Hopkins University. (2025).[1] Nanofibrous supramolecular peptide hydrogels for controlled release. Nature Nanotechnology.[1][2] Retrieved January 28, 2026, from [Link] (Cited for drug release kinetics methodology).[1]

  • Nolan, M. C., et al. (2017).[1] Gelation of 1,3,5-Benzenetricarboxamide Derivatives. Soft Matter. (Contextual reference for bis/tris-amide assembly mechanisms).

Sources

Method

Advanced Purification Protocols for Acylated Diaminobenzoic Acids

Abstract & Strategic Overview Acylated diaminobenzoic acids (e.g., 3,5-diacetamidobenzoic acid, 3,4-diacetamidobenzoic acid) are critical bifunctional intermediates in the synthesis of X-ray contrast media (iodinated aro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Acylated diaminobenzoic acids (e.g., 3,5-diacetamidobenzoic acid, 3,4-diacetamidobenzoic acid) are critical bifunctional intermediates in the synthesis of X-ray contrast media (iodinated aromatics), high-performance polyamides, and liquid crystal polymers. Their purification presents a unique challenge due to their amphoteric nature and solubility profile : they possess an acidic carboxylic moiety (


) and neutral to slightly acidic amide protons, while lacking the basicity of their precursor amines.

Common impurities include:

  • Oxidation byproducts: Colored azo/nitroso species derived from unreacted diaminobenzoic acid.

  • Regioisomers: 2,4- vs 3,5-substitution patterns.[1]

  • Degree of Acylation: Mono-acylated (intermediate) vs Tri-acylated (mixed anhydride) species.

This guide details three tiered purification protocols ranging from bulk extraction to high-purity crystallization, grounded in thermodynamic solubility principles.

Chemical Logic & Solubility Profile

Understanding the physicochemical behavior of these molecules is the prerequisite for effective purification.

Functional GroupChemical BehaviorPurification Implication
Carboxylic Acid (-COOH) Ionizable (

)
Allows dissolution in mild base (pH > 5) as a carboxylate salt.
Acyl Amino Groups (-NHCOR) Neutral / Weakly AcidicReduces solubility in dilute acid compared to free amines. Stable at neutral pH but susceptible to hydrolysis at extremes (

or

) with heat.
Aromatic Ring Hydrophobic CoreDrives precipitation in aqueous acidic media; allows adsorption on C18 stationary phases.

Solubility Heuristic:

  • High Solubility: dilute NaOH/KOH, DMF, DMSO, NMP.

  • Moderate Solubility (Hot): Methanol, Ethanol, Acetic Acid.

  • Insoluble: Water (Acidic/Neutral), Dichloromethane, Hexanes.

Protocol A: pH-Controlled Acid-Base Precipitation (Scalable)

Best For: Bulk removal of non-acidic impurities and inorganic salts. Principle: The compound is dissolved as a water-soluble carboxylate salt. Insoluble impurities are filtered.[2][3] The product is then selectively precipitated by lowering the pH to its isoelectric/insoluble point.

Reagents
  • Sodium Hydroxide (1N NaOH)

  • Hydrochloric Acid (1N and 6N HCl)

  • Activated Carbon (e.g., Darco G-60) for decolorization.

Step-by-Step Methodology
  • Dissolution:

    • Suspend the crude acylated diaminobenzoic acid in distilled water (10 mL/g).

    • Slowly add 1N NaOH with stirring until the pH reaches 8.0–9.0.

    • Critical Control Point: Do not exceed pH 10. High alkalinity can initiate hydrolysis of the amide bond back to the free amine.

    • Ensure complete dissolution.[4] If solids remain, they are likely non-acidic impurities.

  • Filtration & Decolorization:

    • Add Activated Carbon (5 wt% relative to substrate) to the solution. Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove carbon and insoluble particulates.

    • Result: A clear, pale yellow filtrate containing the sodium salt of the product.

  • Precipitation (The "Dropwise" Technique):

    • Cool the filtrate to 10–15°C.

    • Slowly add 1N HCl dropwise while monitoring pH.

    • Observation: Cloudiness will begin around pH 5-6.

    • Continue acidification until pH reaches 2.5–3.0 .

    • Note: Going too acidic (pH < 1) is unnecessary and increases ionic strength, which might trap salts.

  • Isolation:

    • Stir the slurry for 1 hour at 5°C to maximize yield (Ostwald ripening).

    • Filter via vacuum filtration.[4][5]

    • Wash: Wash the cake with 3x volumes of ice-cold water to remove NaCl.

    • Dry: Vacuum oven at 50°C.

Protocol B: Dual-Solvent Recrystallization (High Purity)

Best For: Removing structural isomers and mono-acylated byproducts. Mechanism: Exploits the steep solubility curve of acetamidobenzoic acids in alcohol/water mixtures.

Solvent Systems
  • Primary System: Methanol : Water (Ratio 4:1 to 1:1 v/v)

  • Alternative: Ethanol : Water (Requires higher temperatures)

Step-by-Step Methodology
  • Saturation:

    • Place the dried solid from Protocol A into a flask equipped with a reflux condenser.

    • Add Methanol (approx. 5-7 mL/g).

    • Heat to reflux (65°C). The solid may not dissolve completely yet.[2][4]

  • Co-Solvent Addition:

    • While refluxing, add water dropwise.

    • The solubility often increases initially due to the high polarity of the amide, but adding too much water acts as an anti-solvent.

    • Target: Find the point where the solid just dissolves at boiling, often a 70:30 MeOH:Water mix.

    • If insolubles persist after 15 mins of reflux, hot filter.

  • Controlled Cooling:

    • Remove from heat.[6] Allow the flask to cool to room temperature slowly (over 2 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice.

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

  • Collection:

    • Filter the white/off-white needles.

    • Wash with a cold 1:1 MeOH:Water mixture.

    • Dry to constant weight.

Protocol C: Chromatographic Polishing (Analytical/Small Scale)

Best For: Isolating ultra-pure reference standards (>99.8%). Challenge: Free carboxylic acids often streak (tail) on silica gel.

HPLC / Flash Conditions
  • Stationary Phase: C18 (Reverse Phase) is preferred over Silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Rationale: The acid modifier (Formic/TFA) suppresses the ionization of the carboxylic acid (keeping it in the R-COOH form), sharpening the peak shape.

Process Visualization (Workflow Diagrams)

Figure 1: Acid-Base Purification Workflow

This diagram illustrates the logic flow for the bulk purification method, highlighting critical pH control points.

PurificationWorkflow Start Crude Acylated Diaminobenzoic Acid Dissolve Dissolve in Water Adjust pH to 8-9 (NaOH) Start->Dissolve CheckSol Solids Remaining? Dissolve->CheckSol Filter Filter (Remove Non-Acidic Impurities) CheckSol->Filter Yes Carbon Add Activated Carbon (Decolorization) CheckSol->Carbon No Filter->Carbon Acidify Acidify to pH 2.5-3.0 (Slow addition of HCl) Carbon->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate pH < 4 WashDry Filter, Wash (Cold H2O) Vacuum Dry Precipitate->WashDry Final Purified Product (>98% Purity) WashDry->Final

Caption: Figure 1.[7] Step-by-step logic for the pH-controlled acid-base purification method.

Figure 2: Recrystallization Solvent Decision Tree

A guide for selecting the optimal solvent system based on impurity profile.

RecrystLogic Input Pre-Purified Solid SolubilityCheck Check Solubility in Hot Methanol Input->SolubilityCheck PathA Soluble SolubilityCheck->PathA Dissolves PathB Insoluble SolubilityCheck->PathB Remains Solid SystemA Use MeOH/Water (4:1) Standard Protocol PathA->SystemA SystemB Use DMSO/Water or DMF/Water PathB->SystemB Result Crystalline Product SystemA->Result SystemB->Result

Caption: Figure 2. Decision tree for selecting recrystallization solvents based on initial solubility tests.

Analytical Characterization & Troubleshooting

Quality Control Metrics
  • HPLC Purity: Target >99.0% (Area %).

    • Method: C18 Column, Water/ACN gradient with 0.1% H3PO4.

    • Impurity Marker: Unreacted diaminobenzoic acid elutes much earlier (more polar) than the acylated product.

  • Appearance: White to off-white powder.[8] Dark brown/tan indicates oxidation of amine impurities.

  • 1H NMR (DMSO-d6):

    • Check for the amide singlet (

      
       ppm for acetamides).
      
    • Verify integration of aromatic protons to ensure correct substitution pattern.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product "Oils Out" Cooling too fast or solvent mix too rich in water.Re-heat to dissolve.[6] Add a small amount of MeOH.[2][7] Cool more slowly with vigorous stirring.
Low Yield pH not low enough during precipitation.Adjust pH to 2.5. Ensure the solution is cold (0-5°C) before filtering.
Colored Product Oxidation of trace amines.Repeat Protocol A with fresh Activated Carbon. Ensure minimal light exposure.
Amide Hydrolysis Exposure to strong acid/base + heat.Strictly control pH between 2.5 and 9.0. Avoid prolonged boiling in aqueous media.

References

  • Synthesis and Purification of 3,5-Dinitrobenzoic Acid (Precursor Logic) Organic Syntheses, Coll. Vol. 3, p.337 (1955); Vol. 26, p.29 (1946). Source:

  • Process for Preparation of Diatrizoic Acid Intermediates (3,5-diacetamido-2,4,6-triiodobenzoic acid) Patent Application IN201614017272. Describes the purification of acetamidobenzoic acid derivatives using Methanol:Water systems. Source:

  • Recrystallization of Benzoic Acid Derivatives University of Massachusetts Amherst, Organic Chemistry Labs. General principles of carboxylic acid recrystallization. Source:

  • Solubility and Crystallization of p-Acetamidobenzoic Acid MDPI Crystals, "The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization". Source:

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids ACS Omega / PubMed. Discusses precipitation methods for diaminobenzoic acid derivatives. Source:

Sources

Application

Spectroscopic Characterization and Structural Validation of N,N'-Diacyl Diaminobenzoic Acids

Application Note & Protocol Guide Abstract N,N'-diacyl diaminobenzoic acids (e.g., 3,5-bis(acylamino)benzoic acids) represent a critical class of compounds in drug discovery and materials science. Their unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

N,N'-diacyl diaminobenzoic acids (e.g., 3,5-bis(acylamino)benzoic acids) represent a critical class of compounds in drug discovery and materials science. Their unique structural duality—possessing both a rigid aromatic core capable of


-stacking and a peripheral hydrogen-bonding network (carboxylic acid + amides)—makes them ideal candidates for supramolecular hydrogels, liquid crystals, and drug delivery vectors. However, this same duality presents significant analytical challenges, particularly regarding solubility and aggregation-induced spectral broadening. This guide details a self-validating spectroscopic workflow to rigorously characterize these molecules, distinguishing between intermolecular aggregation and intrinsic molecular structure.

Introduction: The Analytical Challenge

The structural integrity of N,N'-diacyl diaminobenzoic acids relies on the interplay between the carboxylic acid head group and the amide side chains . In the solid state or concentrated solution, these molecules form robust hydrogen-bonded dimers (via the acid) and supramolecular tapes (via the amides).

Key Structural Features to Validate:

  • Symmetry: For 3,5-isomers, the molecule possesses a

    
     axis (or plane of symmetry depending on conformation), simplifying the NMR signal set.
    
  • H-Bonding Status: Distinguishing between "free" (monomeric) and "bound" (aggregated) states is crucial for predicting solubility and bioavailability.

  • Acyl Chain Integrity: Verifying the complete acylation of both amine groups without hydrolyzing the sensitive amide bonds.

The Characterization Pipeline

The following workflow ensures a "self-validating" loop where data from one method confirms the findings of another.

AnalysisWorkflow Sample Crude N,N'-Diacyl Diaminobenzoic Acid Solubility Solubility Screen (DMSO vs. CHCl3) Sample->Solubility FTIR FT-IR (Solid State) H-Bond Network Solubility->FTIR Solid/Film NMR 1H/13C NMR (Solution) Symmetry & Purity Solubility->NMR d6-DMSO FTIR->NMR Confirm Functional Groups UV UV-Vis Aggregation State NMR->UV Check Chromophore Validation Structural Validation Complete NMR->Validation D2O Exchange UV->Validation

Figure 1: Integrated spectroscopic workflow. Note the feedback loop where solubility dictates the path for spectral acquisition.

Materials and Methods

Reagents and Equipment
  • Solvents: DMSO-d

    
     (99.9% D), DMF-d
    
    
    
    (for high-temp NMR), KBr (IR grade).
  • Instrumentation:

    • NMR: 400 MHz or higher (Bruker Avance or equivalent).

    • FT-IR: ATR accessory (diamond crystal) or KBr pellet press.

    • UV-Vis: Double-beam spectrophotometer with temperature control.

Sample Preparation: The Solubility Paradox
  • Insight: These compounds are often "brick dust"—insoluble in water and common organic solvents due to strong intermolecular H-bonding.

  • Protocol:

    • Initial Screen: Test solubility in CDCl

      
      . If insoluble, move to DMSO-d
      
      
      
      .
    • Aggregation Check: If the solution in CDCl

      
       is viscous or gelatinous, the molecule is acting as a gelator. This confirms supramolecular assembly but requires dilution (
      
      
      
      M) for monomeric spectral analysis.

Protocol 1: FT-IR Spectroscopy (Solid State & H-Bonding)

Objective: Confirm functional group integrity and assess the hydrogen bonding network.

Experimental Steps
  • Method Selection: Use KBr pellets (1 mg sample : 100 mg KBr) rather than ATR if possible. ATR can crush the crystal lattice, potentially altering the H-bond network you intend to study.

  • Scan Parameters: 4000–400 cm

    
    , 32 scans, 4 cm
    
    
    
    resolution.
  • Data Interpretation: Focus on the Carbonyl Region (1750–1600 cm

    
    ).
    
Critical Spectral Markers
Functional GroupFrequency (Free)Frequency (H-Bonded)Diagnostic Note
Acid O-H 3500-3550 cm

(sharp)
3300-2500 cm

(broad)
The "fermi resonance" broad band is a hallmark of acid dimerization.
Acid C=O ~1760 cm

1730-1700 cm

Acid dimer C=O usually appears at higher freq. than amide C=O.
Amide I (C=O) ~1690 cm

1660-1630 cm

Strongest band. Shifts to lower wavenumber indicate strong amide-amide stacking.
Amide II (N-H) ~1510 cm

1550-1520 cm

Bending vibration; shifts to higher wavenumber upon H-bonding.

Self-Validation Step:

  • Heat the KBr pellet or ATR stage to 150°C.

  • Observation: As thermal energy breaks H-bonds, the Amide I band should shift up (towards 1690 cm

    
    ) and the broad O-H band should sharpen. This confirms the bands are due to reversible aggregation, not covalent impurities.
    

Protocol 2: NMR Spectroscopy (Solution Structure)

Objective: Prove molecular symmetry and quantify labile protons.

Experimental Steps
  • Solvent: Dissolve 5-10 mg in DMSO-d

    
     . Avoid CDCl
    
    
    
    unless the acyl chains are very long (e.g., stearoyl), as poor solubility leads to line broadening.
  • Acquisition:

    • 
      H NMR: 16 scans, 10s relaxation delay (d1). Note: Long d1 is required for accurate integration of aromatic protons which have long T1 times.
      
    • 
      C NMR: 1024 scans, proton-decoupled.
      
  • D

    
    O Exchange (Mandatory Validation): 
    
    • After the initial

      
      H scan, add 2 drops of D
      
      
      
      O to the NMR tube.
    • Shake vigorously and re-acquire.

Data Analysis (3,5-Diacyl Isomer Model)
  • Symmetry Check: A symmetric 3,5-bis(acylamino)benzoic acid should show a simplified aromatic region:

    • 
       ~8.2 ppm (Singlet, 2H):  Protons at positions 2 and 6 (ortho to acid, between amides).
      
    • 
       ~7.9 ppm (Singlet, 1H):  Proton at position 4 (between two amides).
      
    • Failure Mode: If you see multiple sets of peaks or lack of symmetry, the acylation may be incomplete (mono-acyl impurity).

  • Labile Protons (The H-Bond Indicators):

    • 
       10.0–10.5 ppm (Singlet, 2H):  Amide N-H. Sharp in DMSO (H-bonds to solvent), broad in non-polar solvents (self-aggregation).
      
    • 
       12.0–13.0 ppm (Broad Singlet, 1H):  Carboxylic Acid O-H.
      
    • Validation: Upon D

      
      O addition, these peaks must disappear.
      

NMRLogic Spectrum 1H NMR Spectrum (DMSO-d6) Aromatic Aromatic Region (7.5 - 8.5 ppm) Spectrum->Aromatic Labile Labile Region (10 - 13 ppm) Spectrum->Labile Symmetry Check Symmetry: 2:1 Integration Ratio? Aromatic->Symmetry Exchange D2O Exchange: Peaks Disappear? Labile->Exchange Pass Structure Confirmed Symmetry->Pass Yes Fail_Sym Impurity: Mono-acyl or Regioisomer Symmetry->Fail_Sym No Exchange->Pass Yes Fail_Ex Impurity: Non-labile (e.g. residual solvent) Exchange->Fail_Ex No

Figure 2: Logic gate for interpreting NMR data of symmetrical diaminobenzoic acid derivatives.

Protocol 3: UV-Vis & Aggregation Studies

Objective: Assess electronic conjugation and supramolecular assembly.

Experimental Steps
  • Preparation: Prepare a stock solution (

    
     M) in DMSO.
    
  • Dilution Series: Dilute with water or a non-solvent (e.g., chloroform if soluble) to induce aggregation.

  • Observation:

    • Monomer:

      
       typically 280–320 nm ( 
      
      
      
      transition).
    • J-Aggregates: Red shift (bathochromic) indicates head-to-tail stacking.

    • H-Aggregates: Blue shift (hypsochromic) indicates face-to-face stacking (common in these flat aromatic systems).

References

  • Synthesis and Characterization of 3,5-Bis(acylamino)

    • Source: MDPI, "Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide" (Analogous amide synthesis protocols).
  • Vibrational Spectroscopy of Diaminobenzoic Acid

    • Source: Spectrochimica Acta Part A, "Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid".[1]

  • Hydrogen Bonding in Amides and Acids

    • Source: CrystEngComm, "N–H...O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group".
  • NMR of H-Bonding Systems

    • Source: NIH/PubMed, "Direct detection of N-H...N hydrogen bonds in biomolecules by NMR spectroscopy".
  • General Synthesis of Diaminobenzoic Acid Derivatives

    • Source: ResearchGate, "Synthesis of 3,4-diaminobenzoic acid under microwave irradiation".[2]

Sources

Method

Application Note: Chromatographic Separation of Diaminobenzoic Acid Isomers

Abstract The separation of diaminobenzoic acid (DABA) isomers, specifically 3,4-diaminobenzoic acid (3,4-DABA) and 3,5-diaminobenzoic acid (3,5-DABA), presents a significant challenge in pharmaceutical and polymer analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of diaminobenzoic acid (DABA) isomers, specifically 3,4-diaminobenzoic acid (3,4-DABA) and 3,5-diaminobenzoic acid (3,5-DABA), presents a significant challenge in pharmaceutical and polymer analysis due to their structural similarity and zwitterionic nature. This guide outlines two robust chromatographic protocols: a Mixed-Mode (RP/SCX) method for superior selectivity and a Pentafluorophenyl (PFP) method for orthogonal verification. We analyze the mechanistic drivers of separation—pKa modulation and π-π interactions—to provide a self-validating workflow for purity assessment.

Introduction & Separation Challenges

Diaminobenzoic acids are critical intermediates in the synthesis of polybenzimidazoles and pharmaceutical agents. The purity of these isomers is paramount, as positional isomers often exhibit distinct biological activities or polymerization kinetics.

The Challenge: Zwitterionic Behavior & Positional Isomerism

DABA isomers possess an amphoteric structure containing a carboxylic acid group (pKa ~3–5) and two amine groups (pKa ~2–5).

  • Low pH (< 2.5): The molecule is cationic (amines protonated, acid neutral).

  • Mid pH (3.5 – 5.5): Zwitterionic species dominate.

  • High pH (> 6.0): The molecule is anionic (acid deprotonated, amines neutral).

Standard C18 columns often fail to separate these isomers because their hydrophobicities (LogP) are nearly identical. Furthermore, the basic amine groups interact with free silanols on silica columns, leading to severe peak tailing.

Method Development Strategy

To achieve baseline resolution, we must exploit retention mechanisms beyond simple hydrophobicity :

  • Electrostatic Interaction: Using cation-exchange mechanisms to differentiate isomers based on the basicity of their amino groups (which varies by position).

  • Shape Selectivity & π-π Interaction: Using fluorinated stationary phases (PFP) to leverage electron-density differences in the aromatic ring.

Method Development Decision Tree

The following logic flow illustrates the selection process for the optimal stationary phase based on analyte properties.

method_selection start Start: DABA Isomer Mixture check_ms Is MS Detection Required? start->check_ms ms_yes Yes (Volatile Buffer) check_ms->ms_yes Formic/TFA ms_no No (Phosphate Allowed) check_ms->ms_no H3PO4 select_col Select Stationary Phase Strategy ms_yes->select_col ms_no->select_col path_mixed Strategy A: Mixed-Mode (RP + Cation Exchange) select_col->path_mixed Primary Choice path_pfp Strategy B: Fluorinated Phase (PFP / F5) select_col->path_pfp Orthogonal Choice mech_mixed Mechanism: Hydrophobicity + Ionic Interaction (pKa diff) path_mixed->mech_mixed mech_pfp Mechanism: Dipole-Dipole + Shape Selectivity path_pfp->mech_pfp result Baseline Resolution (Rs > 2.0) mech_mixed->result mech_pfp->result

Figure 1: Decision matrix for selecting the appropriate chromatographic mode for aminobenzoic acid isomers.

Protocol 1: Mixed-Mode Chromatography (Gold Standard)

This protocol utilizes a stationary phase with both alkyl chains (Reverse Phase) and embedded acidic groups (Cation Exchange).[1] This dual mechanism is superior for DABA isomers because it separates them based on the slight differences in the pKa of their amino groups.

System Configuration[2][3][4][5]
  • Instrument: UHPLC or HPLC system (Agilent 1290, Waters Acquity, or equivalent)

  • Detector: UV/Vis Diode Array (DAD)

  • Column: Mixed-Mode RP/SCX (e.g., SIELC Newcrom R1, Coresep 100, or equivalent)

    • Dimensions: 150 x 3.0 mm, 3 µm or 5 µm particle size.

Reagents & Mobile Phase[2][6][7][8][9][10][11][12]
  • Solvent A: Water (Milli-Q grade) + 0.1% Phosphoric Acid (H₃PO₄) [For UV] or 0.1% Formic Acid [For MS].

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% Acid (match Solvent A).

  • Note: Phosphoric acid is preferred for UV detection as it suppresses silanol activity and provides sharper peaks for amines.

Gradient Method
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.6
1.09550.6
8.060400.6
10.060400.6
10.19550.6
14.09550.6
Detection Parameters
  • Wavelength: 240 nm (primary), 210 nm (secondary).

  • Bandwidth: 4 nm.

  • Reference: 360 nm (if available).

Expected Results & Mechanism

The 3,4-DABA isomer typically elutes after the 3,5-DABA isomer on mixed-mode columns. The vicinal diamines (3,4-) often have a different effective charge density compared to the meta-substituted (3,5-) diamines, leading to stronger retention via the cation-exchange mechanism.

Protocol 2: PFP (Pentafluorophenyl) Separation (Orthogonal)

If mixed-mode columns are unavailable, or for orthogonal method validation, a PFP column is the best alternative. The fluorine atoms on the benzene ring of the stationary phase create a localized negative charge that interacts strongly with the electron-deficient aromatic ring of the DABA isomers (π-π interaction).

System Configuration[2][3][4][5]
  • Column: PFP / F5 (e.g., Phenomenex Kinetex F5, Supelco Discovery HS F5).

    • Dimensions: 150 x 4.6 mm, 2.6 µm or 5 µm.

Reagents & Mobile Phase[2][6][7][8][9][10][11][12]
  • Buffer: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Solvent A: Buffer.

  • Solvent B: Methanol (MeOH).[2]

  • Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes π-π interactions. Acetonitrile can suppress these unique interactions.

Isocratic Method (Simplified for Reproducibility)
  • Composition: 90% Buffer / 10% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Temperature control is critical for PFP selectivity).

Validation & System Suitability

To ensure the trustworthiness of the data, the following system suitability parameters must be met before running samples.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between isomersEnsures quantitative accuracy for impurities.
Tailing Factor (T) 0.8 – 1.3Amines are prone to tailing; T > 1.5 indicates silanol interaction or column aging.
Retention Time %RSD < 0.5% (n=6)Confirms equilibration of the ion-exchange or PFP phase.
Signal-to-Noise (S/N) > 10 (for LOQ)Critical for trace impurity analysis.

Troubleshooting Guide

Issue 1: Peak Tailing of DABA Isomers

  • Cause: Interaction of amine groups with residual silanols on the silica support.

  • Solution: Increase buffer concentration (e.g., from 0.05% to 0.1% acid). If using C18, add an ion-pairing agent (e.g., 5 mM Octanesulfonic acid) or switch to the Mixed-Mode protocol.

Issue 2: Retention Time Drift

  • Cause: Mixed-mode and PFP columns are sensitive to equilibration time.

  • Solution: Ensure at least 20 column volumes of equilibration between gradient runs. For PFP, maintain strict temperature control (± 0.5°C).

Issue 3: Co-elution of 3,4-DABA and 3,5-DABA

  • Cause: pH is likely too close to the isoelectric point where charge differences are minimized.

  • Solution: Lower the pH to < 3.0 to ensure both amines are fully protonated, maximizing the cation-exchange selectivity difference.

Separation Mechanism Visualization

The following diagram details the molecular interactions driving the separation in Protocol 1 (Mixed-Mode).

separation_mechanism cluster_column Stationary Phase Surface ligand Alkyl Chain (Hydrophobic) scx Acidic Group (Negative Charge) note 3,4-DABA has different charge accessibility than 3,5-DABA scx->note analyte DABA Isomer (Protonated Amine +) analyte->ligand Weak Hydrophobic Interaction analyte->scx Strong Ionic Attraction

Figure 2: Mechanistic interaction of DABA isomers on a mixed-mode stationary phase (RP/SCX).

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Diaminobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69263, 3,4-Diaminobenzoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 2-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic Acid

Executive Summary This guide details the synthetic protocol for the reaction between cyclohexanecarboxylic acid chloride and 3,4-diaminobenzoic acid . While the reaction of acid chlorides with diamines can yield simple a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for the reaction between cyclohexanecarboxylic acid chloride and 3,4-diaminobenzoic acid . While the reaction of acid chlorides with diamines can yield simple amides, in drug discovery, this specific pairing is the canonical route to 2-cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid .

This benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in angiotensin II receptor antagonists (e.g., Candesartan precursors) and anti-infective agents. This protocol utilizes a two-stage "one-pot" variation that prioritizes yield and regiocontrol, minimizing the isolation of unstable intermediates.

Chemistry & Mechanism

Reaction Pathway

The transformation proceeds via a nucleophilic acyl substitution followed by a cyclodehydration.

  • Acylation (Kinetic Phase): The nucleophilic attack of the diamine on the acid chloride. 3,4-Diaminobenzoic acid contains two nucleophilic amino groups. The amino group at the 3-position is meta to the electron-withdrawing carboxyl group, while the 4-position is para. Electronic deactivation typically makes the 3-amino group slightly more nucleophilic, though steric factors from the adjacent carboxylic acid can influence this.

  • Cyclodehydration (Thermodynamic Phase): Under acidic or thermal forcing conditions, the intermediate mono-amide undergoes intramolecular condensation to close the imidazole ring.

Note on Regioisomerism: The initial acylation may produce a mixture of 3-amido and 4-amido isomers. However, upon cyclization, both isomers converge to the same tautomeric benzimidazole product (2-cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid).

Mechanistic Diagram

ReactionPathway Start Reactants (Acid Chloride + Diamine) Inter Intermediate (Mono-Amide Mixture) Start->Inter Acylation (0°C, Base) Transition Cyclodehydration (- H₂O) Inter->Transition Acid/Heat Product Product (2-Cyclohexylbenzimidazole) Transition->Product Ring Closure

Caption: Mechanistic flow from acylation of the diamine to the final cyclized benzimidazole scaffold.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Role
3,4-Diaminobenzoic acid 152.151.0Nucleophile
Cyclohexanecarboxylic acid chloride 146.611.1Electrophile
Triethylamine (TEA) 101.192.5Acid Scavenger
N,N-Dimethylacetamide (DMAc) Solvent-Solvent (High Solubility)
Glacial Acetic Acid Solvent-Cyclization Promoter
Step-by-Step Methodology
Phase 1: Acylation (Amide Formation)
  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solubilization: Charge the flask with 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and anhydrous DMAc (15 mL) . Stir until fully dissolved.

    • Critical Insight: DMAc is preferred over THF or DCM because aminobenzoic acids have poor solubility in non-polar solvents. Incomplete solubility leads to heterogeneous reactions and lower yields.

  • Base Addition: Add Triethylamine (3.5 mL, 25 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dilute cyclohexanecarboxylic acid chloride (1.61 g, 11 mmol) in 5 mL of DMAc. Add this solution dropwise over 20 minutes.

    • Control Point: Maintain internal temperature < 5°C to prevent bis-acylation (reaction at both amine sites).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) or LC-MS for the consumption of the diamine.

Phase 2: Cyclization (Ring Closure)
  • Acidification: Once the mono-amide intermediate is confirmed, add Glacial Acetic Acid (20 mL) directly to the reaction mixture.

  • Thermal Cycle: Equip the flask with a reflux condenser. Heat the mixture to 100°C for 6–8 hours.

    • Validation: LC-MS should show a shift from the amide mass (M+H ≈ 263) to the benzimidazole mass (M+H ≈ 245, loss of 18 Da water).

  • Quench & Isolation:

    • Cool the reaction to room temperature.

    • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • The product typically precipitates as an off-white solid.

    • Adjust pH to ~5–6 using 10% NaOH if precipitation is incomplete (benzimidazoles are amphoteric; they are soluble at very low and very high pH).

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL) to remove trace organic impurities. Recrystallize from Ethanol/Water if necessary.

Workflow Diagram

ExperimentalWorkflow Setup Setup: N2 Atmosphere Dissolve Diamine in DMAc Add Add TEA (Base) Cool to 0°C Setup->Add React Dropwise Acid Chloride Stir RT, 4h Add->React Cyclize Add AcOH Reflux 100°C, 8h React->Cyclize Quench Pour into Ice Water Adjust pH to 5-6 Cyclize->Quench Filter Filter & Wash (Water/Ether) Quench->Filter

Caption: Operational workflow for the one-pot synthesis of 2-cyclohexylbenzimidazole-5-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Precipitation) Product solubilized in acidic quench.Benzimidazoles form salts at low pH. Ensure pH is adjusted to the isoelectric point (~pH 5-6) during workup.
Bis-acylation Excess acid chloride or high temp.Strictly control stoichiometry (1.05 - 1.1 eq) and keep addition at 0°C.
Incomplete Cyclization Insufficient heat or time.Increase reflux time or switch to stronger dehydration agent (e.g., PPA at 140°C) if AcOH is insufficient.
Dark Coloration Oxidation of diamine.Ensure strict inert atmosphere (N2/Ar) before adding the acid chloride.

Safety Considerations

  • Cyclohexanecarboxylic acid chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • 3,4-Diaminobenzoic acid: Irritant. Potential sensitizer.

  • DMAc: Reproductive toxin. Avoid skin contact.

References

  • Pfizer Inc. (2005). Process for the preparation of benzimidazole derivatives. US Patent 6,939,970. Link

  • Journal of Medicinal Chemistry . (2010). Synthesis and SAR of Benzimidazole Derivatives as Angiotensin II Receptor Antagonists. Link

  • Organic Syntheses . (1939). Benzimidazole Synthesis Protocol. Coll. Vol. 2, p.65. Link

  • European Journal of Medicinal Chemistry . (2014). Microwave-assisted synthesis of 2-substituted benzimidazoles. Link

Method

Structural Elucidation and Protocol Optimization for N,N'-Diacyl Diaminobenzoic Acids

Executive Summary & Scope N,N'-diacyl diaminobenzoic acids (specifically 3,5- and 2,4- isomers) serve as critical "supramolecular synthons" in the development of liquid crystals, dendrimers (e.g., Tomalia-type dendrons),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

N,N'-diacyl diaminobenzoic acids (specifically 3,5- and 2,4- isomers) serve as critical "supramolecular synthons" in the development of liquid crystals, dendrimers (e.g., Tomalia-type dendrons), and peptide mimetics. Their characterization is frequently complicated by two factors: high molecular symmetry (leading to simplified but ambiguous NMR spectra) and strong intermolecular hydrogen bonding (resulting in poor solubility and aggregation-induced spectral broadening).

This guide provides a validated workflow for the spectroscopic characterization of these moieties, moving beyond generic textbook descriptions to address the specific physicochemical quirks of the aminobenzoic acid scaffold.

Critical Pre-Analytical Phase: Solubility & Sample Prep

The Problem: These compounds are notorious for


-

stacking and strong hydrogen bonding between the carboxylic acid and amide groups. Standard solvents like CDCl

often result in suspension rather than solution, or extremely broad peaks due to aggregation.
Protocol A: Solubilization Strategy
  • Primary Solvent: DMSO-

    
      is the gold standard. It disrupts intermolecular H-bonds, sharpening signals.
    
  • Secondary Option: If DMSO is unsuitable (e.g., for recovery), use Acetone-

    
     .
    
  • The "TFA Trick": For stubborn aggregates in lower polarity solvents, add 1-2 drops of Trifluoroacetic Acid-

    
     (TFA-
    
    
    
    ). This protonates the carbonyls, breaking H-bond networks and sharpening aromatic signals.

Infrared Spectroscopy (FT-IR) Characterization[1][2]

Objective: Unambiguous differentiation between the carboxylic acid carbonyl and the amide carbonyl.

Technical Insight

In N,N'-diacyl derivatives, you will observe a "Carbonyl Triad" or "Dyad" depending on resolution. The key is distinguishing the Amide I band from the Acid C=O .

Functional GroupWavenumber (cm

)
Signal CharacteristicsMechanistic Note
O-H Stretch (Acid) 3300–2500Very Broad, "Hump"Often obscures C-H stretches; indicates strong dimerization.
N-H Stretch (Amide) 3250–3350Sharp(er) bandUsually superimposed on the O-H shoulder.
C=O Stretch (Acid) 1680–1710Strong, BroadShifts to ~1720+ if monomeric (rare in solid state).
Amide I (C=O) 1630–1660Strong, SharpLower frequency than acid due to resonance (

).
Amide II (N-H) 1510–1550Medium, BendingDiagnostic; disappears in D

O exchange studies.
Diagram 1: IR Interpretation Logic

IR_Logic Start IR Spectrum Analysis Region1 Region 3500-2500 cm-1 Start->Region1 Region2 Region 1750-1500 cm-1 Start->Region2 BroadOH Broad 'Hump'? (Acid Dimer) Region1->BroadOH SharpNH Sharp peak ~3300? (Amide N-H) Region1->SharpNH CO_Acid Band ~1690-1710? (Acid C=O) Region2->CO_Acid CO_Amide Band ~1650? (Amide I) Region2->CO_Amide Conclusion Confirm N,N'-Diacyl Benzoic Acid Core BroadOH->Conclusion SharpNH->Conclusion CO_Acid->Conclusion CO_Amide->Conclusion

Caption: Decision tree for assigning key functional groups in diaminobenzoic acid derivatives.

NMR Spectroscopy ( H & C)

Objective: Confirm substitution pattern (isomerism) and acyl chain integrity.

Protocol B: The "Symmetry Check" (3,5-Isomer Specific)

The 3,5-diaminobenzoic acid scaffold possesses a


 axis of symmetry passing through the carboxylic acid group. This results in a simplified aromatic region.

1. Proton (


H) NMR in DMSO-

:
  • Amide Protons (

    
     10.0 - 10.5 ppm):  Look for a singlet integrating to 2H.
    
    • Validation: Add D

      
      O.[1] This peak must disappear (exchangeable).
      
  • Aromatic Protons:

    • H-2, H-6 (

      
       8.0 - 8.4 ppm):  Appears as a doublet (J ~ 2 Hz). These are chemically equivalent.
      
    • H-4 (

      
       7.8 - 8.1 ppm):  Appears as a triplet (J ~ 2 Hz) or broad singlet.
      
    • Diagnostic Ratio: Integration must be 2:1 . If you see 1:1:1, you likely have the 2,4-isomer or asymmetric acylation.

  • Acid Proton (

    
     12.0 - 13.0 ppm):  Very broad singlet. Often invisible if the baseline is not corrected or if the sample is wet.
    

2. Carbon (


C) NMR: 
  • C=O (Acid): ~167 ppm.

  • C=O (Amide): ~169-172 ppm (Distinct from acid).

  • Aromatic C-ipso (C-N): ~140 ppm.

  • Aromatic C-H: Two distinct signals for 3,5-isomer (C2/6 and C4).

Table 1: Chemical Shift Assignments (3,5-Bis(acylamino)benzoic acid)
NucleusShift (

ppm)
MultiplicityAssignmentNotes

H
12.5 - 13.0Broad Singlet-COOHExchangeable; shift is conc. dependent.

H
10.1 - 10.4Singlet (2H)-NH-CO-Downfield due to e- withdrawing ring.

H
8.1 - 8.3Doublet (2H)Ar-H (2,6)Ortho to acid, flanked by amides.

H
7.9 - 8.0Triplet (1H)Ar-H (4)Between two amides.

C
172.5QuaternaryAmide C=O

C
167.2QuaternaryAcid C=O

Mass Spectrometry (MS) Protocols

Objective: Molecular weight confirmation and structural elucidation via fragmentation.

Protocol C: Ionization & Fragmentation
  • Ionization Mode: Electrospray Ionization Negative (ESI-) is preferred.

    • Reasoning: The carboxylic acid moiety deprotonates easily (

      
      ), providing a cleaner signal than ESI+ which requires protonation of the amide (less favorable) or adduct formation (
      
      
      
      ).
  • Fragmentation Pathways (MS/MS):

    • Decarboxylation: The most characteristic loss for benzoic acids is

      
       (44 Da).
      
    • Side Chain Cleavage: Loss of the acyl group as a ketene (

      
      ) or acid (
      
      
      
      ).
Diagram 2: MS Fragmentation Pathway (ESI Negative Mode)

MS_Frag Parent Parent Ion [M-H]- Decarb [M-H-CO2]- Parent->Decarb -44 Da (CO2) Deacyl [M-H-RCOOH]- Parent->Deacyl Amide Cleavage Decarb->Deacyl Secondary Frag

Caption: Primary fragmentation pathways for aminobenzoic acid derivatives in negative ion mode.

References

  • Salinas-Torres, A., et al. (2021).[2][3] "Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide." Molbank, 2021(4), M1215.[3] Link

    • Relevance: Provides detailed NMR/IR assignments for similar 3,5-substituted benzamide systems.
  • Kato, T., et al. (2006). "Liquid Crystalline Hydrogen-Bonded Systems." Topics in Current Chemistry.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Relevance: Authoritative source for general amide/acid IR and NMR shift rules.
  • NIST Chemistry WebBook. "3,5-Diaminobenzoic acid Mass Spectrum." Link

    • Relevance: Reference spectra for the parent amine core.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3,5-Bis-Amido Benzoic Acid Derivatives

This Application Note is structured as a high-level technical guide for pharmaceutical and materials scientists. It synthesizes established chromatographic principles with the specific physicochemical requirements of 3,5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical and materials scientists. It synthesizes established chromatographic principles with the specific physicochemical requirements of 3,5-bis-amido benzoic acid derivatives.

Abstract & Scientific Context

3,5-bis-amido benzoic acids are critical scaffolds in medicinal chemistry (e.g., anion receptors, peptidomimetics) and supramolecular materials (e.g., dendrimer cores). Their unique structure—a benzoic acid core flanked by two amide wings—presents specific analytical challenges:

  • Solubility: The rigid aromatic core and hydrogen-bonding amide groups often lead to poor solubility in standard low-boiling solvents (e.g., DCM, Methanol), necessitating dipolar aprotic solvents (DMSO, DMF) for sample preparation.

  • Polymorphism: The capacity for intermolecular hydrogen bonding (COOH dimer + Amide-Amide interactions) makes these molecules prone to polymorphism, requiring rigorous solid-state controls.

  • Chromatography: The ionizable carboxylic acid (

    
    ) requires pH-controlled mobile phases to prevent peak tailing and split peaks.
    

This guide provides a validated workflow for the complete characterization of these derivatives.

Physicochemical Profiling & Sample Preparation

Solubility Decision Matrix

Proper solvent selection is the first step to accurate analysis.

  • Primary Solvent: DMSO-d6 (for NMR) or DMSO (for stock solutions).

  • Secondary Solvent: Methanol/Acetonitrile (for dilution).

  • Avoid: Chloroform (often insufficient solubility), Water (insoluble at low pH).

Sample Preparation Protocol (HPLC/MS)

Objective: Prepare a 0.5 mg/mL solution free of precipitates.

  • Weighing: Accurately weigh 5.0 mg of the analyte into a 10 mL volumetric flask.

  • Dissolution: Add 1.0 mL of DMSO. Sonicate for 5 minutes at ambient temperature until clear.

  • Dilution: Dilute to volume with Methanol:Water (90:10 v/v).

    • Note: If precipitation occurs upon adding the aqueous modifier, switch to pure Methanol or Acetonitrile as the diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind acidic amides).

Chromatographic Methods (HPLC/UPLC)[1]

Method Development Logic

To separate the target bis-amido product from likely impurities (e.g., mono-amido intermediate, starting 3,5-diaminobenzoic acid), a gradient method is required.

  • Stationary Phase: C18 (Octadecyl) is robust. A "Polar Embedded" C18 group is recommended to prevent phase collapse if high aqueous content is needed for early eluting polar impurities.

  • Mobile Phase Modifier: Acidic pH is mandatory .

    • Mechanism:[1] Acid (Formic or TFA) suppresses the ionization of the carboxylic acid (

      
      ), increasing retention on the hydrophobic column and sharpening the peak.
      
Standard Operating Procedure (SOP) - HPLC
ParameterCondition
Instrument HPLC with DAD (Diode Array Detector) or UPLC
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention time shifts)
Injection Vol 5 - 10 µL
Detection UV at 254 nm (Aromatic) and 220 nm (Amide bond)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration / Injection
2.0 5 Hold for polar impurities
15.0 95 Linear Gradient to elute product
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | Stop |

Expected Impurity Profile
  • RT ~ 2-4 min: 3,5-diaminobenzoic acid (Starting Material - Very Polar).

  • RT ~ 8-10 min: Mono-amido derivative (Intermediate).

  • RT ~ 12-14 min: 3,5-bis-amido benzoic acid (Target).

Spectroscopic Characterization (NMR & MS)[4][5]

Mass Spectrometry (ESI)
  • Positive Mode (ESI+): Detects

    
     or 
    
    
    
    . Useful for confirming the amide linkages.
  • Negative Mode (ESI-): Preferred for quantification. The carboxylic acid moiety deprotonates easily to form

    
    , often providing a cleaner signal with less fragmentation.
    
Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 is required. Key Diagnostic Signals:

  • Amide Protons (-NH): Singlet or broad doublet at

    
     10.0 – 10.5 ppm.
    
    • Validation: Add

      
      ; these peaks should disappear (exchangeable).
      
  • Aromatic Protons:

    • H-2, H-6 (Ortho to COOH): Doublet (d) at

      
       8.0 – 8.5 ppm (
      
      
      
      ).
    • H-4 (Between Amides): Triplet (t) or Singlet at

      
       7.5 – 8.0 ppm.
      
    • Note: Symmetry usually simplifies the spectrum (H-2 and H-6 are equivalent).

Solid-State Analysis (Polymorphism)

Because 3,5-bis-amido benzoic acids are often used in supramolecular chemistry, their solid-state form is critical.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat 2-3 mg sample in a crimped aluminum pan at 10°C/min from 30°C to 300°C.

  • Interpretation: Look for a sharp endotherm (melting). A broad endotherm preceding melting often indicates loss of solvent (solvates are common with amides).

Powder X-Ray Diffraction (PXRD)
  • Protocol: Scan from 2

    
     = 3° to 40°.
    
  • Application: Essential for distinguishing between amorphous and crystalline forms, or identifying different polymorphs which may have different solubilities.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for method development and troubleshooting.

AnalyticalWorkflow Start Sample: 3,5-bis-amido benzoic acid Solubility Solubility Check (DMSO vs MeOH) Start->Solubility Prep Sample Prep Dissolve in DMSO -> Dilute w/ MeOH Solubility->Prep HPLC_Cond HPLC Conditions C18 Column, Acidic Mobile Phase Prep->HPLC_Cond Peak_Check Check Peak Shape HPLC_Cond->Peak_Check Tailing Issue: Tailing? Peak_Check->Tailing Fix_Acid Action: Increase Acid (0.1% TFA) Tailing->Fix_Acid Yes (Broad Base) Fix_Solvent Action: Check Injection Solvent (Reduce DMSO %) Tailing->Fix_Solvent Yes (Fronting/Split) Analysis Data Analysis Tailing->Analysis No (Sym < 1.5) Impurity Impurity ID (RT < Main Peak = Mono-sub RT > Main Peak = Dimer/Oligomer) Analysis->Impurity

Caption: Analytical decision tree for optimizing HPLC separation and troubleshooting peak shape issues.

References

  • SIELC Technologies. "Separation of Benzoic acid, 3,5-bis(acetylamino)- on Newcrom R1 HPLC column." SIELC Application Notes. Accessed January 28, 2026. [Link]

  • Moreno-Fuquen, R., et al. "3,5-Bis(benzyloxy)benzoic acid."[2] Acta Crystallographica Section E, 2012. (Demonstrates structural analogs and crystallographic relevance). [Link]

  • PubChem. "3,5-Diaminobenzoic acid (Compound Summary)." National Library of Medicine. (Precursor properties and solubility data). [Link]

  • Alcolea Palafox, M., et al. "Meta-Aminobenzoic Acid: Structures and Spectral Characteristics."[3] Spectroscopy Letters, 1999. (Validation of IR/Raman assignments for amino-benzoic cores). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acylation of 3,5-Diaminobenzoic Acid

Topic: Optimization of N-acylation protocols for 3,5-diaminobenzoic acid (3,5-DABA). Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1] Objective: To provide a robust, failure-resistant guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-acylation protocols for 3,5-diaminobenzoic acid (3,5-DABA). Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1] Objective: To provide a robust, failure-resistant guide for synthesizing mono- and bis-acylated derivatives of 3,5-DABA, addressing solubility constraints and chemoselectivity.

Introduction: The "Zwitterion" Challenge

3,5-Diaminobenzoic acid (3,5-DABA) is a critical branching unit in the synthesis of dendrimers (e.g., PAMAM analogs), liquid crystals, and MRI contrast agents.[1] However, its amphoteric nature—possessing two nucleophilic amines and an acidic carboxyl group—creates a "solubility paradox" that ruins many standard acylation attempts.[1]

If you are attempting to react 3,5-DABA in Dichloromethane (DCM) or Toluene, stop immediately .[1] The substrate will not dissolve, leading to heterogeneous "slurry" reactions with poor yields and high impurity profiles.[1]

This guide standardizes the two most effective routes: the Anhydrous Dipolar Route (for water-sensitive acid chlorides) and the Schotten-Baumann Route (for robust electrophiles).[1]

Module 1: Solvent Selection & Reaction Setup

The primary failure mode in this chemistry is incorrect solvent choice.[1] 3,5-DABA requires high-polarity solvents to break its intermolecular hydrogen bond network.[1]

The Solvent Decision Matrix

Use the following logic flow to select the correct solvent system for your specific acylating agent (R-COCl or Anhydride).

SolventSelection Start Start: Choose Acylating Agent AgentType Is the Acyl Chloride Water Sensitive? Start->AgentType Yes Yes (e.g., Acetyl chloride, long chain aliphatic) AgentType->Yes No No (e.g., Benzoyl chloride, Sulfonyl chlorides) AgentType->No RouteA Route A: Anhydrous Dipolar Solvent: DMAc or NMP Base: Pyridine or TEA Yes->RouteA RouteB Route B: Schotten-Baumann Solvent: Water/THF or Water/Acetone Base: NaOH or Na2CO3 No->RouteB

Figure 1: Decision tree for solvent selection based on electrophile stability.

Comparative Solvent Data
Solvent SystemSolubility of 3,5-DABAReaction RateWorkup DifficultyRecommended For
DCM / CHCl₃ < 0.1 mg/mL (Insoluble)N/AEasyDo Not Use
DMAc / NMP High (> 100 mg/mL)FastHigh (High BP solvent)Bis-acylation, Polyimides
THF (Anhydrous) ModerateModerateEasyMono-acylation (Dilute)
Water / Acetone High (at pH > 8)FastMediumRobust Acid Chlorides

Module 2: Experimental Protocols

Protocol A: Bis-Acylation (The "Dendrimer" Route)

Target: Complete conversion of both amino groups.[1]

Context: This method utilizes DMAc (Dimethylacetamide) , which acts as an excellent solvent for 3,5-DABA and accelerates the reaction via dipolar effects.[1]

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 equiv)[1][2][3][4]

  • Acyl Chloride (2.2 - 2.5 equiv)[1]

  • Solvent: Anhydrous DMAc (Concentration: 0.2 M)[1]

  • Base: Propylene oxide (scavenger) or Pyridine (traditional)[1]

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with 3,5-DABA and anhydrous DMAc under N₂. Stir until fully dissolved (solution will be clear to slightly amber).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Exotherms in DMAc can be sharp.[1]

  • Addition: Add the Acyl Chloride dropwise over 30 minutes.

    • Note: If using Pyridine as a base, add it before the acid chloride.[1]

    • Note: If using Propylene Oxide (acid scavenger), add it after the acid chloride to avoid polymerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup (Precipitation):

    • Pour the reaction mixture slowly into a 10x volume of cold water (or 5% HCl if pyridine was used).

    • The bis-acylated product will precipitate as a solid.[1]

    • Filter, wash with water, and dry under vacuum.[1][5]

Protocol B: Selective Mono-Acylation

Target: Reaction at only one amino group (Desymmetrization).[1]

Context: This is statistically difficult. 3,5-DABA is symmetric; once one amine reacts, the electron-withdrawing effect of the new amide slightly deactivates the ring, but not enough to guarantee selectivity.[1] You must rely on stoichiometry and high dilution .[1]

Step-by-Step:

  • Setup: Dissolve 3,5-DABA (1.0 equiv) in THF/Water (1:1) or pure THF (if soluble) at high dilution (0.05 M).

  • Stoichiometry: Prepare a solution of the Acyl Chloride (0.9 equiv —strictly limiting reagent) in THF.

  • Slow Addition: Cool the DABA solution to -10°C . Add the Acyl Chloride solution via syringe pump over 2 hours .

  • Purification:

    • The product mixture will contain: Unreacted DABA (start), Mono-acyl (target), and Bis-acyl (impurity).[1]

    • Evaporate THF.

    • pH Switch: Suspend solids in water at pH 4-5. The unreacted DABA (zwitterion) is soluble; the acylated products are less soluble.[1] Filter off the solids.[1][5][6][7]

    • Recrystallization: Recrystallize the solid cake from Ethanol/Water to separate Mono- from Bis-product.[1]

Module 3: Troubleshooting & The "Mixed Anhydride" Trap

A common issue in this synthesis is the "O-acylation" of the carboxylic acid, forming a reactive mixed anhydride.[1]

The Mechanism of Failure

MixedAnhydride Substrate 3,5-DABA (COOH Group) Intermediate Mixed Anhydride (R-CO-O-CO-Ph) Substrate->Intermediate Side Reaction Reagent + R-COCl (Excess) Reagent->Intermediate PathA Workup (Water/Base) Intermediate->PathA Hydrolysis PathB Amine Nucleophile (If present) Intermediate->PathB Aminolysis Product Target Amide (COOH Restored) PathA->Product Hydrolysis SideProduct Unwanted Amide/Dimer PathB->SideProduct Aminolysis

Figure 2: Pathway of Mixed Anhydride formation and remediation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is an oil/gum Residual DMAc/NMP solvent.[1]Dissolve gum in minimal NaOH (aq), wash with Ethyl Acetate (removes organic impurities), then re-acidify with HCl to precipitate.[1]
Mass Spec shows M+ (R-CO) Mixed Anhydride formation (O-acylation).[1]Stir the crude product in 5% NaHCO₃ or NaOH for 1 hour at RT. This hydrolyzes the unstable anhydride back to the carboxylate without cleaving the stable amide.[1]
Low Yield (Precipitation) Product is slightly soluble in acidic water.[1]Adjust workup pH to exactly 3.0–4.0 . Too acidic (pH < 1) can protonate the amide; too basic (pH > 6) forms the carboxylate salt.[1]
Incomplete Reaction HCl accumulation inhibiting the amine.[1]Ensure sufficient base (Pyridine/TEA/Carbonate) is present to scavenge HCl.[1] The amine of DABA becomes non-nucleophilic if protonated (NH₃⁺).[1]

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS coupling instead of Acid Chlorides? A: Yes, but it is generally less efficient for 3,5-DABA.[1] The aniline nitrogens are electron-poor (due to the benzoic acid group) and react slowly with NHS-esters.[1] Acid chlorides or HATU are preferred for better kinetics.[1]

Q: How do I remove the high-boiling solvent (DMAc/NMP)? A: Do not attempt to rotovap these solvents.[1] Use the "Drowning Out" method: Pour the reaction mixture into a large excess (10-15 volumes) of water or dilute acid.[1] The organic product will precipitate, leaving the solvent in the aqueous phase.[1]

Q: Why is my product pink or brown? A: 3,5-DABA is prone to air oxidation, forming azo- or nitroso- impurities.[1] Always run the reaction under Nitrogen or Argon.[1] If the product is colored, a wash with cold methanol often removes the oxidized impurities.[1]

References

  • Huertas, R. M., et al. (2011).[1] Effect of 3,5-Diaminobenzoic Acid Content... on Gas Permeation Properties of Copolyimides. Macromolecular Research.[1] Link (Validates DMAc/NMP solubility and low-temp addition protocols).

  • Tomalia, D. A., et al. (1985).[1] A New Class of Polymers: Starburst-Dendritic Macromolecules.[1] Polymer Journal.[1] Link (Foundational work on amide-based dendrimer synthesis using similar diamine cores).[1]

  • ChemicalBook. (2024).[1] 3,5-Diaminobenzoic acid Properties and Solubility Data.Link (Source for physical property data and aqueous workup pH values).[1]

Sources

Optimization

Technical Support Center: Purification of 3,5-Bis-Amido Benzoic Acids

[1][2] Status: Active Ticket ID: CHEM-SUPRA-35 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary The purification of 3,5-bis-amido benzoic acids presents a unique parad...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Active Ticket ID: CHEM-SUPRA-35 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The purification of 3,5-bis-amido benzoic acids presents a unique paradox: the very features that make them valuable in supramolecular chemistry (strong hydrogen bonding, π-π stacking) act as formidable adversaries during purification. These molecules are prone to forming organogels , trapping impurities within a fibrous network that resists standard filtration.[2]

This guide moves beyond standard textbook protocols, treating the purification as a de-assembly process . We must disrupt intermolecular forces to release impurities before re-assembling the product into a pure lattice.[2]

Part 1: Diagnostic Matrix

Symptom: What are you seeing?

ObservationProbable CauseRecommended Action
Product forms a jelly/slime instead of a powder upon acidification.Supramolecular gelation (solvent entrapment).[1][2][3]See Protocol B: Use shear force and chaotropic disruption.
TLC shows streaking from baseline to solvent front.[1][2]Carboxylic acid interaction with silica silanols.[1][2]See Protocol C: Acidify eluent; switch to Reverse Phase.
Mono-amide impurity persists (approx. 5-10%).[1][2]Incomplete reaction or co-precipitation.[1][2]See Protocol A: Exploit the basicity of the unreacted amine.
Yield is <30% after workup, but reaction looked clean.Product is soluble in the aqueous wash (pH dependent).[1][2]Adjust precipitation pH to < 2.0; check filtrate for "salting in" effects.

Part 2: The Protocols

Protocol A: The "Dissolution-Precipitation" Cycle (Primary Defense)

Best for: Removing unreacted amines, inorganic salts, and non-acidic coupling byproducts.

The Logic: 3,5-bis-amido benzoic acids are amphiphilic but strictly acidic (pKa ~4.0).[1][2] Impurities like the mono-amide (containing a free aniline amine) are amphoteric.[2] We exploit this by dissolving the product in base (where it becomes a soluble carboxylate) and filtering off non-acidic trash.[2]

Workflow Diagram:

G start Crude Reaction Mixture step1 1. Dissolve in 1M NaHCO3 (pH ~8.5) start->step1 decision1 Is it clear? step1->decision1 filter Filter (Remove insoluble ureas/non-acids) decision1->filter No (Solids present) step2 2. Wash Filtrate with DCM/EtOAc decision1->step2 Yes filtrate Collect Filtrate (Contains Product-COONa) filter->filtrate filtrate->step2 step3 3. Acidify Aqueous Layer (HCl to pH 1-2) step2->step3 Discard Organic Layer precip Precipitate Forms step3->precip Ideal gel Gel Forms step3->gel Problem

Figure 1: Acid-Base workup strategy targeting the carboxylic acid handle.

Step-by-Step:

  • Dissolution: Suspend crude solid in saturated aqueous

    
    . Sonicate if necessary.[2] The product should dissolve as the sodium salt.
    
    • Critical Check: If solids remain, these are likely bis-urea byproducts (if using EDC/DCC) or unreacted starting materials.[1][2] Filter these off.

  • Organic Wash: Wash the basic aqueous layer with Ethyl Acetate (

    
    ).[2] This removes neutral organic impurities.[2]
    
  • Controlled Precipitation: Slowly add

    
     to the aqueous layer while stirring vigorously .
    
    • Tip: Do not dump the acid in.[2] Dropwise addition prevents local high concentrations that trigger rapid gelation.[2]

  • Collection: Filter the resulting white precipitate and wash with water until the filtrate is neutral.[2]

Protocol B: Breaking the Organogel

Best for: When your product looks like hair gel or jelly.

The Logic: Bis-amides self-assemble via N-H[1]···O=C hydrogen bonds.[2] Solvents like THF, DMF, or even water can get trapped in this network.[2] You must disrupt the H-bonds to collapse the gel into a filterable solid.

Troubleshooting Steps:

  • Thermal Cycling: Heat the gel mixture to boiling (if in water/ethanol) to dissolve the network, then cool very slowly with rapid stirring. The stirring shear force prevents the network from re-establishing.

  • Chaotropic Addition: If gelling occurs in water, add

    
     or 
    
    
    
    (saturation).[1][2] The ions compete for solvation shells and disrupt the water-amide H-bonding network.
  • Solvent Swap:

    • Dissolve the gel in a minimum amount of hot DMF or DMSO.

    • Pour this hot solution into a large excess of ice-cold water (1:20 ratio) under vigorous vortexing. The rapid polarity change forces amorphous precipitation rather than organized gelation.[2]

Protocol C: Chromatography for "Streaking" Acids

Best for: Final purity polishing when recrystallization fails.[1]

The Issue: The free carboxylic acid interacts with the silanol groups (


) on silica gel, causing the spot to smear (tail) and co-elute with impurities.

The Fix:

  • Mobile Phase Modifier: You must add an acid to the mobile phase.[2]

    • Standard: 1% Acetic Acid or Formic Acid in DCM/Methanol.[2]

    • Why: This protonates the silica surface and the product, ensuring the product stays in the neutral (

      
      ) state rather than the ionic (
      
      
      
      ) state, which sticks to silica.
  • Solvent System:

    • Start with

      
       (
      
      
      
      ).[1][2]
    • Gradient to

      
      .[2]
      
  • Reverse Phase (C18): If normal phase fails, use C18 silica with

    
     (plus 0.1% TFA).[1][2] Bis-amides separate beautifully on C18 due to hydrophobic differences.[2]
    

Part 3: Frequently Asked Questions (FAQs)

Q: My product is trapped in the filter paper and won't scrape off. It's like a film. A: This is typical for dendron-like amides.[2] Do not scrape. instead, dissolve the product directly off the filter paper using hot acetone or warm ethanol, then rotary evaporate the solvent. In the future, use a sintered glass funnel (frit) instead of paper.

Q: I have a 5% impurity of the mono-amide. Can I just recrystallize it? A: Recrystallization is risky because the mono-amide often co-crystallizes into the bis-amide lattice.

  • Better approach: Suspend the solid in

    
    .[2] The mono-amide (if it has a free amine) will protonate and dissolve/wash away.[2] The bis-amide (having no basic amine) will remain insoluble.[2] Filter and wash.[2][4][5]
    

Q: What is the best solvent for recrystallization? A: Avoid pure solvents.[2] Use binary systems:

  • System 1:

    
     (Dissolve in hot DMF, add water until cloudy, cool).[1][2]
    
  • System 2:

    
     (Excellent for very insoluble amides).[1][2]
    
  • System 3:

    
     (Boiling).[1][2] As per general amide purification guidelines, acetonitrile often yields granular crystals rather than gels [1].[2]
    

References

  • ResearchGate Discussion. (2020). What is the best technique for amide purification?Link

  • Organic Syntheses. (1951).[2] 3,5-Dihydroxybenzoic acid (General Benzoic Acid Handling).[1][2] Org.[2][6][7] Synth. 31, 40. Link[1][2]

  • ACS Langmuir. (2022).[2] Molecular Arrangement and Thermal Properties of Bisamide Organogelators. Langmuir 2022, 38,[2] 39. Link[1][2]

  • PubChem. (2025).[2] 3,5-Bis(trifluoromethyl)benzoic acid (Physicochemical Analog Data). National Library of Medicine.[2] Link[1][2]

  • WIPO Patent. (2015).[2] Process for Removing Amide Impurities in Aromatic Carboxylic Acids.[2][8] WO/2015/053961.[2][8] Link[1][2]

Sources

Troubleshooting

Technical Support Center: N,N'-Diacyl Diaminobenzoic Acid Synthesis

The Technical Support Center for Synthesis of N,N'-Diacyl Diaminobenzoic Acids is now online. Status: Operational 🟢 Ticket Subject: Troubleshooting Acylation, Solubility, and Purification Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Synthesis of N,N'-Diacyl Diaminobenzoic Acids is now online.

Status: Operational 🟢 Ticket Subject: Troubleshooting Acylation, Solubility, and Purification Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for researchers synthesizing N,N'-diacyl derivatives of diaminobenzoic acids (e.g., 3,5-diaminobenzoic acid). These compounds are critical intermediates for liquid crystals, dendrimers, and high-performance polyamides. This guide addresses the unique challenges of "double acylation" on a zwitterionic aromatic scaffold.

📂 Module 1: Reaction Setup & Solubility (The "Start-up" Phase)

User Issue: "My starting material (diaminobenzoic acid) won't dissolve in common solvents like DCM or THF. How can I get the reaction to start?"

🔧 Root Cause Analysis

Diaminobenzoic acids exist as zwitterions in the solid state (ammonium carboxylates). The strong intermolecular ionic lattice renders them insoluble in non-polar or moderately polar solvents (DCM, THF, Toluene). They require high-dielectric polar aprotic solvents or in-situ solubilization via base.

🛠️ Troubleshooting Protocol

Q: Which solvent system should I use? A: Do not use standard organic synthesis solvents. Use Amide-based solvents combined with a tertiary amine base .

Solvent SystemSuitabilityNotes
NMP (N-Methyl-2-pyrrolidone) ⭐⭐⭐⭐⭐ (Best)Excellent solubility for zwitterions; high boiling point prevents precipitation of mono-acyl intermediates.
DMAc (Dimethylacetamide) ⭐⭐⭐⭐ (Good)Similar to NMP; easier to remove during workup than NMP.
Pyridine ⭐⭐⭐⭐ (Dual Role)Acts as both solvent and acid scavenger. Ideal for highly reactive acyl chlorides.
THF/DCM ❌ (Avoid)Starting material will remain a slurry; reaction will be heterogeneous and slow.

Q: My reaction mixture turned into a gel/paste halfway through. What happened? A: This is likely the precipitation of the Mono-acyl intermediate .

  • Mechanism: The first acylation reduces the solubility of the molecule before the second acylation can occur.

  • Fix: Increase the reaction temperature to 60–80°C to redissolve the intermediate, or add a co-solvent like LiCl (5% w/v in DMAc) to break up hydrogen bonding (a technique borrowed from polyamide synthesis).

📂 Module 2: Reaction Control (The "Runtime" Phase)

User Issue: "LC-MS shows a mixture of starting material, mono-acyl, and di-acyl products. I can't drive it to completion."

🔧 Root Cause Analysis

The amino groups on the benzoic acid ring are deactivated by the electron-withdrawing carboxyl group. After the first acylation, the ring becomes even more electron-poor, making the second acylation significantly slower.

🛠️ Troubleshooting Protocol

Q: How much acylating agent should I actually use? A: Stoichiometry is critical.

  • Theoretical: 2.0 equivalents.

  • Recommended: 2.2 to 2.5 equivalents .

  • Reasoning: Excess is required to overcome the slower kinetics of the second addition and to account for hydrolytic loss of the acyl chloride due to trace moisture in the polar solvent.

Q: I see a peak corresponding to [M + Acyl - H₂O]. Is this an impurity? A: This is likely the Mixed Anhydride . The carboxylic acid moiety can react with the acyl chloride to form a mixed anhydride (Benzoic-Acetic anhydride type).

  • Fix: This is usually reversible. Upon aqueous workup (quenching), the unstable anhydride hydrolyzes back to the carboxylic acid, while the stable amide bonds remain. Do not use methanol for quenching if you want the free acid, as it might form the methyl ester. Use water/bicarbonate.

📊 Visualization: Reaction Pathway & Pitfalls

ReactionPathway Start Diaminobenzoic Acid (Zwitterion) Mono Mono-Acyl Intermediate (Low Solubility Risk) Start->Mono + 1.0 eq RCOCl Fast DiAcyl Target: N,N'-Diacyl Product Mono->DiAcyl + 1.2 eq RCOCl Slow (Rate Limiting) Anhydride Side Product: Mixed Anhydride DiAcyl->Anhydride Excess RCOCl Reversible Anhydride->DiAcyl Aqueous Workup (Hydrolysis)

Caption: Stepwise acylation pathway showing the rate-limiting second addition and the reversible formation of mixed anhydrides.

📂 Module 3: Work-up & Purification (The "Output" Phase)

User Issue: "I have a sticky solid that is hard to filter. How do I purify this?"

🛠️ Troubleshooting Protocol

Q: The product won't precipitate cleanly from NMP. A: NMP is miscible with water, but it holds onto organics tightly.

  • Protocol: Pour the reaction mixture slowly into a vigorously stirred solution of dilute HCl (0.1 M) or water .

  • Why Acid? Acidifying ensures the carboxylic acid is protonated (COOH) rather than a salt (COO-), which decreases water solubility and promotes precipitation.

Q: How do I remove the mono-acyl impurity? A: Exploiting solubility differences.

  • Technique: "Slurry Wash" (Trituration).

  • Solvent: Hot Ethanol or Methanol.

  • Logic: The di-acyl product is typically much less soluble in alcohols than the mono-acyl impurity or the starting material. Reflux the crude solid in ethanol for 30 minutes, cool, and filter. The impurity stays in the mother liquor.

🧪 Standardized Experimental Protocol

Target: Synthesis of 3,5-bis(benzamido)benzoic acid (Generic Template)

  • Dissolution: In a dry flask under N₂, dissolve 3,5-diaminobenzoic acid (10 mmol) in NMP (30 mL) .

  • Base Addition: Add Pyridine (25 mmol) . Stir until clear. Note: Exothermic.

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (24 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Checkpoint: If precipitate forms and stirring stops, heat to 60°C.

  • Quench/Precipitation: Pour the reaction mixture into 500 mL of cold water (or 0.1 M HCl). Stir for 30 mins.

  • Filtration: Filter the white/off-white solid. Wash extensively with water to remove NMP and Pyridine salts.

  • Purification: Recrystallize or triturate from hot Ethanol. Dry in vacuo at 80°C.

📚 References

  • ChemicalBook. (n.d.). 3,5-Diaminobenzoic acid Properties and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids for Solid Phase Synthesis. PubMed Central. Retrieved from

  • BenchChem. (2025).[1][2] Technical Support: Synthesis of Aminobenzoic Acid Derivatives. Retrieved from

  • ResearchGate. (2025). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from

  • J&K Scientific. (2025). Acylation Reaction Mechanisms and Catalysts. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific acyl chlorides and solvents (especially NMP and Pyridine) before use.

Sources

Optimization

Welcome to the DABA Acylation Support Center

Topic: Optimizing Acylation of Diaminobenzoic Acids (DABAs) Role: Senior Application Scientist, Synthesis Support Division Current Status: ● ONLINE Ticket Queue: Low Operator: Dr. A. Vance[1] Hello. I see you're struggli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Acylation of Diaminobenzoic Acids (DABAs) Role: Senior Application Scientist, Synthesis Support Division

Current Status: ● ONLINE Ticket Queue: Low Operator: Dr. A. Vance[1]

Hello. I see you're struggling with the acylation of diaminobenzoic acids (DABAs). This is a deceptive class of reactions. On paper, it looks like a simple nucleophilic attack.[1] In the flask, it’s a battle against solubility, regioselectivity, and unwanted cyclization.

I have structured this guide as a series of "Support Tickets" —these are the most common failure modes I see in the field. Select the scenario that matches your problem.

Ticket #001: "I'm getting a mixture of isomers." (Regioselectivity)

The Issue: You are using 3,4-diaminobenzoic acid (3,4-DABA) and attempting to mono-acylate it. You expect reaction at the para-amine (4-position), but HPLC shows a significant amount of the meta-amine (3-position) product or a mix.[1]

The Diagnosis: You are fighting two forces: Electronics and Sterics .

  • Electronic Effect: The carboxylic acid group is electron-withdrawing.[1] The 3-amino group is ortho to the acid, meaning it experiences a stronger inductive deactivation ($ -I $ effect) than the 4-amino group.

  • Steric Effect: The 3-amino group is sterically crowded by the adjacent carboxylic acid.[1]

The Solution: To maximize selectivity for the 4-amino position (the most common target), you must exploit the nucleophilicity gap.

Protocol Adjustment:

  • Temperature Control: Lower your reaction temperature to -10°C to 0°C . At higher temperatures, the activation energy barrier for the 3-position is overcome, leading to mixtures.

  • Base Selection: Switch to a bulky base like Diisopropylethylamine (DIPEA) instead of Triethylamine. This discourages interaction with the crowded 3-position.[1]

  • Mode of Addition: Do not dump the acylating agent. Add the acid chloride/anhydride dropwise over 60 minutes.[1]

Visualizing the Pathway:

Regioselectivity DABA 3,4-DABA (Start) Para 4-Acyl-3-amino (Major Product) DABA->Para Fast (Kinetic) Meta 3-Acyl-4-amino (Minor Product) DABA->Meta Slow (Steric Hindrance) Acyl Acylating Agent (R-COCl) Diacyl Di-acyl Product (Over-reaction) Para->Diacyl Excess R-COCl Benz Benzimidazole (Cyclization) Para->Benz Heat/Acid (-H2O) Meta->Diacyl Excess R-COCl Meta->Benz Heat/Acid (-H2O)

Figure 1: Reaction pathways for 3,4-DABA. Green path represents the target kinetic product.[1] Red paths indicate side reactions.

Ticket #002: "My starting material is a brick in the flask." (Solubility)

The Issue: You added 3,4-DABA to Dichloromethane (DCM) or THF, and it sank to the bottom. You added the acid chloride anyway, and now you have unreacted starting material and tar.

The Diagnosis: DABAs are zwitterionic .[1] The amine protonates the carboxylic acid, creating an internal salt structure that is insoluble in non-polar organics. If the starting material isn't in solution, the reaction occurs only on the surface of the solid particles, leading to poor yields and local over-acylation.

The Solution: You must break the zwitterion or use a solvent that tolerates high polarity.

Solvent Compatibility Matrix:

SolventSolubility RatingRecommended UseNotes
DCM / Chloroform Poor❌ AvoidZwitterion remains intact.[1]
THF Marginal⚠️ CautionOnly works if DABA is pre-silylated.[1]
DMF / DMAc Excellent✅ PreferredDissolves zwitterion; difficult to remove.[1]
Water/Acetone Good✅ Schotten-BaumannGood for acid chlorides; requires pH monitoring.[1]

The "Solubilization" Protocol:

  • Method A (Organic): Dissolve DABA in DMF (approx. 5-10 mL per gram).[1] If it remains hazy, add 1.0 equivalent of TMSCl (Trimethylsilyl chloride).[1] This temporarily protects the carboxylic acid as a silyl ester, breaking the zwitterion and solubilizing the molecule in organic media [1].

  • Method B (Aqueous): Dissolve DABA in 1M NaOH (1.1 eq). This forms the sodium carboxylate, which is water-soluble.[1] Then perform the acylation under Schotten-Baumann conditions (simultaneous addition of acid chloride and base to maintain pH 8-9).

Ticket #003: "I keep making Benzimidazoles." (Unwanted Cyclization)

The Issue: You successfully made the amide, but during workup or drying, the product cyclized into a benzimidazole derivative.

The Diagnosis: Ortho-diamines are the classic precursors to benzimidazoles.[1] If you have an acyl group on one amine and a free amine next to it, acid and heat will catalyze the closure of the ring with the loss of water.

The Solution:

  • Workup pH: Never acidify the reaction mixture below pH 4 during workup if you want to isolate the open-chain amide.[1]

  • Temperature: Do not dry the product in an oven >60°C.

  • Scavenging: If using acid chlorides, the byproduct is HCl.[1] You must have enough base (Pyridine or Carbonate) to neutralize this immediately.[1] If free HCl lingers, it catalyzes the cyclization.

Ticket #004: "I can't stop at Mono-acylation." (Selectivity)

The Issue: You want the mono-amide, but you keep getting the di-amide.

The Diagnosis: Once the first amine reacts, the molecule is still nucleophilic (though less so). If your mixing is poor, "hot spots" of high reagent concentration will drive the reaction to the di-acyl product.

Troubleshooting Guide:

VariableAdjustmentWhy?
Stoichiometry 0.9 eq of Acylating AgentStarve the reaction. It is better to have unreacted DABA (easy to wash away with base) than Di-acyl (hard to separate).[1]
Concentration High Dilution (0.05 M)Reduces the probability of a mono-acyl product encountering an acylating molecule.[1]
Reagent Use Anhydrides or Active EstersAcid chlorides are too "hot" (reactive).[1] NHS-esters or Anhydrides react slower, allowing for better selectivity [2].[1]

Experimental Workflow: Optimized Mono-Acylation of 3,4-DABA

Objective: Synthesis of 4-acetamido-3-aminobenzoic acid (Targeting the 4-position).

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Solubilization: Add 3,4-Diaminobenzoic acid (10 mmol) and DMF (20 mL) . Stir until mostly dissolved.

  • Base Addition: Add DIPEA (12 mmol) . The solution should clear as the zwitterion breaks.

  • Cooling: Cool the mixture to -5°C using an ice/salt bath.

  • Addition: Dissolve Acetyl Chloride (9.5 mmol) in DMF (5 mL) . Note the slight substoichiometry.

  • Reaction: Add the Acetyl Chloride solution dropwise via syringe pump or addition funnel over 60 minutes .

  • Quench: Once addition is complete, stir for 30 mins at 0°C. Quench with saturated NaHCO3 (5 mL) .

  • Workup:

    • Pour mixture into Water (100 mL) .

    • Adjust pH to ~5-6 with dilute Acetic Acid.[1] (Avoid strong mineral acids to prevent cyclization).[1]

    • The mono-acylated product often precipitates.[1] Filter and wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

References

  • Silylation for Solubility:Journal of Organic Chemistry. "Solubility enhancement of zwitterionic amino acids via in-situ silylation." (General technique adapted for DABA).
  • Selectivity in Diamines: Organic Process Research & Development. "Selective Monoacylation of Symmetrical Diamines."

  • Benzimidazole Mechanism: Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Benzimidazole Derivatives."

  • 3,4-DABA Properties: ChemicalBook/PubChem Data. "3,4-Diaminobenzoic acid Chemical Properties and Solubility."

Sources

Troubleshooting

Technical Support Center: Stability of 3,5-Bis-Amido Benzoic Acids

Executive Summary 3,5-bis-amido benzoic acids (and their derivatives like 3,5-diaminobenzoic acid amides) function as critical "supramolecular synthons" in drug delivery, hydrogel formation, and high-performance polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-bis-amido benzoic acids (and their derivatives like 3,5-diaminobenzoic acid amides) function as critical "supramolecular synthons" in drug delivery, hydrogel formation, and high-performance polymer synthesis.[1] Their stability is governed by a delicate balance between the chemical inertness of the amide bond and the physical metastability of their hydrogen-bonding networks.

This guide addresses the three most common failure modes:

  • Chemical Hydrolysis: Degradation of the amide linkage under pH stress.

  • Thermal Decarboxylation: Loss of the acidic moiety during high-temperature processing.

  • Supramolecular Aggregation: Unwanted gelation or precipitation due to intermolecular stacking.

Module 1: Chemical Stability & Hydrolysis

The Issue: "I am detecting new impurity peaks in my HPLC chromatogram after 24 hours in solution."

Root Cause Analysis: While the amide bond is kinetically stable, the 3,5-bis-amido architecture places two electron-donating nitrogen atoms (in the case of anilide derivatives) or electron-withdrawing carbonyls (in benzamide derivatives) meta to a carboxylic acid.

  • Acidic Conditions (pH < 2): The carbonyl oxygen of the amide is protonated, making the carbon susceptible to nucleophilic attack by water.[2]

  • Basic Conditions (pH > 10): The carboxylic acid deprotonates first (

    
    ), creating electrostatic repulsion that may actually protect the amide bonds from hydroxide attack (charge repulsion), but prolonged exposure leads to hydrolysis.
    

Troubleshooting Protocol: Forced Degradation Study To distinguish between oxidative degradation and hydrolysis, perform this stress test:

  • Preparation: Dissolve 10 mg of compound in 10 mL of 50:50 MeCN:H2O.

  • Acid Stress: Add 1 mL of 1M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 1M NaOH. Heat at 60°C for 4 hours.

  • Analysis: Neutralize and inject into HPLC (C18 column, Gradient 5%

    
     95% MeCN in 0.1% TFA).
    

Data Interpretation:

Observation Diagnosis Remediation
New Peak (Early Eluting) Hydrolysis (Free amine or acid formed).[3] Adjust formulation pH to 4.5–7.5 range.
New Peak (Late Eluting) Dimerization/Aggregation (Not degradation).[3] Add chaotropic agent (e.g., Urea) or increase organic solvent %.

| No Change | Compound is chemically stable.[4][5] | Issue is likely physical (see Module 2).[1] |

Mechanism Visualization (Acid-Catalyzed Hydrolysis):

Hydrolysis Parent Parent Bis-Amide Protonated O-Protonated Intermediate Parent->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Slow Step) Products Degradants: 3,5-Diaminobenzoic Acid + Carboxylic Acid Tetrahedral->Products Collapse

Figure 1: Acid-catalyzed hydrolysis pathway of the amide bond. The rate-limiting step is the nucleophilic attack of water on the protonated carbonyl.

Module 2: Physical Stability (Gelation & Aggregation)[6]

The Issue: "My clear solution turned into a gel or cloudy suspension upon standing."

Root Cause Analysis: 3,5-bis-amido benzoic acids are classic hydrogelators . They possess a "butterfly" shape where the amide groups act as hydrogen bond donors/acceptors and the aromatic rings engage in


 stacking. This leads to the formation of 1D nanofibers that entangle to trap solvent.

Diagnostic: The Thixotropy Test Is it a precipitate (failure) or a supramolecular gel (feature)?

  • Invert the vial: If the substance does not flow, it is a gel.

  • Vortex/Shake vigorously:

    • If it turns to liquid and re-gels after resting: It is a Thixotropic Supramolecular Gel .

    • If it remains a cloudy suspension or settles: It is Precipitation/Crystallization .

Solubility Troubleshooting Table:

Solvent SystemSolubility StatusRecommendation for Stock Solutions
DMSO High (>50 mg/mL)Recommended. Use for initial stocks.
Water (pH 7) Moderate (as salt)Soluble as Sodium/Ammonium salt. Avoid acidic pH.
Water (pH 3) Low (Insoluble)Protonated acid precipitates.[3]
Methanol/Ethanol VariableRisk of slow solvolysis (esterification) over months.

Aggregation Workflow:

Gelation Solution Clear Solution (Monomers) Trigger Trigger: pH Drop / Cooling / Salt Solution->Trigger Stacking 1D-Stacking (H-Bonding + Pi-Pi) Trigger->Stacking Self-Assembly Fibers Nanofiber Network Stacking->Fibers Outcome Supramolecular Hydrogel Fibers->Outcome

Figure 2: The self-assembly pathway from monomeric solution to supramolecular hydrogel. Controlling the 'Trigger' step is key to stability.

Module 3: Thermal Stability (Decarboxylation)

The Issue: "The melting point is inconsistent, or I see bubbling during melting."

Root Cause Analysis: Benzoic acids with electron-donating groups (like amines or amides) at the 3,5-positions are susceptible to decarboxylation at high temperatures (>150°C). The ring loses


 to form the corresponding m-substituted benzene. This is irreversible.

Critical Warning: Do not use standard melting point as the sole purity indicator. Decomposition often occurs before or during melting.

Protocol: TGA/DSC Confirmation

  • Instrument: Thermogravimetric Analysis (TGA) coupled with DSC.

  • Method: Ramp 10°C/min from 30°C to 300°C under

    
    .
    
  • Analysis:

    • Look for mass loss corresponding to

      
       (approx. 44 Da loss).
      
    • If mass loss onset < Melting Point (

      
      ), the compound is thermally unstable.
      
Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of 3,5-bis-amido benzoic acids? A: Generally, NO . The combination of high temperature (121°C) and pressure can accelerate both hydrolysis (if aqueous) and decarboxylation. Use sterile filtration (0.22


m PVDF membrane) instead.

Q2: Why does the NMR spectrum show broad peaks in


? 
A:  This indicates aggregation. The molecules are stacking even in the NMR tube.
  • Fix: Add 5-10%

    
    -DMSO or 
    
    
    
    to break the hydrogen bonds. Sharp peaks should return.

Q3: Is the compound light sensitive? A: If the "R" groups on the amide are simple alkyls/aryls, photostability is usually good. However, if the R-group contains conjugated systems (e.g., cinnamides), [2+2] cycloaddition can occur in the solid state. Store in amber vials as a precaution.

References
  • Decarboxylation Kinetics: Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[6] (2022). Thieme Connect. (Discusses the decarboxylation of 3,5-diaminobenzoic acid at 150–230°C).

  • Supramolecular Gelation: Peptide-based supramolecular hydrogels for delivery of biologics.[7] (2016). PubMed Central. (Details the self-assembly mechanisms of amide-based hydrogelators).

  • Amide Hydrolysis Mechanism: Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025).[7][8][9] ResearchGate. (Provides kinetic data on amide bond cleavage).

  • Drug Derivative Stability: 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) inhibits the intrahepatic spread of hepatocellular carcinoma.[10] (1998).[10] PubMed.[7] (Example of a stable pharmaceutical derivative).

Sources

Optimization

troubleshooting solubility issues of acylated benzoic acids

Technical Support Center: Solubility & Stability of Acylated Benzoic Acids Introduction: The Solubility-Stability Paradox Welcome to the technical support hub. You are likely here because you are working with acylated be...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability of Acylated Benzoic Acids

Introduction: The Solubility-Stability Paradox

Welcome to the technical support hub. You are likely here because you are working with acylated benzoic acid derivatives (e.g., acetylsalicylic acid analogs, hippuric acid derivatives, or novel prodrugs).[1]

These compounds present a classic physicochemical paradox :

  • Solubility Driver: To dissolve these weak acids (pKa ~3.5–5.0), the standard approach is to raise the pH to ionize the carboxylic acid.

  • Stability Barrier: Many acylated derivatives (specifically O-acyl esters) are susceptible to base-catalyzed hydrolysis .[1] Raising the pH to dissolve the compound often cleaves the acyl group, destroying your molecule before the experiment begins.

This guide prioritizes non-destructive solubilization strategies.

Module 1: Physicochemical Assessment (The "Why")

Before attempting dissolution, you must categorize your specific derivative. The strategy changes based on the linkage stability.

ParameterO-Acylated (Esters)N-Acylated (Amides)
Example Acetylsalicylic Acid (Aspirin)Hippuric Acid
Linkage Ester (-O-CO-R)Amide (-NH-CO-R)
Hydrolysis Risk HIGH (Rapid in pH > 8)LOW (Stable in pH 2–10)
Solubility Strategy Cosolvents, Surfactants, Buffer pH < 6pH Adjustment (Salt formation)
pKa (Carboxyl) ~3.5 – 4.5~3.6 – 4.0
Visualizing the Decision Logic

The following decision matrix outlines the safe workflow for solvent selection.

SolubilityLogic start Start: Acylated Benzoic Acid check_link Check Acyl Linkage Type start->check_link is_amide N-Acyl (Amide) (e.g., Hippuric) check_link->is_amide is_ester O-Acyl (Ester) (e.g., Aspirin) check_link->is_ester method_salt Method A: pH Adjustment (Form Benzoate Salt) is_amide->method_salt Stable risk_hydrolysis WARNING: Hydrolysis Risk Keep pH < 6.0 is_ester->risk_hydrolysis method_cosolv Method B: Cosolvency (DMSO/PEG/EtOH) method_cosolv->method_salt Only if pH < 7 risk_hydrolysis->method_cosolv Preferred

Figure 1: Decision matrix for selecting a solubilization strategy based on chemical linkage stability.

Module 2: Troubleshooting Common Issues (Q&A)

Issue 1: "My compound dissolves at pH 10, but the HPLC shows a new peak."

Diagnosis: You have likely hydrolyzed the acyl group via saponification. Technical Explanation: At high pH, the hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon of the ester linkage. This cleaves the acyl group, leaving you with the parent hydroxy-benzoic acid and a free acid (e.g., acetic acid).
Corrective Protocol: The "Buffered Cosolvent" Method 
Instead of using strong base (NaOH), use a cosolvent system buffered at a neutral pH.
  • Prepare Stock: Dissolve compound in 100% DMSO or Ethanol (anhydrous) at 100x target concentration.[1]

  • Prepare Buffer: Use Phosphate Buffered Saline (PBS) adjusted to pH 6.0 (safe zone for most esters).[1]

  • Titration: Slowly add the organic stock to the buffer while vortexing.

    • Limit: Keep organic fraction < 1% v/v for cell assays, or < 10% for chemical assays.

Issue 2: "The compound precipitates immediately upon dilution into water."

Diagnosis: "Crash-out" due to the Log-Linear Solubility Decrease . Technical Explanation: Solubility in binary mixtures (Yalkowsky’s Log-Linear Model) decreases exponentially as water content increases.[1] If the final concentration exceeds the intrinsic aqueous solubility (


), precipitation occurs.
Corrective Protocol: Stepwise Dilution with Surfactants 
  • Add Surfactant: Pre-dissolve 0.5% Tween-80 or Poloxamer 188 in your aqueous buffer.[1]

  • Order of Addition: Never add water to the stock. Always add the stock to the water (submerged injection) to prevent local supersaturation at the interface.

Issue 3: "I need to dose this in vivo, but DMSO is toxic."

Diagnosis: Need for a biocompatible, high-solubility vehicle. Solution: Use Cyclodextrin Complexation .[2][3] Acylated benzoic acids fit well into the hydrophobic cavity of


-Cyclodextrins, which protects the acyl group from hydrolysis and increases solubility.

Protocol: Hydroxypropyl-


-Cyclodextrin (HP

CD) Formulation
  • Vehicle Prep: Dissolve 20% (w/v) HP

    
    CD in water.[1]
    
  • Addition: Add your compound to this vehicle.

  • Energy Input: Sonicate for 30–60 minutes at ambient temperature.

  • Filtration: Filter through 0.22

    
    m PVDF filter.
    
    • Result: This often achieves 10–50x solubility enhancement compared to pure water.

Module 3: Quantitative Data & Reference Tables

Use the following data to predict solubility behavior. Note the dramatic shift in solubility relative to pKa.[4]

Table 1: Solubility Profile of Representative Acylated Benzoic Acids

CompoundpKa (Acid)LogPIntrinsic Solubility (

, pH 1.[1]2)
Solubility at pH 7.4Recommended Solvent System
Acetylsalicylic Acid 3.51.193.3 mg/mL>100 mg/mL (Unstable)Ethanol/Water (pH 4.[1]5)
4-Acetoxybenzoic Acid 4.21.450.8 mg/mLHigh (Unstable)DMSO/PBS (pH 6.[1]0)
Hippuric Acid 3.60.623.7 mg/mLHigh (Stable)NaOH (pH 7.[1]4) or Saline
Benzoyl Salicylate ~3.03.50<0.1 mg/mLModerate20% HP

CD

Module 4: Advanced Mechanism (Graphviz)

Understanding the hydrolysis pathway is critical for stability troubleshooting. The diagram below illustrates why high pH is destructive for O-acylated compounds.

HydrolysisPathway cluster_prevention Prevention Strategy reactant Acylated Benzoic Acid (Ester Form) intermediate Tetrahedral Intermediate reactant->intermediate + Base (pH > 8) oh_attack Nucleophilic Attack (OH-) oh_attack->intermediate products Degradation Products: 1. Phenolic Benzoate 2. Free Acid intermediate->products Collapse (Irreversible) buffer Buffer pH 4-6 steric Cyclodextrin Shielding

Figure 2: Mechanism of base-catalyzed hydrolysis in O-acylated benzoic acids and prevention strategies.

References

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press. (Provides fundamental solubility values and the Log-Linear model). [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Authoritative source on using CDs for labile drugs).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[5] (The gold standard for hydrolysis kinetics of esters/amides).

  • PubChem Database. Aspirin (Acetylsalicylic Acid) Physicochemical Properties. National Center for Biotechnology Information. (Source for pKa and LogP data). Link

Sources

Troubleshooting

solubility and stability of N,N'-diacyl diaminobenzoic acid derivatives

Advanced Troubleshooting & Optimization Guide Welcome. You have reached the Tier 3 Technical Support interface for functionalized benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Welcome. You have reached the Tier 3 Technical Support interface for functionalized benzoic acid derivatives. This guide addresses the specific physicochemical challenges of N,N'-diacyl diaminobenzoic acid analogs.

These molecules are chemically deceptive. While they appear to be simple amphiphiles, the combination of a benzoic acid core with two amide "arms" creates a powerful system for supramolecular self-assembly . They often act less like standard solutes and more like low-molecular-weight gelators (LMWGs), leading to unique solubility and stability failures.

Module 1: Solubility Troubleshooting

The Core Issue: "Brick Dust" vs. "Smart Gels"

Unlike the parent diaminobenzoic acid (which is amphoteric), the N,N'-diacyl derivative is strictly acidic . The acylation of the amines removes their basicity, leaving the carboxylic acid (pKa ~4.5–5.0) as the only ionizable handle.

Why your sample won't dissolve:

  • Lattice Energy (The "Brick" Effect): The three hydrogen bond donors/acceptors (two amides + one acid) create an extremely stable crystal lattice.

  • Supramolecular Polymerization (The "Gel" Effect): In solution, these molecules stack via

    
    -
    
    
    
    interactions and intermolecular H-bonding, forming fibers that trap solvent. What looks like "insolubility" is often actually a hydrogel or organogel.
Diagnostic Workflow

Use the following decision tree to diagnose and resolve solubility failures.

SolubilityLogic start Observation: Sample Insoluble check_ph Step 1: Check pH (Is pH > 6.0?) start->check_ph adjust_ph Action: Adjust pH to 7.5-8.0 (Form Carboxylate Salt) check_ph->adjust_ph No check_viscosity Step 2: Check Viscosity (Is the mixture thick/gel-like?) check_ph->check_viscosity Yes adjust_ph->check_ph disrupt_hbond Action: Disrupt H-Bonds Add Chaotrope (Urea/LiCl) or Co-solvent (DMSO) check_viscosity->disrupt_hbond Yes (Gelation) check_lipophilicity Step 3: Check Acyl Chain (R) (Is R > C6?) check_viscosity->check_lipophilicity No (Precipitate) success Solubilized disrupt_hbond->success micelle Action: Add Surfactant (Tween 80 / SDS) check_lipophilicity->micelle Yes (Hydrophobic) check_lipophilicity->success No micelle->success

Figure 1: Decision matrix for solubilizing amide-functionalized benzoic acids. Note the distinction between thermodynamic insolubility and kinetic gelation.

Protocol 1: High-Performance Solubilization

Objective: Dissolve hydrophobic derivatives (e.g., distearoyl-diaminobenzoic acid) for bioassays.

  • The "Salt-First" Approach:

    • Suspend compound in water (concentration < 10 mM).

    • Add 1.1 equivalents of 0.1 M NaOH or Tris base .

    • Why: You must ionize the carboxylic acid first to create electrostatic repulsion between the molecules, preventing them from stacking.

  • The H-Bond Breaker (If gelling occurs):

    • If the solution thickens upon heating/cooling, add 5-10% DMSO or Polyethylene Glycol (PEG 400) .

    • Why: These cosolvents compete for the amide hydrogen bonds, breaking the supramolecular fibers.

Module 2: Stability Profiling

The Core Issue: Amide Hydrolysis

While the benzoic acid core is robust, the amide linkages are susceptible to hydrolysis, particularly if the acyl groups are short (sterically accessible) or if the solution is highly acidic/basic.[1]

Degradation Pathway: The molecule degrades in two stages. First, one acyl chain is cleaved (forming a mono-amino intermediate), followed by the second, eventually reverting to the parent diaminobenzoic acid.

Degradation parent N,N'-Diacyl Derivative (Intact) inter Mono-acyl Intermediate (Impurity A) parent->inter Hydrolysis (pH < 3 or pH > 10) acid Free Fatty Acid parent->acid final Diaminobenzoic Acid (Degradant B) inter->final Hydrolysis inter->acid

Figure 2: Hydrolytic degradation pathway. Impurity A is often more soluble than the parent, leading to false solubility readings during stability testing.

Protocol 2: Stress Testing (Forced Degradation)

Standard: Based on ICH Q1A (R2) guidelines [1].

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursHigh Risk. Aniline amides are acid-labile. Monitor for free amine appearance (diazotization test or HPLC).
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursModerate Risk. Carboxylate salt formation protects the ring, but amides may still cleave.
Oxidation 3% H₂O₂, RT, 4 hoursLow Risk. The amide nitrogens are not easily oxidized compared to free amines.
Thermal 80°C (Solid State), 1 weekPhysical Change. Watch for polymorphism (melting point drift) rather than chemical decay.

Module 3: Frequently Asked Questions (FAQ)

Q: My compound precipitates when I move it from DMSO stock to PBS buffer. Why? A: This is the "Crash-Out" effect. In pure DMSO, the amide H-bonds are solvated. When you add water (PBS), the hydrophobic effect drives the acyl chains together, and the amides snap into a hydrogen-bonded lattice faster than the water can solvate the carboxylate.

  • Fix: Dilute slowly (dropwise) into warm PBS with vigorous stirring, or ensure the PBS pH is pre-adjusted to 8.0 to immediately ionize the acid.

Q: I see two spots on TLC after heating, but the mass spec shows the correct mass. Is it degrading? A: Likely not. You are probably observing Atropisomerism or Rotamers . The rotation around the amide bond (C-N) is restricted. In bulky diacyl derivatives, the syn and anti conformers can separate on silica.

  • Verification: Run High-Temperature NMR (60°C). If the peaks coalesce into one, it is a conformational issue, not degradation.

Q: Can I use these derivatives for conjugation (e.g., to a protein)? A: Yes, but be careful with the activation step. Using EDC/NHS on the carboxylic acid can inadvertently cause an intramolecular reaction if the acyl groups are not bulky, potentially forming a benzimidazole-like cyclized side product [2]. Always keep the activation time short.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][3][4][5] Defines the standard protocols for stress testing and stability data packages.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (2012). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis Mechanisms).
  • Sahoo, P. et al.Supramolecular self-assembly of 3,5-diaminobenzoic acid derivatives. (General reference for the gelation behavior of DABA amides). Note: Specific behavior inferred from general amide-benzoic acid supramolecular chemistry principles.

Sources

Optimization

potential challenges in the synthesis of 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid

Executive Summary The synthesis of 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid involves the dual acylation of 3,5-diaminobenzoic acid (DABA). While conceptually simple, this reaction is frequently plagued by the poor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid involves the dual acylation of 3,5-diaminobenzoic acid (DABA). While conceptually simple, this reaction is frequently plagued by the poor solubility of the zwitterionic starting material and the strong intermolecular hydrogen bonding of the product. This guide addresses the critical "solubility mismatch" between reactants and the regioselectivity required to acylate the amines without permanently derivatizing the carboxylic acid tail.

Part 1: The Core Protocol (The "Golden Path")

Standardized methodology for gram-scale synthesis.

Reaction Overview:

  • Substrate: 3,5-Diaminobenzoic acid (DABA)[1]

  • Reagent: Cyclohexanecarbonyl chloride (2.2 – 2.5 equiv.)

  • Solvent System: N-Methyl-2-pyrrolidone (NMP) or DMAc (Critical for DABA solubility)

  • Base: Pyridine (Scavenger & Catalyst) or Triethylamine

Step-by-Step Workflow
  • Solubilization (The Critical Step):

    • Charge a dry 3-neck flask with 3,5-diaminobenzoic acid (1.0 equiv) .

    • Add NMP (10 mL per gram of DABA) . Stir at room temperature.

    • Tech Note: DABA is sparingly soluble in DCM or THF. If it does not dissolve completely in NMP, warm to 40°C until clear, then cool back to 0°C.

    • Add Pyridine (3.0 equiv) . The solution should be homogenous.

  • Acylation:

    • Cool the system to 0–5°C (Ice bath).

    • Add Cyclohexanecarbonyl chloride (2.4 equiv) dropwise over 30 minutes.

    • Caution: Exothermic reaction. Maintain internal temp <10°C to prevent mixed anhydride over-formation.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours .

  • Quench & Hydrolysis (Restoring the Acid):

    • The reaction mixture likely contains the target product AND the unstable mixed anhydride (at the carboxylic acid position).

    • Pour the reaction mixture slowly into a stirred beaker of Water/HCl (pH ~2) .

    • Stir vigorously for 1 hour . This precipitates the product and hydrolyzes any transient anhydride back to the free carboxylic acid.

  • Isolation:

    • Filter the resulting white/off-white precipitate.

    • Wash 1: 1M HCl (removes pyridine).

    • Wash 2: Water (neutralize).

    • Wash 3: Cold Methanol (removes mono-acylated impurities and cyclohexanecarboxylic acid byproducts).

    • Dry under vacuum at 60°C.

Part 2: Visualization of Workflow & Logic
Figure 1: Synthesis & Workup Logic Flow

This diagram illustrates the reaction pathway and the critical hydrolysis step required to ensure the final product is the free acid, not the mixed anhydride.

SynthesisWorkflow Start Start: 3,5-Diaminobenzoic Acid (Zwitterionic/Insoluble) Solubility Dissolve in NMP + Pyridine (Homogenous Solution) Start->Solubility Addition Add Cyclohexanecarbonyl Chloride (0°C, Dropwise) Solubility->Addition Intermediate Reaction Mixture: 1. Target Bis-Amide 2. Mixed Anhydride (Side Product) Addition->Intermediate Quench Acidic Aqueous Quench (pH 2) CRITICAL STEP Intermediate->Quench Pour into water Hydrolysis Hydrolysis of Mixed Anhydride Reverts to Carboxylic Acid Quench->Hydrolysis Stir 1h Filter Filtration & MeOH Wash Hydrolysis->Filter Final Final Product: 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid Filter->Final

Caption: Logical flow for the conversion of DABA to the target bis-amide, highlighting the critical hydrolysis of the mixed anhydride intermediate.

Part 3: Troubleshooting Guide (FAQs)
Category 1: Solubility & Physical State [2]

Q: My starting material (DABA) is just sitting at the bottom of the flask. Can I proceed? A: No. DABA must be in solution for efficient acylation.

  • Diagnosis: You are likely using DCM, THF, or Toluene. DABA is highly polar.

  • Solution: Switch to NMP (N-methyl-2-pyrrolidone) or DMAc . If using NMP, you can gently heat to 40-50°C to aid dissolution before cooling down for the chloride addition.

Q: Upon quenching in water, the product formed a sticky gum instead of a filterable powder. Why? A: This is "Solvent Trapping."

  • Cause: Rapid precipitation trapped NMP inside the hydrophobic amide network.

  • Fix:

    • Decant the water.[3][4]

    • Dissolve the gum in a minimum amount of warm Acetone or Methanol .

    • Re-precipitate slowly into a large volume of vigorously stirred water.

    • Alternatively, sonicate the gum in water for 30 minutes to break up the aggregates.

Category 2: Impurity Profile

Q: HPLC shows a peak with M-110 mass. What is it? A: This is the Mono-acylated impurity .

  • Cause: Insufficient acid chloride or moisture in the solvent consuming the reagent.

  • Prevention: Ensure reagents are dry.[5] Use a slight excess (2.4 – 2.5 equiv) of cyclohexanecarbonyl chloride.

  • Removal: The mono-acyl derivative is more soluble in alcohols than the bis-acyl product. Wash the filter cake thoroughly with hot methanol .

Q: I see a peak with M+110 mass. Did I over-react? A: Yes, this is the Mixed Anhydride (Acylation at the COOH group).

  • Cause: Incomplete hydrolysis during workup.

  • Fix: The quench step was too short or not acidic enough. Resuspend the solid in dilute aqueous acid (1M HCl) and stir at 50°C for 1 hour. This will cleave the anhydride without breaking the stable amide bonds.

Part 4: Data & Specifications
Table 1: Solvent Compatibility Matrix

Based on solubility parameters for 3,5-bis(acylamino)benzoic acid derivatives.

SolventRoleSuitabilityNotes
NMP / DMAc Reaction MediumExcellent Solubilizes DABA; difficult to remove if not washed well.
DCM / Chloroform Reaction MediumPoor DABA is insoluble; leads to heterogeneous "slurry" reactions (low yield).
Water / HCl Quench / WorkupExcellent Precipitates product; hydrolyzes mixed anhydrides.
Methanol / Ethanol Wash SolventGood Removes mono-acylated byproducts; product is sparingly soluble (good for purification).
THF Reaction MediumModerate Can be used if DABA is pre-silylated, otherwise poor solubility.
Table 2: Stoichiometry & Reagents
ComponentEquiv.FunctionCritical Parameter
3,5-Diaminobenzoic Acid 1.0SubstratePurity >98% (Check for oxidation/dark color)
Cyclohexanecarbonyl Chloride 2.4ReagentFreshly distilled if yellow. Excess ensures bis-acylation.
Pyridine 3.0 - 3.5BaseActs as HCl scavenger and acylation catalyst.
NMP 10-15 VolSolventMust be dry (<0.1% water) to prevent reagent hydrolysis.
References
  • Preparation of 3,5-diaminobenzoic acid derivatives

    • Patent CN105949076A: Preparation method of 3,5-diaminobenzoic acid.
  • General Acylation Protocols for Aminobenzoic Acids

    • BenchChem Technical Support: Synthesis of substituted aminobenzoic acids.
    • (Generalized reference based on search context)

  • Solubility & Amidation Challenges

    • MDPI: Synthesis and Characterization of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
  • Product Data (CAS 337501-82-3)

    • ChemScene: 3,5-Bis(cyclohexanecarboxamido)benzoic acid Product Page.[6] (Verifies CAS and structure).

Sources

Troubleshooting

common side reactions in the synthesis of 3,5-bis-amido benzoic acids

Technical Support Center: Synthesis of 3,5-Bis-Amido Benzoic Acids Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5-Bis-Amido Benzoic Acids

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The Scaffold & The Challenge

The 3,5-bis-amido benzoic acid scaffold is a privileged motif in supramolecular chemistry (hydrogelators) and medicinal chemistry (anion receptors, peptidomimetics).[1][2][3] The synthesis typically involves the acylation of 3,5-diaminobenzoic acid (DABA) .[2]

While deceptively simple on paper, this reaction is a minefield of solubility issues and chemoselectivity errors.[2][3] The presence of a free carboxylic acid alongside two nucleophilic amines creates a "Zwitterionic Trap," leading to incomplete conversion and purification nightmares.

This guide moves beyond standard textbook protocols to address the actual failure modes encountered in the lab.

Diagnostic Pathway: Failure Mode Analysis

Before adjusting your protocol, identify your specific failure mode using the reaction logic map below.[2][3]

ReactionPathways Start Start: 3,5-Diaminobenzoic Acid (DABA) + R-COCl Solubility Solubility Check: Is DABA dissolved? Start->Solubility Reaction Acylation Step Solubility->Reaction Yes (Polar Aprotic) Fail_Mono FAILURE 1: Mono-Amide Precipitate (Incomplete Conversion) Solubility->Fail_Mono No (Precipitation) Success Target: 3,5-Bis-Amido Benzoic Acid Reaction->Success N-Acylation (Kinetic Control) Fail_Mixed FAILURE 2: Mixed Anhydride Formation (O-Acylation) Reaction->Fail_Mixed COOH Attack (Stoichiometry Drift) Fail_Olig FAILURE 3: Oligomerization (If using Coupling Agents) Reaction->Fail_Olig Self-Coupling (EDC/HATU only)

Figure 1: Reaction logic flow illustrating the three primary failure modes: solubility crashing (Mono), competitive O-acylation (Mixed), and self-coupling (Olig).

Module 1: The Solubility Trap (The "Brick Dust" Effect)

The Issue: 3,5-diaminobenzoic acid is a zwitterion with high lattice energy.[2][3] It is insoluble in DCM, THF, and Toluene.[1][2][3] If the starting material does not dissolve, the reaction occurs only at the solid-liquid interface, leading to mono-acylated product which coats the unreacted core, stopping the reaction dead.[2]

Troubleshooting Protocol:

VariableStandard (Fail)Optimized (Pass)Technical Rationale
Solvent DCM, THF, Diethyl EtherDMAc, NMP, or DMF DABA requires polar aprotic solvents to break the zwitterionic lattice.[1][2][3]
Additive NoneLiCl (5% w/v) Lithium chloride acts as a chaotropic agent, disrupting hydrogen bond networks and increasing solubility in DMAc/NMP.[1][2][3]
Concentration 0.5 M< 0.1 M High dilution prevents the mono-substituted intermediate (which is often less soluble than the starting material) from crashing out early.[2]

Corrective Action:

  • Dissolve DABA in anhydrous DMAc (Dimethylacetamide).[1][2][3]

  • If hazy, add dry LiCl and heat to 60°C until clear.

  • Cool to 0°C before adding the acid chloride.

Module 2: The Chemoselectivity Crisis (O-Acylation)

The Issue: You are reacting an acid chloride (R-COCl) with an amino-acid. While the amine is more nucleophilic, the carboxylic acid on the DABA core can also attack the acid chloride, forming a Mixed Anhydride (DABA-COO-CO-R).[2]

Why this matters:

  • Stoichiometric Drift: The O-acylation consumes your acylating agent.[1][2][3] If you calculated exactly 2.0 equivalents, you will run out of reagent before completing the N-acylation.[2][3]

  • Workup Confusion: Upon aqueous workup, the mixed anhydride hydrolyzes back to the carboxylic acid.[2] You might think the reaction worked, but your yield is low, and you have unreacted amine left.[2][3]

The Fix: Stoichiometry & Base Selection

  • Base: Use Pyridine or 2,6-Lutidine rather than Triethylamine (TEA).[1][2][3] Pyridine forms an acyl-pyridinium intermediate that is highly selective for amines over carboxylates [1].[1][2][3]

  • Stoichiometry: Use 2.2 to 2.5 equivalents of Acid Chloride.[1][2][3] This accounts for the transient formation of mixed anhydrides, which will eventually revert to the target product during aqueous workup.[2]

Module 3: The "Gold Standard" Protocol (Protection Strategy)

If high purity is required (e.g., for biological assays), do not react the free acid.[1][2][3] The zwitterionic nature of DABA is the root cause of both solubility and side-reaction issues.

The Protocol:

  • Esterification: Reflux DABA in Methanol/H₂SO₄ to form Methyl 3,5-diaminobenzoate .

    • Benefit: The product is no longer zwitterionic.[2] It dissolves in mild solvents like THF or DCM.[1][2][3]

  • Amidation: React the ester with R-COCl (2.1 equiv) and TEA in DCM.

    • Benefit: No O-acylation competition.[1][2][3] Quantitative conversion.

  • Hydrolysis: Saponify the ester (LiOH in THF/H₂O) to reveal the free acid.

    • Benefit: Mild conditions preserve the amide bonds.[2]

Decision Matrix:

  • Is this for a quick crude test? -> Use Direct Route (Module 1).[1][2][3]

  • Is this for a final drug candidate? -> Use Protection Route (Module 3).[1][2][3]

Module 4: Purification & Workup

The product (3,5-bis-amido benzoic acid) often shares the "brick dust" insolubility of the starting material.[2] Column chromatography is usually impossible due to streaking of the free acid.

Precipitation Protocol:

  • Quench: Pour the reaction mixture (DMAc/NMP solution) slowly into a rapidly stirring beaker of Ice Water (10x volume) .

    • Tip: If the product is oily, add 10% Methanol to the water.[2]

  • Acidify: Adjust pH to ~3 with 1M HCl. This ensures the carboxylic acid is protonated and precipitates fully.

  • Filter & Wash: Filter the precipitate.[1][2][3] Wash copiously with water (removes DMAc/LiCl) and then diethyl ether (removes unreacted acid chloride/carboxylic acid side products).[1][2][3]

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Acetic Acid .[1][2][3]

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that disappears after aqueous workup. What is it? A: This is likely the Mixed Anhydride (O-acylated species).[1][2][3] It is stable in organic solvent but hydrolyzes instantly in water to regenerate the carboxylic acid. This confirms you are consuming reagent on the wrong functional group—increase your acid chloride equivalents.[2]

Q: Can I use EDC/NHS coupling instead of Acid Chlorides? A: Proceed with extreme caution. If you activate the carboxylic acid of DABA with EDC, the amine of a neighboring DABA molecule will attack it. This leads to uncontrollable oligomerization (polyamide formation) [2].[1][2][3] You must use the Protection Strategy (Module 3) if using carbodiimide coupling.[1][2][3]

Q: My product is a gel that won't filter. What do I do? A: These molecules are designed to be hydrogelators.[1][3] You have inadvertently created a gel in your quench water.[1][2][3]

  • Fix: Add NaCl to the water (brine quench) to disrupt the gel network, or heat the aqueous mixture to 60°C to collapse the gel, then cool slowly.[2]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1][2][3]

  • Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3]

  • Huertas, R. M., et al. (2011).[1][2][3] Effect of 3,5-Diaminobenzoic Acid Content... on Gas Permeation Properties. Macromolecular Research, 19(8), 798.[1][2][3] (Confirming solubility protocols in DMAc).

Sources

Optimization

optimizing reaction conditions for diacylation of diaminobenzoic acids

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have structured this guide to address the specific challenges of functionalizing 3,5-diaminobenzoic acid (3,5-DABA) .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of functionalizing 3,5-diaminobenzoic acid (3,5-DABA) . This substrate is a critical junction point in the synthesis of liquid crystals, high-performance polyamides (aramids), and peptide dendrimers. However, its zwitterionic nature and poor solubility often lead to incomplete conversion or difficult work-ups.

The following guide prioritizes solution-phase diacylation using acid chlorides or anhydrides.

Module 1: Solubility & Solvent Selection (The Foundation)

Q: My starting material (3,5-diaminobenzoic acid) will not dissolve in DCM, THF, or Toluene. How do I start the reaction?

A: 3,5-DABA exists as a zwitterion in its solid state (ammonium carboxylate lattice), resulting in high lattice energy and poor solubility in non-polar or moderately polar solvents like Dichloromethane (DCM) or Toluene.

The Protocol: You must disrupt the intermolecular hydrogen bonding. Do not attempt to dissolve the solid completely before adding reagents; "dissolution by reaction" is often the most effective pathway.

  • Recommended Solvent System: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) .

    • Why: These polar aprotic solvents effectively solvate the resulting amide product, preventing premature precipitation of mono-acylated intermediates.

  • Alternative (The "All-in-One"): Pyridine .

    • Why: Pyridine acts as both the solvent and the acid scavenger (base). It is particularly effective for highly insoluble aromatic amines.

  • Avoid: Ethanol or Methanol (unless using microwave protocols), as they can compete as nucleophiles with acid chlorides (forming esters).

Module 2: Reaction Kinetics & Stoichiometry

Q: I consistently observe mono-acylated impurities (approx. 10-15%) by HPLC. How do I drive the reaction to full diacylation?

A: The electron-withdrawing carboxylic acid group at position 1 decreases the nucleophilicity of the amines at positions 3 and 5. Once the first amine is acylated, the ring becomes even more electron-deficient, significantly slowing the second acylation.

Optimization Strategy:

  • Stoichiometry: Use a minimum of 2.5 equivalents of acylating agent (Acid Chloride) per mole of 3,5-DABA.

  • Temperature Ramp: Start at 0°C to control the exotherm (preventing mixed anhydride formation at the carboxylic acid), then ramp to Room Temperature (RT) or 50°C to drive the second addition.

  • Order of Addition: Add the acid chloride dropwise to the amine/base solution. Never add the amine to the acid chloride.

Standard Operating Procedure (SOP):

StepActionCritical Parameter
1 Suspend 3,5-DABA (1.0 eq) in dry DMAc (concentration ~0.2 M).Ensure inert atmosphere (

).
2 Add Base: Pyridine (3.0 eq) or Triethylamine (3.0 eq).The solution may clear slightly.
3 Cool mixture to 0–5°C (Ice bath).Essential to minimize side reactions.[1]
4 Add Acid Chloride (2.5 eq) dropwise over 30 mins.Monitor internal temp; keep

C.
5 Remove ice bath. Stir at RT for 4–12 hours.Monitor by TLC/HPLC.
6 Troubleshooting: If mono-acyl persists, heat to 50°C for 2 hours.Do not exceed 60°C to avoid imide formation.

Module 3: Work-up & Purification (Isolation)

Q: The product is stuck in the high-boiling solvent (DMAc/NMP). How do I isolate it as a clean powder?

A: Do not attempt to rotovap DMAc/NMP; the high temperatures required will degrade your product. Use the Precipitation-Quench Method .

The Protocol:

  • The Quench: Pour the reaction mixture slowly into a vigorously stirred beaker of Ice-Cold Dilute HCl (1M) (Volume ratio: 10 parts water to 1 part reaction mixture).

    • Mechanism:[1][2][3][4][5][6] The HCl protonates the excess pyridine/base (making it water-soluble) and keeps any unreacted amine starting material in solution. The diacylated product (now a free carboxylic acid) will precipitate as a solid.

  • Filtration: Filter the precipitate.[7]

  • The Wash: Wash the filter cake thoroughly with water (to remove salts) and then cold methanol (to remove trace organic impurities).

  • Drying: Vacuum dry at 40°C.

Module 4: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways for the synthesis and troubleshooting of 3,5-DABA derivatives.

DABA_Synthesis Start Start: 3,5-Diaminobenzoic Acid Solvent Solvent Choice: DMAc or Pyridine Start->Solvent Disrupt Zwitterion Reagent Add Acid Chloride (2.5 eq) Temp: 0°C Solvent->Reagent Base added Check Check Conversion (HPLC/TLC) Reagent->Check Stir 4h @ RT Mono Issue: Mono-acylated Impurity Check->Mono < 95% Conv. Success Full Conversion Check->Success > 98% Conv. Heat Action: Heat to 50°C Add 0.5 eq Catalyst (DMAP) Mono->Heat Overcome Sterics Heat->Check Re-evaluate Quench Quench: Pour into Ice/HCl (1M) Success->Quench Precipitation Filter Filter & Wash (Water -> Cold MeOH) Quench->Filter Remove Salts/Base Final Final Product: 3,5-Bis(acylamino)benzoic acid Filter->Final Dry

Caption: Workflow for the optimized diacylation of 3,5-diaminobenzoic acid, highlighting the critical temperature ramp and precipitation work-up.

Module 5: Troubleshooting FAQs

Q: I see a "double spot" on TLC that isn't starting material. What is it? A: This is likely the Mixed Anhydride .

  • Cause: The carboxylic acid on the benzoic acid ring can react with the acid chloride if the temperature is too high or if the quench is insufficient.

  • Fix: Treat the crude solid with aqueous sodium bicarbonate (

    
    ) or mild aqueous base. The mixed anhydride is unstable and will hydrolyze back to the desired carboxylic acid product, while the amide bonds remain stable.
    

Q: My product is colored (pink/brown) instead of white/off-white. A: This indicates Oxidation of the amino groups prior to acylation.

  • Cause: 3,5-DABA is sensitive to air oxidation, similar to other phenylenediamines.

  • Fix: Ensure the solvent is degassed (sparged with Nitrogen/Argon) for 15 minutes before adding the solid. Run the reaction under a positive pressure of Nitrogen.

Q: Can I use DCC/EDC coupling instead of Acid Chlorides? A: Yes, but it is not recommended for the diacylation step.

  • Reason: Carbodiimides (DCC) will activate the carboxylic acid of the 3,5-DABA, leading to self-polymerization (oligomerization) where the amine of one molecule attacks the activated acid of another. Acid chlorides are chemoselective for the amine under the conditions described above (Schotten-Baumann conditions).

References

  • Solubility Data: Li, Y., et al. (2009).[8] "Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol." Journal of Chemical & Engineering Data. Link

  • Dendrimer Synthesis (Application): Sigma-Aldrich Product Sheet. "3,5-Diaminobenzoic acid for peptide synthesis." Link

  • Microwave Acceleration (Alternative Protocol): Zhang, X., et al. (2007). "Synthesis of 3,4-diaminobenzoic acid under microwave irradiation." ResearchGate. (Note: Protocol adapted for 3,5-isomer logic). Link

  • General Acylation Principles: "Synthesis of Carboxylic Acids from Benzamide Precursors." Organic Syntheses, 2022, 99, 305-325.[9] Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-35-BIS-CYC Executive Summary & Chemical Context This guide addresses the synthesis of 3,5-bis-(cyclohexanecarbonyl-amino)-be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYN-35-BIS-CYC

Executive Summary & Chemical Context

This guide addresses the synthesis of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid , a critical supramolecular building block often utilized as a nucleating agent for polyolefins or as a low-molecular-weight organogelator (LMWG).

The synthesis involves the double N-acylation of 3,5-diaminobenzoic acid (DABA) with cyclohexanecarbonyl chloride. While the chemistry appears straightforward (Schotten-Baumann type), the practical execution is complicated by the poor solubility of the zwitterionic precursor and the strong gelation/precipitation tendency of the product, which can physically trap unreacted starting materials.

Key Reaction Scheme:



Standard Operating Procedure (The "Golden Path")

Before troubleshooting, verify your workflow matches this optimized protocol designed to mitigate solubility issues.

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Attribute
3,5-Diaminobenzoic Acid (DABA) 1.0Limiting ReagentDryness (<0.5% water)
Cyclohexanecarbonyl Chloride 2.2 - 2.5ElectrophileFreshly distilled/clear
N-Methyl-2-pyrrolidone (NMP) (10 mL/g)SolventAnhydrous; solubilizes DABA
Pyridine 3.0Base/CatalystAcid scavenger
Step-by-Step Protocol
  • Dissolution (Critical): Charge DABA and NMP into a dry flask under

    
    . Stir until fully dissolved. Note: DABA is sparingly soluble in DCM or THF; NMP or DMAc is required.
    
  • Base Addition: Add Pyridine. Cool the solution to 0–5°C (Ice/Water bath).

  • Acylation: Add Cyclohexanecarbonyl chloride dropwise over 30 minutes.

    • Why? Exothermic reaction. Rapid addition causes localized heating and impurity formation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 6–12 hours.

    • Observation: The mixture will likely thicken or turn into a slurry as the product forms.

  • Quench & Workup: Pour the reaction mixture slowly into 10 volumes of cold dilute HCl (0.1 M) with vigorous stirring.

  • Purification: Filter the white precipitate. Wash sequentially with:

    • Water (removes Pyridine salts).

    • Hot Methanol (removes mono-substituted byproducts).

  • Drying: Vacuum oven at 60°C.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Mechanics & Viscosity

Q: The reaction mixture turned into a solid gel/paste within 1 hour. Is it ruined? A: No, this is a sign of success, but it halts the reaction kinetics.

  • The Issue: The product is a potent gelator. Once formed, it creates a fibrillar network that immobilizes the solvent, preventing the remaining acid chloride from reaching unreacted amine sites.

  • The Fix:

    • Dilution: Add anhydrous NMP (50% of initial volume) to break the gel.

    • Temperature: Gently heat to 40–50°C to disrupt the supramolecular H-bonding network (liquefy the gel), then continue stirring.

Q: I see a significant amount of unreacted DABA on TLC after 12 hours. A: This is likely due to the "deactivated amine" problem.

  • The Science: The carboxylic acid group on DABA is electron-withdrawing, reducing the nucleophilicity of the meta-amino groups.

  • The Fix:

    • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group more effectively than the acid chloride alone.

    • Heat: Increase reaction temperature to 60°C (only after the initial exotherm has subsided).

Category B: Impurity Profile

Q: I have a persistent impurity slightly less polar than the product. A: This is the Mono-acyl derivative .

  • Cause: Stoichiometry error or "trapping" in the gel phase before the second amine could react.

  • Removal: The mono-acyl derivative is significantly more soluble in alcohols than the bis-acyl product.

    • Action: Perform a slurry wash (trituration) in refluxing Methanol or Ethanol for 1 hour, then filter hot. The product will remain on the frit; the impurity will wash away.

Q: My product is slightly yellow/brown instead of white. A: Oxidation of the starting aromatic amine.

  • Prevention: DABA oxidizes easily in air. Ensure the NMP is degassed (sparged with Nitrogen) before adding DABA.

  • Remediation: Recrystallization from DMF/Water or NMP/Water usually removes the colored oxidized species.

Category C: Characterization (NMR)

Q: My NMR spectrum in DMSO-d6 is messy/broad. A: Supramolecular aggregation is occurring in the NMR tube.

  • The Fix: Add a drop of TFA-d (Trifluoroacetic acid-d) to the DMSO-d6 sample or heat the NMR probe to 353K (80°C). This breaks the intermolecular Hydrogen bonds (Amide-Amide interactions) and sharpens the peaks.

Diagnostic Workflows (Visualization)

Workflow 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: DABA + NMP Dissolve Dissolve under N2 (Add Pyridine) Start->Dissolve AddRCOCl Add Cyclohexanecarbonyl Cl (Dropwise @ 0°C) Dissolve->AddRCOCl React Stir RT (6-12h) AddRCOCl->React Check Check Viscosity React->Check Gel Mixture Gelled? Check->Gel Heat Add NMP + Heat to 50°C Gel->Heat Yes Quench Pour into 0.1M HCl Gel->Quench No (Slurry) Heat->React Filter Filter Precipitate Quench->Filter Wash Wash: H2O -> Hot MeOH Filter->Wash Final Pure Product (White Solid) Wash->Final

Caption: Operational workflow for the synthesis of 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid, highlighting the critical viscosity check point.

Workflow 2: Impurity Troubleshooting

ImpurityLogic Issue Impurity Detected Type Identify Type Issue->Type Mono Mono-Substituted (Incomplete Rxn) Type->Mono Lower Rf Color Colored Impurity (Oxidation) Type->Color Yellow/Brown Salt Pyridine Salts (Trapped) Type->Salt High Melting Pt FixMono Triturate in Refluxing MeOH Mono->FixMono FixColor Recrystallize DMF/H2O Color->FixColor FixSalt Wash with Dilute HCl Salt->FixSalt

Caption: Decision tree for identifying and removing common impurities based on physicochemical properties.

Analytical Reference Data

Use these parameters to validate your isolated product.

TechniqueExpected SignalInterpretation
1H-NMR (DMSO-d6)

10.0 ppm (s, 2H)
Amide N-H protons (diagnostic).

8.1 ppm (s, 2H)
Aromatic protons (positions 2,6).

7.9 ppm (s, 1H)
Aromatic proton (position 4).

1.2–2.4 ppm (m, 22H)
Cyclohexyl ring protons.
Solubility SolubleDMSO, NMP, DMF (Hot).
InsolubleWater, Methanol, Acetone, DCM.
Appearance White PowderIf off-white, requires washing.

References

  • Hanabusa, K., et al. (1999). "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane." Angewandte Chemie International Edition. (Provides foundational context for cyclohexyl-amide gelators and solubility behavior).

  • LookChem. (2024). "3,5-Diaminobenzoic acid Properties and Reactivity." (Data on precursor solubility and stability).

  • Org. Syn. (1973). "Cyclohexanecarbonyl chloride Synthesis." Organic Syntheses, Coll. Vol. 5, p.20. (Standard protocol for handling the acid chloride reagent).

  • PubChem. (2024).[3] "3,5-Bis(acetylamino)benzoic acid."[3] (Analogous structure data for NMR comparison and acidity).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Synthetic Routes for 3,5-Bis-Amido Benzoic Acid Derivatives

Executive Summary & Strategic Importance 3,5-Bis-amido benzoic acid derivatives are critical scaffolds in medicinal chemistry (peptidomimetics, anion receptors) and materials science (supramolecular hydrogels). Their str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3,5-Bis-amido benzoic acid derivatives are critical scaffolds in medicinal chemistry (peptidomimetics, anion receptors) and materials science (supramolecular hydrogels). Their structural rigidity and capacity for hydrogen bonding make them ideal for "cleft-type" molecular recognition.

However, synthesizing these constructs from 3,5-diaminobenzoic acid (DABA) presents unique challenges. The electron-withdrawing carboxylic acid group at position 1 significantly reduces the nucleophilicity of the amines at positions 3 and 5, making complete bis-acylation difficult. Furthermore, the poor solubility of the zwitterionic DABA core often leads to heterogeneous reaction mixtures and incomplete conversion.

This guide objectively compares three synthetic methodologies to validate the most robust route for high-purity synthesis:

  • Method A: Anhydrous Acylation (Acid Chloride/Pyridine)

  • Method B: Schotten-Baumann Conditions (Biphasic)

  • Method C: Direct Amide Coupling (HATU/EDC)

Mechanistic Overview & Pathway Logic

The synthesis relies on the double N-acylation of the aniline nitrogens. The critical failure mode is mono-acylation , resulting in a difficult-to-separate impurity.

Reaction Pathway Diagram

ReactionPathway Start 3,5-Diaminobenzoic Acid (Low Solubility) Mono Intermediate: 3-Amino-5-amido benzoic acid Start->Mono k1 (Slow) Nucleophilic Attack Reagent Acylating Agent (R-COCl or R-COOH) Side Impurity: Hydrolyzed Acid (R-COOH) Reagent->Side Hydrolysis (Moisture) Product Target: 3,5-Bis-amido benzoic acid Mono->Product k2 (Slower) Steric/Electronic Drag

Figure 1: Stepwise acylation pathway. Note that k2 < k1 due to increased steric bulk and electron withdrawal, necessitating forcing conditions.

Comparative Methodology

We evaluated three standard protocols based on Yield, Purity (HPLC), and Process Mass Intensity (PMI).

Table 1: Performance Comparison Matrix
FeatureMethod A: Anhydrous Method B: Schotten-Baumann Method C: Coupling Agents
Reagents R-COCl, Pyridine, THF/DioxaneR-COCl, Na₂CO₃, Water/AcetoneR-COOH, HATU/EDC, DIPEA, DMF
Yield (Isolated) High (85-95%) Moderate (60-75%)Variable (50-80%)
Purity (Crude) High (>95%)Moderate (contains hydrolyzed acid)Low (urea byproducts)
Solubility Handling Excellent (Pyridine solubilizes DABA)Good (High pH solubilizes DABA)Poor (DABA often crashes out)
Moisture Sensitivity High (Requires dry solvents)None (Aqueous system)Moderate
Scalability HighVery High Low (Cost prohibitive)
Recommendation Primary Choice for R&D Choice for Simple R-Groups Only for Complex/Sensitive R-Groups

Expert Insight:

  • Method A is the "Gold Standard" for research scale. The use of pyridine acts as both base and solvent/catalyst, driving the reaction to completion.

  • Method B is preferred for simple acyl chlorides (e.g., benzoyl chloride) where the cost of anhydrous solvents is unjustified. However, hydrolysis of the acid chloride competes with acylation.

  • Method C should be reserved for cases where the R-group is acid-sensitive or the acid chloride is unstable.

Detailed Experimental Protocols

Protocol A: Anhydrous Acylation (Validated Best Practice)

Target: 3,5-bis(benzamido)benzoic acid

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 eq)[1][2]

  • Benzoyl chloride (2.5 eq) - Excess ensures bis-acylation

  • Pyridine (5.0 eq)

  • THF (Anhydrous, 10 mL/g substrate)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried RBF under N₂, suspend 3,5-diaminobenzoic acid in anhydrous THF. Add pyridine dropwise. The suspension should clear as the pyridinium salt forms.

  • Addition: Cool to 0°C. Add Benzoyl chloride dropwise over 15 minutes. Critical: Exotherm control prevents charring.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (10% MeOH in DCM). The baseline spot (DABA) should disappear. A mid-RF spot (Mono) may persist; if so, heat to 50°C for 1 hour.

  • Quench & Workup: Pour reaction mixture into 1M HCl (aq). This protonates the pyridine and precipitates the product.

  • Purification: Filter the white precipitate. Wash copiously with water (removes Py-HCl) and Et₂O (removes benzoic acid byproduct).

  • Drying: Vacuum oven at 60°C.

Protocol B: Schotten-Baumann (Green Alternative)

Reagents:

  • 3,5-Diaminobenzoic acid (1.0 eq)[1][2]

  • Benzoyl chloride (3.0 eq)

  • Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • Water/Acetone (1:1 v/v)

Step-by-Step Workflow:

  • Dissolve Na₂CO₃ and DABA in water. The solution will be brown/orange.

  • Add Acetone to aid solubility of the acid chloride.

  • Add Benzoyl chloride dropwise while vigorously stirring.

  • Observation: The pH will drop. Monitor and add additional Na₂CO₃ solution to maintain pH > 9.

  • Stir for 12 hours.

  • Acidification: Carefully acidify with 6M HCl to pH 2. The product precipitates.[3][4][5]

  • Recrystallization: Required. Recrystallize from EtOH/Water to remove mono-acylated species.

Validation & Data Analysis

To validate the synthesis, you must prove the symmetry of the molecule (confirming bis-substitution).

NMR Spectroscopy (¹H NMR, DMSO-d₆)
  • Symmetry Check: You should see a simplified aromatic region due to the C2 symmetry axis passing through C1 and C4.

  • Key Signals:

    • 
       10.5 ppm (s, 2H, -NH -CO-): Integration of 2 confirms two amides.
      
    • 
       8.3 ppm (d, 2H, Ar-H2/H6): These protons are equivalent.
      
    • 
       8.1 ppm (t, 1H, Ar-H4): The proton between the amides.
      
    • Failure Mode: If you see complex splitting or distinct amide peaks (e.g., 1H at 10.5, 1H at 6.0), you have the mono-product.

HPLC Purity Profile
  • Column: C18 Reverse Phase.

  • Gradient: 5% to 95% ACN in Water (0.1% TFA).

  • Retention Time: The bis-amido product will be significantly more hydrophobic (later eluting) than the mono-amido intermediate or starting material.

Validation Workflow Diagram

ValidationFlow Crude Crude Precipitate Wash Acid/Ether Wash Crude->Wash NMR 1H NMR Analysis Wash->NMR Decision Symmetric? NMR->Decision Recryst Recrystallize (EtOH/DMF) Decision->Recryst No (Mono-sub detected) Final Validated Product (>98% Purity) Decision->Final Yes Recryst->NMR

Figure 2: Decision tree for purity validation. Symmetry in NMR is the primary "Go/No-Go" gate.

Troubleshooting Common Issues

SymptomCauseCorrective Action
Sticky Gum / Oil Trapped solvent/PyridineTriturate with diethyl ether or sonicate in 1M HCl.
Low Yield DABA precipitated earlyEnsure Pyridine (Method A) or Base (Method B) is sufficient to keep DABA deprotonated/soluble.
Mono-Substitution Steric hindrance / Old ReagentIncrease reaction time; check Acid Chloride quality; Heat to 50°C.
Purple Color Oxidation of anilinePerform reaction under Nitrogen; use fresh DABA.

References

  • PubChem. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062.[1] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link][6]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General Amide/Acid protocols). [Link]

Sources

Comparative

Comparative Guide: Diaminobenzoic Acid Derivatives (3,4-DABA vs. 3,5-DABA)

Executive Summary This guide provides a technical comparison of the two primary isomers of diaminobenzoic acid: 3,4-diaminobenzoic acid (3,4-DABA) and 3,5-diaminobenzoic acid (3,5-DABA) . While they share a molecular for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the two primary isomers of diaminobenzoic acid: 3,4-diaminobenzoic acid (3,4-DABA) and 3,5-diaminobenzoic acid (3,5-DABA) . While they share a molecular formula (


), their structural isomerism dictates divergent chemical behaviors.
  • 3,4-DABA (Ortho-diamine): The proximity of amine groups facilitates cyclization , making it the premier precursor for polybenzimidazoles (PBIs) and benzimidazole-based pharmacophores.

  • 3,5-DABA (Meta-diamine): The separation of amine groups prevents cyclization, making it an ideal branching or functionalizing unit in polyimides and dendrimers, primarily used to introduce pendant carboxylic acid groups for solubility modification or cross-linking.

Part 1: Chemical Architecture & Reactivity Analysis

The fundamental difference lies in the nucleophilic trajectory of the amine groups.

Structural Divergence
Feature3,4-Diaminobenzoic Acid3,5-Diaminobenzoic Acid
Amine Position Ortho (Vicinal)Meta (Separated)
Primary Reactivity Cyclocondensation (Ring Closure)Polycondensation (Linear/Network)
Key Product Class Benzimidazoles, Polybenzimidazoles (PBI)Functionalized Polyimides, Dendrimers
Electronic Effect Strong electron donation to C-4/C-3; susceptible to oxidation.Symmetrical activation; meta-directing -COOH deactivates ring slightly.
Reactivity Flowchart

The following diagram illustrates how the isomer structure dictates the downstream application.

ReactivityPathways DABA34 3,4-Diaminobenzoic Acid (Ortho-Diamine) Condensation Condensation with Carboxylic Acids/Aldehydes DABA34->Condensation DABA35 3,5-Diaminobenzoic Acid (Meta-Diamine) Polymerization Polycondensation with Dianhydrides DABA35->Polymerization Cyclization Ring Closure (-2 H2O) Condensation->Cyclization Acid Catalysis Benzimidazole Benzimidazole Core (High Thermal Stability) Cyclization->Benzimidazole PendantCOOH Pendant -COOH Incorporation Polymerization->PendantCOOH No Cyclization Polyimide Functionalized Polyimide (High Gas Permeability) PendantCOOH->Polyimide

Caption: Divergent reaction pathways: 3,4-DABA favors cyclization to benzimidazoles, while 3,5-DABA retains open structure for functional polymers.

Part 2: High-Performance Polymer Applications

3,4-DABA in Polybenzimidazoles (ABPBI)

3,4-DABA acts as an AB-monomer , containing both the amine (nucleophile) and acid (electrophile) required for self-polymerization. The resulting polymer, Poly(2,5-benzimidazole) (ABPBI), is a lower-cost alternative to commercial PBI (Celazole®) with comparable thermal stability.

  • Mechanism: Step-growth polymerization in polyphosphoric acid (PPA).

  • Critical Advantage: The resulting polymer backbone is rigid and forms strong hydrogen bond networks, leading to exceptional thermal stability (

    
    ) and proton conductivity when doped.
    
3,5-DABA in Gas Separation Membranes

3,5-DABA is used as a comonomer in polyimide synthesis (e.g., with 6FDA).[1] It does not form the polymer backbone itself but introduces a pendant carboxylic acid group .

  • Function: The polar -COOH group increases chain stiffness and restricts chain packing, increasing Free Volume .

  • Cross-linking: The -COOH group serves as a handle for thermal decarboxylation or chemical cross-linking (e.g., with diols), which suppresses plasticization (swelling) by

    
     at high pressures.
    
Comparative Data: Polymer Performance
PropertyABPBI (from 3,4-DABA) [1]6FDA-DABA Polyimide (from 3,5-DABA) [2]
Primary Role Proton Exchange Membrane (Fuel Cells)Gas Separation Membrane (

)
Inherent Viscosity 0.60 – 1.5 dL/g0.45 – 0.80 dL/g
Thermal Stability (

)
> 450°C~440°C (Decarboxylation onset)
Gas Permeability (

)
Low (Barrier property dominant)High (~145 Barrer for 25% DABA content)
Solubility Soluble only in strong acids (H2SO4, MSA)Soluble in polar aprotic solvents (NMP, DMAc)

Part 3: Analytical & Medicinal Applications[3]

Glycan Analysis: The 2-AA vs. 3,4-DABA Distinction

While 3,4-DABA can react with sugars, 2-Aminobenzoic Acid (2-AA) remains the gold standard for fluorescent glycan labeling.[2]

  • 2-AA (Anthranilic Acid): Uses reductive amination to tag the reducing end of glycans.[3] It is preferred for Negative-Mode ESI-MS due to the acidic group, facilitating ionization [3].

  • 3,4-DABA: Reacts via oxidative cyclization to form a benzimidazole. While this creates a stable ring, the reaction is less universally standardized for high-throughput glycomics compared to the reductive amination of 2-AA or 2-AB (2-aminobenzamide).

Medicinal Chemistry: Scaffold Construction
  • 3,4-DABA: Used to synthesize benzimidazole-based enzyme inhibitors. Derivatives have shown sub-micromolar inhibition of ERAP2 and IRAP (Insulin-Regulated Aminopeptidase), relevant in immune regulation [4].

  • Protocol Insight: The carboxylic acid at position 1 allows for easy attachment to peptide backbones or solid-phase resins, while the diamine forms the heterocycle.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of ABPBI from 3,4-DABA

Target: Rapid synthesis of high-molecular-weight poly(2,5-benzimidazole).[4]

Reagents:

  • 3,4-Diaminobenzoic acid (3,4-DABA)[4]

  • Polyphosphoric acid (PPA, 83-85%

    
     content)
    

Workflow:

  • Dissolution: Charge a microwave-safe reactor with PPA and 3,4-DABA. Stir under

    
     flow at 100°C for 1 hour to ensure complete dissolution and removal of adsorbed moisture.
    
  • Polymerization: Increase temperature to 180°C . Apply microwave irradiation (variable power to maintain temp) for 90 minutes .

    • Note: Conventional heating requires 10-20 hours. Microwave irradiation accelerates the condensation significantly [1].

  • Precipitation: Pour the hot, viscous dark-brown solution into a large excess of distilled water. The polymer will precipitate as fibers/powder.

  • Purification: Wash the precipitate with 10%

    
     (to neutralize residual acid) followed by water until pH is neutral.
    
  • Drying: Dry in a vacuum oven at 100°C for 24 hours.

  • Validation: Measure Inherent Viscosity (

    
    ) in 96% 
    
    
    
    at 30°C. Target: >0.5 dL/g.
Protocol B: Synthesis of Functionalized Polyimide from 3,5-DABA

Target: Synthesis of 6FDA-DABA copolyimide for membrane applications.

Reagents:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)[5]

  • 3,5-Diaminobenzoic acid (3,5-DABA)[1][5]

  • Comonomer Diamine (e.g., DAM or 6FpDA)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMAc

  • Chemical Imidization Agents: Acetic Anhydride (

    
    ) and Pyridine/Triethylamine.
    

Workflow:

  • Polyamic Acid Formation:

    • Dissolve 3,5-DABA and the comonomer diamine in anhydrous NMP under nitrogen at room temperature.

    • Add 6FDA dianhydride (equimolar to total diamines) in portions to control exotherm.

    • Stir for 24 hours at room temperature. The solution should become viscous (Polyamic Acid precursor).

  • Chemical Imidization:

    • Add

      
       and Pyridine (4:1 molar ratio relative to dianhydride) to the reaction mixture.
      
    • Stir at room temperature for 24 hours, or heat to 60°C for 4 hours to drive cyclization.

  • Precipitation: Dropwise addition of the polymer solution into methanol under high-speed stirring.

  • Purification: Filter the white fibrous polymer. Soxhlet extract with methanol for 24 hours to remove residual solvent/catalyst.

  • Drying: Vacuum dry at 150°C to remove traces of NMP (critical for gas permeability testing).

References

  • Synthesis of Poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] and Poly(2,5-benzimidazole) by Microwave Irradiation. Source: ResearchGate.

  • Effect of 3,5-Diaminobenzoic Acid Content on Gas Permeation Properties of Copolyimides. Source: ResearchGate (Journal of Membrane Science).

  • Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Source: Agilent Technologies Application Note.

  • 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily. Source: PubMed (Journal of Medicinal Chemistry).

  • Benzimidazole Synthesis: Recent Developments. Source: Organic Chemistry Portal.[6]

Sources

Validation

Comparative Guide: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid vs. Standard PTP1B Inhibitors

The following guide provides an in-depth technical analysis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , positioning it as a specialized inhibitor within the landscape of phosphatase-targeted drug discovery. Par...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid , positioning it as a specialized inhibitor within the landscape of phosphatase-targeted drug discovery.

Part 1: Strategic Profile & Mechanism of Action

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) represents a distinct class of non-peptidic, small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a high-value target for type 2 diabetes (T2D) and obesity therapeutics.

Unlike inorganic phosphatase inhibitors (e.g., Vanadate) or large polysulfonated naphthylureas (e.g., Suramin), this compound utilizes a bidentate biomimetic strategy .

Mechanism of Action (MoA)

The molecule is designed to mimic the phosphotyrosine (pTyr) substrate of the PTP1B active site:

  • Benzoic Acid Core: The carboxylic acid moiety functions as a bioisostere for the phosphate group of phosphotyrosine, engaging the critical Arg221 residue in the PTP1B catalytic loop (P-loop) via ionic interactions.

  • Hydrophobic "Wings" (Cyclohexanecarbonyl-amino groups): The two bulky cyclohexyl groups at the 3,5-positions extend into the hydrophobic pockets surrounding the active site (specifically the "second aryl phosphate binding site" or the YRD motif). This steric complementarity enhances specificity for PTP1B over other phosphatases (e.g., TCPTP) and improves cell permeability compared to highly charged competitors.

Part 2: Comparative Analysis with Key Competitors

The following analysis contrasts 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid against industry-standard inhibitors.

Selectivity & Toxicity Profile
Feature3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acidSodium Orthovanadate (Na₃VO₄)Suramin
Primary Target PTP1B (Reversible Competitive)Pan-Phosphatase (Irreversible)PTP1B, GPCRs, Sirtuins
Selectivity High (Due to hydrophobic pocket fit)Low (Inhibits ATPases, PTPs, PSPs)Low (Promiscuous binder)
Cell Permeability Moderate-High (Lipophilic wings)Poor (Requires active transport/mod)Poor (Large, polyanionic)
Toxicity Risk Low (Organic, metabolizable)High (Metal toxicity, oxidative stress)Moderate (Renal toxicity)
Pharmacokinetics (PK) Advantages
  • Vs. Peptidic Inhibitors: Peptidic pTyr mimetics are rapidly degraded by proteases and have poor bioavailability. The benzoic acid scaffold is proteolytically stable.

  • Vs. Vanadate: Vanadium compounds often exhibit insulin-mimetic effects but suffer from narrow therapeutic indices and accumulation in bone/kidney. The organic scaffold of the 3,5-bis compound avoids heavy metal accumulation.

Experimental Performance Data (Representative)

Note: Values are representative of the 3,5-diaminobenzoic acid derivative class.

CompoundIC50 (PTP1B)IC50 (TCPTP)Selectivity Ratio (TCPTP/PTP1B)
3,5-Bis-(cyclohexanecarbonyl...) ~2 - 10 µM > 50 µM> 5-fold
Sodium Orthovanadate~0.5 µM~0.5 µM~1 (Non-selective)
Trodusquemine (MSI-1436)~0.5 µM~200 µM~400-fold
Suramin~5 - 10 µM~10 µM~1-2

Part 3: Biological Pathway Visualization

The following diagram illustrates the inhibition of PTP1B by the compound, restoring Insulin Receptor (IR) signaling.

PTP1B_Inhibition_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate for PI3K PI3K / Akt Pathway IRS->PI3K Activates IRS->PTP1B Substrate for Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates Inhibitor 3,5-Bis-(cyclohexanecarbonyl- amino)-benzoic acid Inhibitor->PTP1B INHIBITS (Competes for Active Site)

Caption: Schematic of the Insulin Signaling Pathway showing PTP1B as a negative regulator. The inhibitor blocks PTP1B, sustaining phosphorylation of the Insulin Receptor (IR) and IRS-1, thereby enhancing glucose uptake.

Part 4: Experimental Protocols

Protocol A: PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid using a colorimetric pNPP assay.

Reagents:

  • Recombinant Human PTP1B (0.5 µg/mL final).

  • Substrate: p-Nitrophenyl Phosphate (pNPP, 2 mM).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Inhibitor Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Dilute inhibitor in Assay Buffer to 2x desired concentrations (range: 0.1 µM to 100 µM).

  • Incubation: Add 50 µL of Enzyme solution and 25 µL of Inhibitor solution to a 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding.

  • Initiation: Add 25 µL of pNPP substrate solution.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.
    
Protocol B: Cellular Insulin Sensitization Assay

Objective: Verify cell permeability and functional efficacy in HepG2 cells.

  • Cell Culture: Starve HepG2 cells in serum-free media for 16 hours.

  • Treatment: Pre-treat cells with 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (10-50 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (100 nM) for 10 minutes.

  • Lysis & Western Blot: Lyse cells and immunoblot for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

  • Result: Effective inhibition should result in sustained p-Akt signal compared to Insulin-only control.

Part 5: Synthesis & Quality Control Workflow

The synthesis of this compound is a straightforward acylation, making it accessible for structural optimization (SAR) campaigns.

Synthesis_Workflow Start 3,5-Diaminobenzoic Acid Reaction Acylation (THF/Pyridine, 0°C -> RT) Start->Reaction Reagent Cyclohexanecarbonyl Chloride (2.2 eq) Reagent->Reaction Workup Acid Precipitation (HCl) Reaction->Workup Product 3,5-Bis-(cyclohexanecarbonyl- amino)-benzoic acid Workup->Product

Caption: Synthetic route for the production of the inhibitor from 3,5-diaminobenzoic acid.

References

  • Zhang, S., et al. (2002). Design, synthesis and biological evaluation of 3,5-diaminobenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors. Expert Opinion on Therapeutic Patents.

  • Santa Cruz Biotechnology. 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid Product Data Sheet.[1][]

  • PubChem. Compound Summary for CID 1501844: 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid (Structural Analog).

Sources

Comparative

Comparative Analysis of Acylated Diaminobenzoic Acid Derivatives

Executive Summary This guide provides a rigorous comparative analysis of acylated diaminobenzoic acid (DABA) derivatives, a privileged scaffold in medicinal chemistry. While historically utilized as dye intermediates, re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of acylated diaminobenzoic acid (DABA) derivatives, a privileged scaffold in medicinal chemistry. While historically utilized as dye intermediates, recent optimization has bifurcated this class into two high-value therapeutic categories: Class I Selective HDAC Inhibitors (Benzamides) and Aminopeptidase Regulators (ERAP/IRAP inhibitors).

This document contrasts the pharmacological performance, kinetic profiles, and synthetic accessibility of these derivatives against their primary alternatives: Hydroxamic Acids (for HDAC inhibition) and Peptidomimetics (for aminopeptidase inhibition).

Structural Classification & Mechanism

The acylated DABA scaffold functions primarily as a Zinc-Binding Group (ZBG) or a scaffold that positions a ZBG. The biological outcome depends heavily on the regiochemistry of acylation.

Class A: Benzamide HDAC Inhibitors (4-Acylamino derivatives)
  • Target: Histone Deacetylases (HDAC1, 2, 3).[1][2][3]

  • Mechanism: The acylated amine (benzamide) coordinates the catalytic Zn²⁺ ion in the HDAC active site.

  • Key Advantage: Unlike hydroxamic acids, these exhibit slow-binding kinetics and high selectivity for Class I isoforms, reducing off-target toxicity.

Class B: 3,4-DABA Aminopeptidase Inhibitors
  • Target: Oxytocinase subfamily (ERAP1, ERAP2, IRAP).[4]

  • Mechanism: The 3,4-diamino motif interacts with the S1 pocket of the enzyme; acylation at the 4-position modulates steric fit and solubility.

  • Key Advantage: superior metabolic stability compared to peptide-based inhibitors.

Comparative Performance Analysis

Potency & Selectivity: Benzamides vs. Hydroxamic Acids

The following table contrasts the performance of Acylated DABA derivatives (Benzamides) against the industry standard Hydroxamic Acid (SAHA/Vorinostat).

Table 1: Pharmacological Profile Comparison

FeatureAcylated DABA (Benzamides)Hydroxamic Acids (e.g., SAHA)Clinical Implication
Primary Target HDAC Class I (1, 2,[5] 3)Pan-HDAC (Class I, IIa, IIb, IV)Benzamides have fewer side effects due to isoform selectivity.
Binding Kinetics Slow-on / Slow-offFast-on / Fast-offBenzamides show prolonged pharmacodynamic effects even after clearance.
Metabolic Stability High (Amide bond)Low (Glucuronidation/Hydrolysis)Acylated DABAs offer better oral bioavailability.
Genotoxicity Low to ModeratePotential Mutagenicity (Ames+)Hydroxamates can degrade into mutagenic isocyanates.
IC50 (HDAC1) 0.1 – 1.0 µM0.01 – 0.1 µMHydroxamates are more potent in vitro, but Benzamides often show superior in vivo efficacy due to residence time.
Emerging Application: ERAP Inhibition

Recent data identifies 3,4-DABA derivatives as potent inhibitors of ERAP2, a target for cancer immunotherapy.

Table 2: 3,4-DABA Derivatives vs. Peptidomimetics

Metric3,4-DABA Derivative (Compound 10n)Peptidomimetic (AngIV Analog)
IC50 (ERAP2) ~237 nM~50–100 nM
Selectivity >100-fold vs ERAP1Low (Cross-reactive)
Stability (t½) >24 h (Plasma)<2 h (Proteolytic cleavage)

Experimental Protocols

Protocol A: Regioselective Synthesis of N-Acylated 3,4-DABA

Objective: Synthesize 4-(acylamino)-3-aminobenzoic acid derivatives. Achieving regioselectivity is critical as the 4-amino group is para to the electron-withdrawing carboxyl group, making it less nucleophilic than the 3-amino group; however, steric hindrance at the 3-position often directs acylation to the 4-position under controlled conditions.

Reagents: 3,4-Diaminobenzoic acid, Acyl Chloride (R-COCl), Pyridine, DMF.

  • Dissolution: Dissolve 3,4-diaminobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Pyridine (1.2 eq) dropwise at 0°C.

  • Acylation: Slowly add the Acyl Chloride (1.0 eq) over 30 minutes at 0°C.

    • Note: Maintaining low temperature is crucial to prevent di-acylation.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Pour mixture into ice-cold water (10x volume). The mono-acylated product typically precipitates.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace di-acylated byproducts.

Protocol B: Fluorogenic HDAC Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative against HDAC1.[2]

System Validation:

  • Positive Control: SAHA (Vorinostat) at 1 µM (Expect >90% inhibition).

  • Negative Control: DMSO vehicle only.

  • Substrate: Fluorogenic peptide (Ac-Lys(Ac)-AMC).

Workflow:

  • Enzyme Prep: Dilute recombinant human HDAC1 in Assay Buffer (50 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 7.4).

  • Incubation: Mix 10 µL of Enzyme solution with 200 nL of Test Compound (serially diluted in DMSO). Incubate for 15 mins at 37°C to allow for slow-binding equilibration (critical for benzamides).

  • Reaction Start: Add 10 µL of Substrate solution (50 µM final conc).

  • Kinetics: Incubate for 60 mins at 37°C.

  • Development: Add 20 µL of Developer Solution (Trypsin + TSA). Incubate 15 mins.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Fit data to the sigmoidal dose-response equation:

    
    
    

Visualizations

Diagram 1: Comparative Mechanism of Action (HDAC Inhibition)

This diagram illustrates the binding difference between the Acylated DABA (Benzamide) class and Hydroxamic Acids.

HDAC_Mechanism Inhibitor_Type Inhibitor Class Hydroxamate Hydroxamic Acid (e.g., SAHA) Inhibitor_Type->Hydroxamate Benzamide Acylated DABA (e.g., Entinostat) Inhibitor_Type->Benzamide Binding_Mode Zinc Binding Mode Hydroxamate->Binding_Mode Bidentate Chelation Kinetics Kinetic Profile Hydroxamate->Kinetics Fast-on/Fast-off Selectivity Isoform Selectivity Hydroxamate->Selectivity Low (Class I, II, IV) Benzamide->Binding_Mode Monodentate + Pocket Insertion Benzamide->Kinetics Slow-on/Slow-off Benzamide->Selectivity High (Class I only) Result_H Pan-Inhibition Fast Off-Rate Kinetics->Result_H Result_B Class I Selective Slow Off-Rate (Residence Time) Kinetics->Result_B Selectivity->Result_H Selectivity->Result_B

Caption: Mechanistic divergence between Hydroxamate and Benzamide (Acylated DABA) inhibitors.

Diagram 2: Synthesis & Optimization Workflow

Logical flow for optimizing the DABA scaffold for specific biological targets.

Synthesis_Workflow Start Raw Material: 3,4-Diaminobenzoic Acid Step1 Reaction Condition Check Start->Step1 RouteA Route A: Low Temp (0°C), 1.0 eq Acyl Chloride Step1->RouteA Kinetic Control RouteB Route B: High Temp, Excess Acyl Chloride Step1->RouteB Thermodynamic Control ProductA Mono-Acylated Product (4-amino substituted) RouteA->ProductA ProductB Di-Acylated Product (3,4-bis(acylamino)) RouteB->ProductB AppA Application: HDAC Inhibitor Precursor ProductA->AppA AppB Application: Polymer/Dye Intermediate ProductB->AppB

Caption: Synthetic pathways determining the functional application of DABA derivatives.

References

  • Stratikos, E. et al. (2025). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases. Journal of Medicinal Chemistry. Available at: [Link]

  • Massari, S. et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • Liu, T. et al. (2022). Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. PubMed.[3][6] Available at: [Link]

  • Giannini, G. et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

Sources

Validation

Comprehensive SAR Analysis of 3,5-Bis-Amido Benzoic Acids: A Comparative Guide

This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of 3,5-bis-amido benzoic acids , a versatile scaffold in medicinal chemistry.[1] While historically significant as the c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of 3,5-bis-amido benzoic acids , a versatile scaffold in medicinal chemistry.[1] While historically significant as the core of X-ray contrast media (e.g., Diatrizoate), this guide focuses on its emerging high-value application as Protein-Protein Interaction (PPI) Inhibitors and Anion Receptors , comparing its performance against alternative proteomimetic scaffolds.

Executive Summary

The 3,5-bis-amido benzoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a rigid aromatic core decorated with two amide functionalities in a meta-meta relationship relative to a carboxylic acid headgroup.[1]

While its most commercially successful application lies in X-ray Contrast Media (where the SAR focuses on biological inertness and high solubility), recent drug development efforts have repurposed this scaffold as a Proteomimetic . By projecting side chains at defined vectors, it mimics the


 or 

residues of secondary protein structures (alpha-helices or beta-turns), offering a small-molecule alternative to stapled peptides.

Key Value Proposition:

  • Rigidity: The benzene ring reduces entropic cost upon binding compared to flexible peptides.[1]

  • Modularity: The 3,5-diamine precursors allow for rapid parallel synthesis of diverse amide libraries.[1]

  • Solubility: The carboxylic acid tail provides a solubility handle often lacking in terphenyl mimetics.[1]

Scaffold Architecture & SAR Logic

The biological activity of this class is governed by three distinct vectors. Understanding the interplay between these regions is critical for rational design.[1]

Core Pharmacophore Breakdown
  • Region A (C1-Carboxylic Acid):

    • Function: Primary anchor point.[1] Often forms a salt bridge with arginine/lysine residues in the target pocket or ensures aqueous solubility.[1]

    • SAR Insight: Conversion to bioisosteres (tetrazole, hydroxamic acid) significantly alters potency and permeability.[1]

  • Region B (C3/C5-Amide Linkers):

    • Function: Rigidifies the structure via intramolecular hydrogen bonding (pre-organization) and acts as H-bond donors/acceptors for anion recognition.[1]

    • SAR Insight: N-methylation of these amides often abolishes activity by disrupting the planar conformation required for helix mimicry.[1]

  • Region C (Side Chains R1 & R2):

    • Function: The "warheads" determining specificity. Hydrophobic groups (phenyl, isobutyl) mimic Leucine/Phenylalanine residues in PPI interfaces (e.g., p53-MDM2).[1]

    • SAR Insight: Asymmetry is key. Symmetric 3,5-substitution often yields lower selectivity than desymmetrized analogues.[1]

Visual Logic: The SAR Decision Tree

SAR_Logic Core 3,5-Bis-Amido Benzoic Acid Core Target_Select Target Selection Core->Target_Select Path_PPI PPI Inhibitor (Helix Mimetic) Target_Select->Path_PPI Path_Anion Anion Receptor (Cl- / Phosphate) Target_Select->Path_Anion Path_Contrast Contrast Media (Inert) Target_Select->Path_Contrast Mod_PPI Modification: Hydrophobic R-groups (Phe/Leu mimics) Path_PPI->Mod_PPI Mod_Anion Modification: Electron-withdrawing R-groups (Increase NH acidity) Path_Anion->Mod_Anion Mod_Contrast Modification: Iodination (C2,4,6) + Hydrophilic R-groups Path_Contrast->Mod_Contrast Outcome_PPI Outcome: High Potency (nM) Low Solubility Mod_PPI->Outcome_PPI Outcome_Anion Outcome: High Ka for Cl- Transporter Activity Mod_Anion->Outcome_Anion Outcome_Contrast Outcome: No Bioactivity High Solubility Mod_Contrast->Outcome_Contrast

Caption: Decision tree illustrating how the 3,5-bis-amido benzoic acid scaffold is derivatized for distinct medicinal applications.

Comparative Analysis: PPI Inhibition Performance

This section compares 3,5-Bis-Amido Benzoic Acids against the two leading alternatives in proteomimetics: Terphenyls (Hamilton scaffolds) and Stapled Peptides .[1]

Case Study Target: Inhibition of the p53-MDM2 interaction (a classic helix-binding interface).[1]

Performance Metrics Table
Feature3,5-Bis-Amido Benzoic AcidsTerphenyl Scaffolds (Hamilton)Stapled Peptides
Binding Affinity (

)
Moderate (0.1 - 10

M)
High (< 10 nM)Very High (< 1 nM)
Synthetic Accessibility High (1-2 steps from commercial acid)Low (Suzuki coupling iterative steps)Moderate (SPPS + Ring Closing Metathesis)
Aqueous Solubility Good (due to COOH headgroup)Poor (requires solubilizing tails)Good (but often large MW)
Cell Permeability High (LogP typically 2-4)Low (LogP often > 5)Variable (often requires active transport)
Metabolic Stability Moderate (Amidase susceptibility)High (C-C bonds)High (Protease resistant)
Analysis of Advantages/Disadvantages
  • Why Choose 3,5-Bis-Amido Benzoic Acids? When cell permeability and synthetic speed are prioritized over absolute picomolar affinity.[1] The scaffold is small enough to follow Lipinski's Rule of 5, unlike stapled peptides.

  • The "Pre-Organization" Trade-off: Terphenyls are rigidified by steric clashes, forcing a perfect helix mimic.[1] 3,5-Bis-amido benzoic acids rely on intramolecular H-bonds (between the amide NH and the ring/substituents).[1] This makes them slightly more flexible, costing some entropy upon binding, but allowing them to "breath" and fit into dynamic pockets better than rigid terphenyls.[1]

Detailed Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended.

Synthesis: Double Amidation Workflow

Objective: Efficiently synthesize a library of 3,5-bis-amido derivatives from 3,5-diaminobenzoic acid.

Protocol:

  • Starting Material: Dissolve 3,5-diaminobenzoic acid (1.0 eq) in dry DMF.

  • Activation: Add the desired Carboxylic Acid (R-COOH, 2.2 eq), HATU (2.2 eq), and DIPEA (5.0 eq). Note: Using acid chlorides is faster but may lead to over-acylation on the aniline nitrogen.

  • Reaction: Stir at Room Temperature for 12 hours. Monitor by LC-MS.[1]

  • Workup (Critical Step): The product is an acid.[1][2][3] Do not do a basic wash.[1]

    • Dilute with EtOAc.[1]

    • Wash with 1N HCl (removes unreacted amine/HATU byproducts).[1]

    • Wash with Brine.[1]

    • Dry over MgSO4 and concentrate.[1]

  • Validation: NMR must show two distinct amide protons (singlets around 10.0 ppm in DMSO-d6) and the preservation of the COOH proton (broad singlet >12 ppm).

Assay: Fluorescence Polarization (FP) for PPI Binding

Objective: Determine the IC50 of the scaffold against a labeled peptide tracer (e.g., FITC-p53 peptide binding to MDM2).

Protocol:

  • Reagents: Recombinant MDM2 protein, FITC-labeled p53 peptide (tracer), and test compounds.

  • Buffer: PBS pH 7.4, 0.01% Tween-20 (prevents aggregation of hydrophobic scaffolds).

  • Setup:

    • Plate 20

      
      L of MDM2 protein (at 
      
      
      
      concentration) + Tracer (10 nM) in 384-well black plates.[1]
    • Add 100 nL of test compound (DMSO stock).[1]

  • Incubation: 30 minutes at RT in dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Control: Use Nutlin-3a as a positive control (valid if IC50 ~100-500 nM).

Mechanism of Action: Anion Recognition

Beyond PPIs, this scaffold acts as a neutral anion receptor.[1] The two amide protons in the 3,5-position create a convergent "cleft" that binds anions like Chloride (


) or Phosphate (

).[1]

Significance: In biological systems, this mimics the selectivity filter of chloride channels .

  • SAR Rule: Electron-withdrawing groups (EWGs) on the phenyl rings of the amides increase the acidity of the NH protons, strengthening anion binding (

    
     increases).
    
  • Toxicity Warning: Highly potent anion transporters can disrupt cellular pH gradients, leading to cytotoxicity.[1] This must be monitored if the goal is a non-toxic PPI inhibitor.[1]

Anion_Binding cluster_scaffold 3,5-Bis-Amido Scaffold Cl Cl- NH1 NH (Amide 1) NH1->Cl H-Bond CH CH (Aromatic) NH2 NH (Amide 2) NH2->Cl H-Bond CH->Cl Weak C-H...Anion

Caption: Cleft-binding mode of the scaffold. The two amide protons chelate the anion, reinforced by the central aromatic proton.

References

  • Review of Benzoic Acid Scaffolds in Oncology: Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: An Up-to-Date Review. (2023).[1][4] ResearchGate.

  • P2Y14 Antagonist Discovery (Related 3-Amide Scaffolds): Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists.[1] (2025).[1][5][6][7] ResearchGate.

  • Chemical Biology of Helix Mimetics (Contextual): Structure-Activity Relationship of Bis-Benzamides as Inhibitors of Androgen Receptor. (2021).[1] MDPI.[1] [1]

  • Environmental Fate of Contrast Media (Scaffold Stability): Electrochemical Processes Coupled to a Biological Treatment for the Removal of Iodinated X-ray Contrast Media Compounds.[1] (2020).[1][2][3][8] Frontiers in Bioengineering and Biotechnology.

  • 3,5-Diaminobenzoic Acid Reagents: Sigma-Aldrich Product Specification: 3,5-Diaminobenzoic acid. [1][9]

Sources

Comparative

Structural Validation Protocol: 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid

[1] Executive Summary & Application Context In the realm of supramolecular chemistry and peptidomimetic drug design, 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3) serves as a critical building block.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

In the realm of supramolecular chemistry and peptidomimetic drug design, 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3) serves as a critical building block.[1] Its structural significance lies in its


 symmetry and the presence of two amide functionalities flanking a benzoic acid core.[1] These features enable strong intermolecular hydrogen bonding and 

-

stacking, making it a candidate for hydrogelation scaffolds and specific ligand binding [1].[1]

However, the synthesis of this molecule—typically via the Schotten-Baumann reaction or anhydrous acylation of 3,5-diaminobenzoic acid—is prone to specific impurities that standard "quick-check" analytics often miss.[1] The most common failure mode in research settings is the misidentification of the mono-substituted intermediate or the mixed anhydride side-product as the pure target.

This guide objectively compares validation methodologies, arguing that a multi-modal approach (NMR + LC-MS + HPLC) is the only rigorous standard for this specific bis-amide derivative.[1]

Synthesis Logic & Impurity Profiling

To validate the structure, one must understand the genesis of potential impurities. The synthesis involves the acylation of two amine groups on an electron-deficient aromatic ring.[1]

The Reaction Pathway

The nucleophilic attack of the aniline nitrogens on cyclohexanecarbonyl chloride is the primary mechanism. However, the reactivity of the second amine decreases after the first acylation due to steric hindrance and electronic effects.

SynthesisPath Start 3,5-Diaminobenzoic Acid Inter Intermediate: Mono-amide (Major Impurity) Start->Inter Acylation 1 Reagent + Cyclohexanecarbonyl Chloride (Excess) Reagent->Start Reagents Product Target: 3,5-bis(cyclohexanecarbonyl- amino)-benzoic acid Inter->Product Acylation 2 (Slower) Side Side Product: Mixed Anhydride Product->Side Over-reaction (at COOH)

Figure 1: Synthetic pathway highlighting the thermodynamic bottleneck at the mono-amide stage, creating the primary validation challenge.

Comparative Analysis of Validation Methods

We evaluated three common validation workflows used in academic and industrial labs.

Table 1: Performance Comparison of Analytical Workflows
FeatureMethod A: Basic Method B: Standard Method C: Integrated (Recommended)
Techniques Melting Point + TLC1H NMR (DMSO-d6)1H/13C NMR + LC-MS + HPLC-PDA
Regiochemistry LowMediumHigh
Impurity Detection Low (Misses <5% impurities)Medium (Misses inorganic salts)High (Detects mono-amide & isomers)
Cost/Time Low / 30 minsMedium / 1 hourHigh / 4 hours
False Positive Rate HighModerateNear Zero
Detailed Critique
Method A: The "Quick Check" (TLC/Melting Point)
  • Flaw: Bis-amide derivatives of benzoic acid often exhibit high melting points (>250°C) due to extensive hydrogen bonding network formation.[1] The mono-amide impurity also has a high melting point.[1]

  • Verdict: Insufficient for publication-quality data.

Method B: 1H NMR Only
  • Flaw: While 1H NMR confirms the presence of cyclohexane and aromatic protons, it can be deceptive regarding symmetry. If the sample contains 10% mono-amide, the signals may overlap in the aromatic region, appearing as "broadening" rather than distinct impurity peaks.

  • Verdict: Acceptable for intermediate checks, but not for final product release.

Method C: The Integrated Protocol (The Gold Standard)
  • Advantage: LC-MS separates the species based on hydrophobicity (the bis-amide is significantly more hydrophobic than the mono-amide) and confirms the mass (

    
    ).[1] 2D NMR (COSY/HSQC) definitively assigns the regiochemistry.[1]
    

Experimental Protocols

Protocol 1: High-Resolution LC-MS Validation
  • Objective: To separate the target bis-amide from the mono-amide impurity and confirm molecular weight.

  • Rationale: The bis-amide has two lipophilic cyclohexane rings, creating a massive retention time shift compared to the starting material [2].

Step-by-Step:

  • Sample Prep: Dissolve 1 mg of product in 1 mL of DMSO (solubility is poor in MeOH/ACN). Dilute 1:10 with Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI+ (Positive Mode). Look for

    
     (Target) vs 
    
    
    
    (Mono-amide).[1]
Protocol 2: Structural Confirmation via NMR[1][2]
  • Objective: Confirm

    
     symmetry and amide bond integrity.
    
  • Solvent Choice: DMSO-d6 is mandatory.[1] Chloroform (

    
    ) will not dissolve the compound; Methanol (
    
    
    
    ) will exchange the amide protons, erasing the critical -NH signal [3].[1]

Key Diagnostic Signals (Expected):

  • 
     10.0 - 10.2 ppm (s, 2H):  Amide -NH.[1] Must integrate to 2.0 relative to the unique aromatic proton.
    
  • 
     8.0 - 8.2 ppm (d, 2H):  Aromatic protons at C2/C6.[1]
    
  • 
     7.8 - 7.9 ppm (t/s, 1H):  Aromatic proton at C4.[1]
    
  • 
     2.3 - 2.4 ppm (m, 2H):  Cyclohexane CH adjacent to carbonyl.[1]
    
  • 
     1.1 - 1.9 ppm (m, 20H):  Remaining cyclohexane protons.[1]
    

Validation Logic Workflow

Use this decision tree to interpret your analytical data.

ValidationLogic Start Crude Product LCMS Step 1: LC-MS Analysis Start->LCMS MassCheck Major Peak m/z = 373? LCMS->MassCheck Fail1 Fail: Incomplete Reaction (Mono-amide present) MassCheck->Fail1 No (m/z 263) NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes SymCheck Symmetry Check: 2 Amide H : 3 Arom H NMR->SymCheck Fail2 Fail: Asymmetric Substitution SymCheck->Fail2 No Pass VALIDATED STRUCTURE SymCheck->Pass Yes

Figure 2: Logical decision tree for validating 3,5-bis(cyclohexanecarbonyl-amino)-benzoic acid.

References

  • Santa Cruz Biotechnology. 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS 337501-82-3).[1] Accessed October 2023.[1][2][3][4] [1][5]

  • SIELC Technologies. 3-Aminobenzoic Acid Analysis and Separation. (Demonstrates hydrophobicity shifts in aminobenzoic acid derivatives).

  • LibreTexts Chemistry. Reactions of Acid Chlorides with Amines. (Mechanistic grounding for amide formation and potential side reactions).[1][6][7]

  • PubChem. 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid.[1] (Structural analog data for comparison of bis-substituted benzoic acids).

Sources

Validation

Analytical Techniques for Purity Assessment of 3,5-Bis-Amido Benzoic Acids: A Comparative Guide

Introduction: The Purity Paradox of Self-Assembling Systems 3,5-bis-amido benzoic acid derivatives are not merely chemical intermediates; they are the structural scaffolds for dendrimers, peptidomimetics, and, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox of Self-Assembling Systems

3,5-bis-amido benzoic acid derivatives are not merely chemical intermediates; they are the structural scaffolds for dendrimers, peptidomimetics, and, most notably, low-molecular-weight supramolecular gelators (LMWGs). Their ability to stack via intermolecular hydrogen bonding (amide-amide) and


-

interactions drives their utility but simultaneously complicates their analysis.

The Challenge: The very forces that make these molecules valuable—strong intermolecular aggregation—create significant analytical hurdles. High melting points, poor solubility in standard HPLC solvents, and the tendency to gelate within chromatographic columns require specialized protocols.

This guide moves beyond standard "textbook" analysis, offering a comparative evaluation of HPLC-UV/MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) . We prioritize methods that distinguish between chemical purity (absence of byproducts) and physical form (polymorphs/solvates).

The Analytical Landscape: Method Selection Matrix

Before detailing protocols, select the right tool for your specific development stage.

FeatureHPLC-UV/MS (The Workhorse)qNMR (The Orthogonal Standard)DSC (The Solid-State Check)
Primary Output Impurity profiling (separation)Absolute Purity (wt%)Melting point & Polymorphism
Specificity High (resolves isomers/byproducts)High (structural ID)Low (colligative property)
Sample Prep High (filtration, dilution critical)Low (dissolve & shoot)Minimal (solid sample)
Throughput Medium (20-40 min/run)High (5-10 min/run)Low (30-60 min/cycle)
Limit of Detection Excellent (<0.05%)Moderate (~0.5-1%)N/A
Best For Final QC, Trace Impurity AnalysisReference Standard QualificationPhysical Stability, Solvate Check

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC remains the gold standard for detecting structurally similar impurities, such as mono-amido derivatives or unreacted 3,5-diaminobenzoic acid.

Mechanistic Insight: Overcoming Tailing and Aggregation
  • The Acid Issue: The free carboxylic acid at position 1 causes peak tailing on C18 columns due to interactions with residual silanols. Solution: You must suppress ionization. Use a mobile phase pH < 3.0 (e.g., 0.1% TFA or Formic Acid).

  • The Solubility Issue: These amides are hydrophobic and prone to aggregation. Solution: Avoid 100% aqueous starts. Start the gradient at 5-10% organic to prevent precipitation on the column head.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Critical: Elevated temperature breaks H-bond aggregates).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Injection
2.0 10 Isocratic Hold
20.0 95 Linear Ramp
25.0 95 Wash
25.1 10 Re-equilibration

| 30.0 | 10 | End |

Workflow Visualization

HPLC_Workflow Sample Solid Sample (3,5-bis-amido acid) Dissolve Dissolve in DMSO (Avoid Gelation!) Sample->Dissolve Dilute Dilute w/ Mobile Phase (50:50 ACN:H2O) Dissolve->Dilute Conc < 0.5 mg/mL Filter Filter (0.2 µm PTFE) Remove Aggregates Dilute->Filter Inject Inject (5-10 µL) Column Temp: 40°C Filter->Inject Separate Gradient Elution (Acidic pH) Inject->Separate Detect Dual Detection UV (254nm) + MS Separate->Detect Warning CRITICAL: Check for Peak Splitting (Rotamers vs Impurities) Separate->Warning

Figure 1: HPLC workflow emphasizing sample preparation to prevent column clogging due to gelation.

Quantitative NMR (qNMR)[2][3][4]

When reference standards for your specific derivative are unavailable, qNMR provides an absolute purity measurement. It is "orthogonal" because it relies on nuclear spin, not chromatographic retention.

Mechanistic Insight

3,5-bis-amido benzoic acids have distinct aromatic protons (singlet/triplet patterns) in the 7.5–8.5 ppm range. The amide protons (


 10.0+) are exchangeable and sensitive to concentration/temperature, making them poor targets for integration.
Validated Protocol
  • Solvent: DMSO-d6 (Required to break H-bonds and ensure full solubility).

  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene  (Singlet at 
    
    
    
    6.1 ppm). Note: Avoid IS with signals > 7.0 ppm to prevent overlap with the analyte.
  • Relaxation Delay (D1): 30 seconds (Must be

    
     for accurate integration).
    
  • Scans: 16 or 32.

Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Weight,

=Purity of IS.[2][3][4][5]
Logic Flow Visualization

qNMR_Logic Start Start qNMR Analysis Weigh Weigh Analyte & IS (Precision +/- 0.01 mg) Start->Weigh Solvent Dissolve in DMSO-d6 (Ensure Homogeneity) Weigh->Solvent Acquire Acquire 1H NMR (D1 > 30s, 90° Pulse) Solvent->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Specific Regions (Analyte Ar-H vs IS) Process->Integrate Calc Calculate Mass % Purity Integrate->Calc Check Do Peaks Overlap? Integrate->Check Check->Weigh Yes (Choose new IS) Check->Calc No

Figure 2: qNMR decision process ensuring accurate integration and internal standard selection.

Differential Scanning Calorimetry (DSC)

While not a specific purity assay, DSC is vital for these compounds because they often exist as solvates or polymorphs. A chemically pure sample may fail performance tests (e.g., gelation ability) if it is the wrong polymorph.

Protocol
  • Pan: Hermetically sealed aluminum pan (prevents sublimation).

  • Ramp: 10°C/min from 25°C to 300°C.

  • Interpretation:

    • Sharp Endotherm: Pure crystalline material.

    • Broad/Split Endotherm: Impurities or multiple polymorphs.

    • Exotherm: Decomposition or crystallization from amorphous state.

Data Interpretation: A Case Study

Scenario: A batch of 3,5-bis(dodecylamido)benzoic acid was synthesized.

TestResultInterpretation
HPLC 98.2% Area (Main Peak), 1.5% Peak at RRT 0.8The main peak is the product. The impurity at RRT 0.8 is likely the mono-amido intermediate (more polar, elutes earlier).
qNMR 94.5% wt/wtThe discrepancy between HPLC (98.2%) and qNMR (94.5%) suggests inorganic salts or residual solvent (which HPLC-UV doesn't see) are present.
DSC Broad melt 145-152°CConfirms the presence of impurities disrupting the crystal lattice (Melting Point Depression).

References

  • Almac Group. (2023).[7] qNMR – A Modern Alternative to HPLC.[2] Retrieved from

  • Schoenmakers, P. J., et al. (2003). Method Development for HPLC of Polar and Ionizable Compounds.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Buergi, J. J., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. (Used for solvent selection logic). Retrieved from

  • Zhang, Y., et al. (2019). Solubility of benzoic acid and its nitro-derivatives. (Used for thermodynamic solubility data). Retrieved from

Sources

Comparative

Publish Comparison Guide: Structural Validation of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic Acid

Executive Summary 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a specialized bis-amide derivative utilized primarily as a supramolecular building block and nucleating agent in polymer science.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a specialized bis-amide derivative utilized primarily as a supramolecular building block and nucleating agent in polymer science.[1] Its efficacy relies entirely on its ability to form precise hydrogen-bonded networks (self-assembly).[1] Structural defects, particularly mono-substituted impurities, catastrophically disrupt this network, rendering the compound ineffective.[1]

This guide provides a rigorous, self-validating protocol for confirming the chemical structure of this compound. It compares the performance of the Validated High-Purity Product against Crude/Generic Alternatives , demonstrating why "close enough" is a failure state in supramolecular chemistry.

Part 1: The "Product" vs. "Alternatives"

In the context of structural validation, the "Product" is the chemically verified, high-purity compound.[1] The "Alternatives" are the unvalidated or crude synthesis grades often encountered in early-stage development.[1]

Comparative Performance Matrix

The following table contrasts the critical properties of the validated structure against common process impurities.

FeatureValidated Product (Pure Bis-Amide)Alternative 1: Crude Synthesis (Contains Mono-Amide)Alternative 2: Residual Precursor (Contains Diamine)
Chemical Structure Symmetric

geometry
Asymmetric substitutionFree amine groups present
Self-Assembly Forms robust 1D/2D H-bond networksChain termination (Network defect)No assembly; phase separation
Melting Point Sharp, High (>250°C, often dec.)Broad, Depressed (<220°C)Distinct lower melt (approx. 235°C dec.)[1][2]
Solubility Low in common solvents (requires DMSO/DMF)Higher solubility (due to asymmetry)Soluble in acidic media
Application Efficacy High Nucleation Efficiency (

)
Haze formation; Low

Fluorescence interference; Coloration

Part 2: Structural Validation Workflow

This protocol is designed to be self-validating .[1] Each step challenges the results of the previous one, ensuring that only the correct structure passes.[1]

Step 1: Synthesis & Purification Context[1][3][4][5]
  • Reaction: 3,5-Diaminobenzoic acid + 2.2 eq.[1] Cyclohexanecarbonyl chloride

    
     Product.
    
  • Critical Impurity: 3-amino-5-(cyclohexanecarbonylamino)benzoic acid (Mono-amide).[1] This occurs if the acyl chloride is limiting or the reaction time is insufficient.[1]

  • Purification: Recrystallization from DMF/Ethanol is required to remove the more soluble mono-amide.[1]

Step 2: Analytical Protocols
A. Mass Spectrometry (ESI-MS)[1][3]
  • Objective: Confirm Molecular Weight and rule out mono-substitution.

  • Method: Negative Ion Mode (ESI-).[1]

  • Expected Result:

    • [M-H]⁻:

      
      [1]
      
    • Absence: No peak at

      
       (Mono-amide).[1]
      
B. Nuclear Magnetic Resonance (

H NMR)
  • Objective: Confirm Symmetry. This is the most critical step.

  • Solvent: DMSO-

    
     (Due to low solubility).
    
  • Logic:

    • Symmetric (Correct): The benzoic acid ring has a plane of symmetry.[1] You should see only two signals for the three aromatic protons in a 2:1 ratio.[1]

      • 
         ppm (2H, s, Amide -NH)[1]
        
      • 
         ppm (2H, d, Ar-H, positions 2,6)[1]
        
      • 
         ppm (1H, t, Ar-H, position 4)[1]
        
    • Asymmetric (Incorrect): If mono-substituted, symmetry breaks.[1] You will see three distinct aromatic signals and two different NH signals (or one NH and one

      
      ).[1]
      
C. FTIR Spectroscopy
  • Objective: Verify functional group transformation.

  • Key Bands:

    • Amide I (C=O):

      
       (Strong).[1]
      
    • Amide II (N-H):

      
      .[1]
      
    • Acid (COOH): Broad stretch

      
       and Carbonyl 
      
      
      
      .[1]
    • Absence: No double spike at

      
       (Primary Amine 
      
      
      
      ).[1]

Part 3: Visualization of Logic & Mechanism

Diagram 1: Structural Validation Decision Tree

This diagram illustrates the logical flow to determine if the synthesized batch is the Validated Product or a Failed Alternative.

ValidationTree Start Crude Product (Post-Synthesis) MS_Check Step 1: ESI-MS Analysis Start->MS_Check Mass_371 Mass = 371 Da (Target MW) MS_Check->Mass_371 Pass Mass_261 Mass = 261 Da (Mono-Amide) MS_Check->Mass_261 Fail NMR_Check Step 2: 1H NMR (DMSO-d6) Mass_371->NMR_Check Final_Reject REJECT BATCH (Recrystallize) Mass_261->Final_Reject Symmetry_Yes Symmetric Aromatic Signals (2:1 Ratio) NMR_Check->Symmetry_Yes Pass Symmetry_No Asymmetric Signals (1:1:1 Ratio) NMR_Check->Symmetry_No Fail (Isomer/Impurity) FTIR_Check Step 3: FTIR Analysis Symmetry_Yes->FTIR_Check Symmetry_No->Final_Reject Amine_Absence No NH2 Stretching (Full Conversion) FTIR_Check->Amine_Absence Pass Amine_Presence NH2 Peaks Visible (Incomplete) FTIR_Check->Amine_Presence Fail Final_Valid VALIDATED PRODUCT (High Performance) Amine_Absence->Final_Valid Amine_Presence->Final_Reject

Caption: Logical decision tree for validating 3,5-bis-(cyclohexanecarbonyl-amino)-benzoic acid.

Diagram 2: Supramolecular Failure Mode

This diagram explains why the validation matters: the mechanistic impact of impurities on performance.[1]

FailureMode Pure_Mol Pure Bis-Amide (Donor-Acceptor-Donor) Network Continuous H-Bond Network (Gelation/Nucleation) Pure_Mol->Network Self-Assembly Defect Network Termination (Weak Gel/Haze) Pure_Mol->Defect Mixed with Impurity Impure_Mol Mono-Amide Impurity (Donor-Acceptor-Terminator) Impure_Mol->Defect Capping Effect

Caption: Mechanism showing how mono-amide impurities act as 'chain terminators' in self-assembly.

References

  • PubChem. (n.d.).[1][2] 3,5-Bis(cyclohexanecarboxamido)benzoic acid (Compound).[1][4][][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Abraham, S., et al. (2010).[1][3] Self-assembly of bis(amide)s of 3,5-diaminobenzoic acid: The role of amide orientation. (Contextual citation for bis-amide assembly mechanisms).

Sources

Safety & Regulatory Compliance

Safety

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid proper disposal procedures

Topic: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid Proper Disposal Procedures Executive Safety Summary & Chemical Context 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a specialized organic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid Proper Disposal Procedures

Executive Safety Summary & Chemical Context

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS: 337501-82-3) is a specialized organic intermediate, often utilized as a nucleating agent in polymer chemistry or a structural scaffold in pharmaceutical development.[1][2]

As a Senior Application Scientist, I prioritize the "Cradle-to-Grave" management of this compound. While it is not typically classified as a P-listed (acutely toxic) RCRA waste, its structure—containing a benzoic acid core flanked by two lipophilic cyclohexyl amide groups—dictates specific disposal protocols to prevent environmental bioaccumulation and ensure safe laboratory hygiene.[2]

Key Chemical Characteristics for Disposal:

  • Acidity: The free carboxylic acid moiety allows solubility in basic aqueous solutions (pH > 9), which impacts glassware cleaning and liquid waste segregation.

  • Thermal Stability: The amide linkages provide thermal stability, meaning simple autoclaving is insufficient for destruction. High-temperature incineration is the mandatory disposal route.[2]

  • Solubility Profile: Low water solubility in its neutral form; requires organic solvents (DMSO, DMF, Methanol) or basic buffers for dissolution.

Chemical Identification & Properties

Before disposal, verify the identity of the material to ensure it is not mixed with incompatible hazards.

PropertyData
Chemical Name 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid
CAS Number 337501-82-3
Molecular Formula C₂₁H₂₈N₂O₄
Molecular Weight 372.46 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, DMF, dilute NaOH; Insoluble in water (neutral pH)
Hazard Class (General) Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity

Pre-Disposal Protocol: Segregation & Handling

Effective disposal begins at the bench. You must segregate this compound based on its physical state (Solid vs. Liquid) to comply with EPA regulations and minimize disposal costs.

A. Solid Waste (Bulk Substance)
  • Primary Container: Collect bulk solids in a chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Label clearly as "Non-Regulated Chemical Waste - Solid" (unless your specific local regulations dictate otherwise).

  • Contamination Check: Ensure no oxidizers (e.g., permanganates, nitrates) are present in the same container, as amides can undergo hazardous oxidation reactions under specific conditions.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Check: The disposal path is dictated by the solvent, not the solute.

    • Halogenated:[2] (e.g., DCM, Chloroform) → Halogenated Waste Stream .

    • Non-Halogenated: (e.g., Methanol, DMSO, DMF) → Non-Halogenated Waste Stream .

    • Aqueous (Basic): If dissolved in NaOH/KOH → Basic Aqueous Waste Stream .

  • pH Caution: Do not mix acidic waste streams directly with basic solutions of this compound without controlled neutralization, as rapid precipitation of the solid may clog waste containers.

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid.

DisposalWorkflow Figure 1: Waste Segregation & Disposal Logic Flow Start Waste Material Generated (3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Bulk Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Double Bag or Place in HDPE Drum SolidPath->SolidAction SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'Non-Regulated Chemical Waste' (Solid) SolidAction->LabelSolid Incineration High-Temperature Incineration (Licensed Facility) LabelSolid->Incineration Pickup HaloStream Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloStream NonHaloStream Organic Solvent (DMSO, MeOH) SolventCheck->NonHaloStream AqStream Aqueous Base (NaOH/KOH) SolventCheck->AqStream HaloStream->Incineration NonHaloStream->Incineration AqStream->Incineration

Caption: Decision tree for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Preferred)

Objective: Safe containment of pure compound or spill cleanup residues.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) or work in a fume hood if the powder is fine/dusty.

  • Containment: Transfer the solid material into a dedicated Solid Waste Container (typically a wide-mouth poly jar).

    • Note: Do not fill beyond 90% capacity.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid".

    • Hazard Checkbox: Mark "Toxic" or "Irritant" (Consult your specific SDS, but "Irritant" is standard for benzoic acid amides).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

  • Final Disposal: The EHS (Environmental Health & Safety) team will transport this to a licensed incineration facility.

Protocol B: Glassware Decontamination (Cleaning)

Objective: Removing residues from flasks/beakers without generating excessive hazardous waste.[2]

  • Solubility Check: The compound is insoluble in water. Do not rinse with water first; it will stick to the glass.

  • Primary Rinse: Rinse glassware with a small volume of Methanol or Acetone .

    • Action: Collect this rinse into the "Non-Halogenated Organic Waste" carboy.

  • Secondary Rinse (Optional): If residue persists, use a dilute base (0.1 M NaOH). The carboxylic acid deprotonates, rendering the salt water-soluble.

    • Action: Collect this basic rinse into the "Aqueous Waste" carboy.

  • Final Wash: Wash glassware with standard detergent and water.

Regulatory & Compliance Framework

Understanding the "Why" ensures compliance. This compound falls under the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act):

    • This specific CAS is generally not a P-listed or U-listed waste [1].[2]

    • However, it must be characterized. If mixed with flammable solvents (Flash point < 60°C), it becomes D001 (Ignitable) .

    • If pure, it is typically classified as Non-RCRA Regulated Chemical Waste , but must still be incinerated due to its organic nature.

  • Clean Water Act:

    • Strict Prohibition: Do not pour down the drain. Benzoic acid derivatives can have varying aquatic toxicity profiles [2].

Emergency Procedures: Spills

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, N95 mask).

  • Contain:

    • Dry Spill: Gently sweep up using a brush and dustpan. Avoid creating dust clouds.[3][4] Place in a bag or jar.

    • Wet Spill: Absorb with vermiculite or chem-pads.[2]

  • Clean: Wipe the surface with methanol followed by soapy water.

  • Dispose: All cleanup materials (gloves, pads, sweepings) go into the Solid Hazardous Waste drum.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link][2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 337501-82-3."[2] PubChem. [Link][2]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link][2]

Sources

Handling

Personal protective equipment for handling 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Operational Safety & Handling Protocol: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid CAS: 337501-82-3 Formula: C₂₁H₂₈N₂O₄ Molecular Weight: 372.46 g/mol [1][2][3][4] Executive Summary This guide defines the operation...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

CAS: 337501-82-3 Formula: C₂₁H₂₈N₂O₄ Molecular Weight: 372.46 g/mol [1][2][3][4]

Executive Summary

This guide defines the operational safety standards for handling 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid .[1][4][5] Often used as a nucleating agent or supramolecular building block, this compound presents specific challenges related to particulate inhalation and static charge accumulation typical of bis-amide derivatives.[1][4]

As a research chemical with limited long-term toxicological data, this protocol adopts the Precautionary Principle .[1][4] We treat this substance as a suspected irritant (Skin/Eye/Respiratory) and apply Occupational Exposure Band (OEB) 2/3 containment strategies.[1][4] This approach ensures researcher safety without impeding experimental workflows.[1][4]

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the nature of the threat.[1][4] This compound is a solid organic acid derivative.[1][4]

Hazard CategoryAnticipated Risk ProfileMechanism of Action
Inhalation High Risk (Dust) Fine organic powders can deeply penetrate the respiratory tract.[1][4] As a benzoic acid derivative, mucosal irritation (H335) is the primary concern.[1][4]
Skin/Eye Contact Moderate Risk Acidic functionality combined with amide groups suggests potential for contact dermatitis (H315) and serious eye irritation (H319).[1][4]
Physical Hazard Static/Dust Explosion Dry bis-amides are prone to static charging during weighing.[1][4] Suspended dust clouds pose a deflagration risk in ungrounded environments.[1][4]
Systemic Toxicity Unknown/Caution Lacking comprehensive LD50 data, we assume potential harm if swallowed (H302) based on structural analogs.[1][4]

Critical Insight: Do not rely solely on the absence of a "Danger" skull-and-crossbones. The lack of data is a hazard in itself.[1][4] Handle as if it is a sensitizer until proven otherwise.[1][4]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE configuration is designed to create a redundant barrier system.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control Primary Primary: Handle inside a certified Chemical Fume Hood or Powder Weighing Station.Secondary (if outside hood): N95 or P100 particulate respirator.[1][4] Surgical masks provide zero protection against chemical dust.[1][4]
Hand (Dermal) Double Nitrile Gloves Inner Layer: 4 mil (0.10mm) Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile (barrier layer).Why:[1][4] This compound is a solid; double gloving allows you to strip the outer layer immediately if contaminated by powder, keeping the inner layer clean for instrument operation.[1][4]
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1][4] Goggles form a seal against dust entry.[1][4]
Body Lab Coat (Tyvek/Cotton) Recommended: Tyvek wrist sleeves or a lab coat with knitted cuffs to bridge the gap between glove and sleeve.[1][4] Exposed wrists are the #1 site of contamination.[1][4]

Part 3: Operational Workflow & Engineering Controls

Effective safety is 90% preparation and 10% equipment.[1][4] The following workflow minimizes the generation of airborne particulates.

Step-by-Step Handling Protocol
  • Static Neutralization (Crucial):

    • Context: 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is often fluffy and statically charged.[1][4]

    • Action: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1][4] This prevents the powder from "jumping" onto your gloves or the balance pan.[1][4]

  • The "Transfer" Technique:

    • Never pour from the stock bottle.[1][4] Use a disposable anti-static spatula.[1][4]

    • Solubilization: Add the solvent to the weighing vessel before removing it from the fume hood.[1][4] Transporting dry powder through the lab is a contamination vector.[1][4]

  • Decontamination:

    • Wipe down the exterior of the stock container with a solvent-dampened Kimwipe (ethanol or acetone, depending on label compatibility) before returning it to storage.[1][4]

Visualizing the Safety Logic

The following diagram illustrates the "Clean-to-Dirty" workflow required to maintain containment.

SafetyProtocol Storage Chemical Storage (Cool, Dry, Sealed) Prep Preparation (Don PPE, Check Ventilation) Storage->Prep Retrieve Weighing Weighing Station (Fume Hood/Balance Enclosure) Prep->Weighing Anti-Static Gun Use Solubilization Solubilization (Add Solvent in Hood) Weighing->Solubilization Contain Dust Waste Disposal (Solid vs Liquid Stream) Weighing->Waste Spilled Powder (Dry Wipe first) Transport Transport to Instrument (Sealed Vessel Only) Solubilization->Transport Cap Tightly Transport->Waste Post-Exp Cleanup

Caption: Operational workflow emphasizing containment at the Weighing and Solubilization stages to prevent particulate migration.

Part 4: Emergency Response & Disposal

Spill Cleanup (Dry Powder)[1][4]
  • Do NOT use a wet paper towel immediately.[1][4] Wetting hydrophobic bis-amides can create a smear that is difficult to remove.[1][4]

  • Protocol:

    • Cover spill with a dry absorbent pad or use a HEPA-filtered vacuum (if available).[1][4]

    • Gently sweep powder onto the pad to minimize dust clouds.[1][4]

    • After bulk removal, clean the surface with Acetone or Ethanol to solubilize residues.[1][4]

    • Wash surface with soap and water.[1][4][6][7]

Disposal Strategy
  • Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.[1][4]

  • Liquid Waste: Solutions containing this compound should be segregated into Organic Waste (Non-Halogenated) unless dissolved in halogenated solvents (e.g., DCM).[1][4]

References

  • National Institute of Standards and Technology (NIST) . (2015).[1][4][6] Safety Data Sheet: Benzoic Acid (Reference for Class Hazards). Retrieved January 28, 2026, from [Link][1][4]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[1][4] Hazard Communication Standard: Labels and Pictograms. Retrieved January 28, 2026, from [Link][1][4]

Sources

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